molecular formula C19H18N2OS B1671949 INH6

INH6

Cat. No.: B1671949
M. Wt: 322.4 g/mol
InChI Key: WCZLNJTXHZPHLM-UHFFFAOYSA-N
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Description

INH6 is an inhibitor of the oncogene high expression in cancer 1 (Hec1) and its regulator, the serine-threonine kinase Nek2, which together regulate mitotic spindle formation. It inhibits proliferation in human breast, cervical, and leukemia cell lines with IC50 values of 1.7 and 2.1, 2.4, and 2.5 µM, respectively, for MDA-MB-231 and MDA-MB-468, HeLa, and K562 cells. This compound co-precipitates with cellular Hec1, reduces Nek2 protein levels when administered to HeLa cells at 6.25 µM, disrupts spindle formation, and induces apoptosis.>Novel cell-permeable Hec1/Nek2 Mitotic Pathway Inhibitor>This compound is a cell-permeable Hec1/Nek2 Mitotic Pathway Inhibitor.

Properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLNJTXHZPHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Isoniazid Action in Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, remains a critical first-line agent against Mycobacterium tuberculosis (Mtb). Despite its simple chemical structure, INH is a prodrug with a complex mechanism of action that intricately targets the unique cell wall of Mtb. This technical guide provides a detailed exploration of the molecular processes underpinning INH's efficacy, from its activation to the inhibition of its primary target and the resulting impact on the bacillus. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation of a Prodrug: The Critical Role of KatG

Isoniazid is administered in an inactive form and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is primarily catalyzed by the multifunctional catalase-peroxidase enzyme, KatG, encoded by the katG gene in M. tuberculosis.[2]

The activation process is initiated by the oxidation of INH by KatG, a reaction that is dependent on the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).[3] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinoyl radical.[4] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the mycobacterial cell.[4]

Diagram of INH Activation Pathway

INH_Activation cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Oxidation H2O2 H₂O₂ H2O2->KatG INH_NAD INH-NAD Adduct (Active form) Isonicotinoyl_Radical->INH_NAD + NAD⁺ NAD NAD⁺ InhA_Inhibition cluster_pathway Mycolic Acid Synthesis (FAS-II) cluster_inhibition INH-mediated Inhibition Enoyl_ACP Enoyl-ACP (Substrate) InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Elongated_Fatty_Acid Elongated Fatty Acid InhA->Elongated_Fatty_Acid Mycolic_Acid Mycolic Acids Elongated_Fatty_Acid->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall INH_NAD INH-NAD Adduct INH_NAD->InhA Blocks Substrate Binding INH_Activity_Workflow cluster_whole_cell Whole-Cell Assays cluster_enzymatic Enzymatic Assays MIC_Determination MIC Determination (e.g., broth microdilution) Mycolic_Acid_Analysis Mycolic Acid Synthesis Analysis (TLC or GC-MS) MIC_Determination->Mycolic_Acid_Analysis Mtb_Culture M. tuberculosis Culture Mtb_Culture->MIC_Determination Mtb_Culture->Mycolic_Acid_Analysis Treat with INH KatG_Assay KatG Activity Assays (Catalase & Peroxidase) INH_Activation_Assay INH Activation Assay (Formation of INH-NAD) KatG_Assay->INH_Activation_Assay InhA_Inhibition_Assay InhA Inhibition Assay (IC₅₀/K_i_ determination) INH_Activation_Assay->InhA_Inhibition_Assay Provides INH-NAD Purified_KatG Purified KatG Purified_KatG->KatG_Assay Purified_KatG->INH_Activation_Assay Purified_InhA Purified InhA Purified_InhA->InhA_Inhibition_Assay

References

The Discovery and Development of Isoniazid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid, or isonicotinic acid hydrazide (INH), stands as a cornerstone in the chemotherapy of tuberculosis (TB). Its discovery in the mid-20th century transformed the prognosis for millions afflicted with this devastating disease. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of isoniazid's action, tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-tuberculosis drug is a compelling narrative of serendipity, systematic investigation, and clinical collaboration.

Initial Synthesis and Forgotten Potential: Isonicotinic acid hydrazide was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[1] However, its potent antimycobacterial properties remained undiscovered for nearly four decades.

The Dawn of Anti-TB Chemotherapy: The landscape of tuberculosis treatment began to change dramatically in the 1940s. The discovery of streptomycin in 1943 and para-aminosalicylic acid (PAS) in 1944 marked the beginning of the antibiotic era for TB.[2] These early successes spurred further research into novel chemical entities with activity against Mycobacterium tuberculosis.

Rediscovery and Simultaneous Breakthroughs: The anti-tuberculous activity of isoniazid was independently and almost simultaneously discovered in the early 1950s by research teams at three pharmaceutical companies: Hoffmann-La Roche, Squibb, and Bayer.[1] This flurry of activity was partly inspired by the observation that nicotinamide, a structurally related compound, exhibited weak anti-TB activity.[3] The research was also a continuation of work on thiosemicarbazones, a class of compounds investigated by Gerhard Domagk, the discoverer of sulfonamides.[1]

Pivotal Clinical Trials: The true potential of isoniazid was unveiled in early clinical trials. Notably, the trials conducted in 1951-1952 by Drs. Edward Robitzek and Irving Selikoff at Sea View Hospital in Staten Island, New York, demonstrated remarkable clinical improvements in patients with advanced, seemingly hopeless cases of tuberculosis.[4] Concurrently, the British Medical Research Council (MRC) initiated a large-scale, controlled clinical trial that systematically evaluated the efficacy and safety of isoniazid, both alone and in combination with streptomycin.[3][5] These trials firmly established isoniazid's potent bactericidal activity and its role in combination therapy to prevent the emergence of drug resistance.[6]

The introduction of isoniazid, followed by rifampicin in the 1960s, revolutionized TB treatment, leading to the development of highly effective short-course chemotherapy regimens that remain the standard of care today.[2]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] The elucidation of its mechanism of action has been a significant area of research, revealing a unique pathway that is highly specific to mycobacteria.

Activation by KatG: The activation of isoniazid is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[5][7] Mutations in the katG gene are a primary mechanism of isoniazid resistance.[7] KatG converts isoniazid into a reactive isonicotinoyl radical.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[3] This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5] This targeted action explains the potent bactericidal effect of isoniazid against actively dividing mycobacteria.[7]

Signaling Pathway of Isoniazid Action

Isoniazid_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Cell Isoniazid_prodrug Isoniazid (Prodrug) Isoniazid_inside Isoniazid Isoniazid_prodrug->Isoniazid_inside Passive Diffusion Activated_INH Isonicotinoyl Radical Isoniazid_inside:e->Activated_INH:w Activation KatG KatG (Catalase-Peroxidase) INH_NAD_adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_adduct Forms Adduct With NAD NAD+ NAD->INH_NAD_adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Bacterial Cell Death InhA->Cell_Death Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Isoniazid_Development cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_postmarket Post-Marketing and Further Development Synthesis 1912: Initial Synthesis (Meyer & Mally) Rediscovery Early 1950s: Rediscovery (Roche, Squibb, Bayer) Synthesis->Rediscovery ~40 years In_Vitro In Vitro Studies: Potent activity against M. tb Rediscovery->In_Vitro Animal_Models Animal Models (Guinea Pig, Mouse): Demonstrated in vivo efficacy In_Vitro->Animal_Models Phase_I Early Human Trials (1951-1952): Sea View Hospital (Robitzek & Selikoff) Animal_Models->Phase_I Phase_III Large-Scale Controlled Trials: British Medical Research Council Phase_I->Phase_III Combination_Therapy Establishment of Combination Therapy (with Streptomycin and PAS) Phase_III->Combination_Therapy Standard_of_Care Integration into Standard of Care (First-line anti-TB drug) Combination_Therapy->Standard_of_Care Resistance Emergence of Resistance (mutations in katG, inhA) Standard_of_Care->Resistance Mechanism_Elucidation Elucidation of Mechanism of Action (Prodrug activation, InhA inhibition) Standard_of_Care->Mechanism_Elucidation

References

The Activation of Isoniazid by KatG Peroxidase: A Deep Dive into the Mechanism of an Anti-Tuberculosis Pro-drug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the frontline anti-tuberculosis drug, isoniazid (INH), by the mycobacterial catalase-peroxidase enzyme, KatG. We will delve into the core biochemical mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved in this critical process for anti-tubercular therapy.

Introduction: The Enigmatic Activation of a Wonder Drug

Isoniazid, a cornerstone in the treatment of tuberculosis for decades, is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] The enzyme responsible for this transformation is the bifunctional catalase-peroxidase, KatG.[2] This activation process is paramount, as mutations in the katG gene that impair this function are a primary cause of INH resistance.[2][3] The ultimate product of this activation cascade is an isonicotinoyl-NAD (IN-NAD) adduct, a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][4] The inhibition of mycolic acid synthesis leads to the demise of the bacterium.[5]

The Biochemical Pathway of INH Activation

The activation of INH by KatG is a multi-step process involving the enzyme's peroxidase activity. While the precise sequence of events is still a subject of investigation, a generally accepted model has emerged.

The resting state of KatG contains a ferric (Fe³⁺) heme cofactor.[6] The activation cascade is initiated by the reaction of KatG with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form a highly reactive oxyferryl heme intermediate known as Compound I.[6] Compound I then oxidizes INH, generating a spectrum of reactive species, including the critical isonicotinoyl radical.[7][8] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form the IN-NAD adduct.[9][10]

Recent studies have also highlighted the role of other reactive oxygen species, such as superoxide, in the activation process.[9][11] Superoxide can contribute to the formation of an oxyferrous form of KatG, which is also capable of activating INH.[11] Furthermore, nitric oxide (NO) has been identified as another bactericidal species generated during the KatG-mediated activation of INH.[12][13]

Visualizing the Activation Pathway

The following diagram illustrates the proposed signaling pathway for the activation of isoniazid by KatG.

INH_Activation_Pathway cluster_KatG_Cycle KatG Peroxidase Cycle cluster_INH_Activation INH Activation & Adduct Formation cluster_Target_Inhibition Target Inhibition KatG_Fe3 KatG (Fe³⁺) Compound_I Compound I (Oxyferryl Heme Radical) KatG_Fe3->Compound_I H₂O₂ Compound_II Compound II (Oxyferryl Heme) Compound_I->Compound_II Substrate (e.g., INH) Isonicotinoyl_Radical Isonicotinoyl Radical Compound_I->Isonicotinoyl_Radical Oxidizes Compound_II->KatG_Fe3 Substrate (e.g., INH) INH Isoniazid (INH) IN_NAD_Adduct IN-NAD Adduct Isonicotinoyl_Radical->IN_NAD_Adduct Reacts with InhA InhA IN_NAD_Adduct->InhA Inhibits NAD NAD⁺ NAD->IN_NAD_Adduct Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Essential for

Figure 1: Proposed pathway of INH activation by KatG and subsequent inhibition of InhA.

Quantitative Insights into INH Activation

The efficiency of INH activation by KatG can be quantified through various biochemical parameters. These values are crucial for understanding the mechanism of action and for evaluating the impact of resistance-conferring mutations.

Kinetic Parameters of KatG

The following table summarizes the key kinetic parameters for the catalase and peroxidase activities of wild-type M. tuberculosis KatG and a common INH-resistant mutant, S315T.

EnzymeActivitySubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-type KatGCatalaseH₂O₂4.625,0005.4 x 10⁶[14]
Wild-type KatGPeroxidaseo-dianisidine0.281,1003.9 x 10⁶[14]
KatG S315TCatalaseH₂O₂1311,0008.5 x 10⁵[14]
KatG S315TPeroxidaseo-dianisidine0.455001.1 x 10⁶[14]
INH Binding and Adduct Formation

The binding affinity of INH to KatG and the rate of IN-NAD adduct formation are critical determinants of the drug's efficacy.

ParameterValueConditionsReference
INH Binding Affinity (Kd)
Wild-type KatG (M. bovis)1 µMIsothermal Titration Calorimetry[15]
Rate of IN-NAD Adduct Formation
Wild-type KatG~20-fold higher than S315T mutantH₂O₂ supplied with NAD⁺ and INH[16]
Wild-type KatG>7-fold increase over non-enzymatic rateIn the presence of INH, NAD⁺, Mn²⁺, and O₂[9][17]

Experimental Protocols for Studying INH Activation

The following section outlines detailed methodologies for key experiments used to investigate the activation of INH by KatG.

Purification of Recombinant KatG

A common method for obtaining pure KatG for in vitro studies involves its overexpression in Escherichia coli and subsequent purification using affinity chromatography.[2][18]

Protocol:

  • Expression: The katG gene is cloned into an expression vector (e.g., pCold II) and transformed into an E. coli expression strain (e.g., BL21(DE3)).[2] Cells are grown in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an OD₆₀₀ of 0.4-0.5.[2] Protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 15°C) for an extended period (e.g., 24 hours).[2]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 200 mM NaCl) and lysed by sonication or other mechanical means.[2]

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25 mM NaCl, 10 mM imidazole).[2][19]

  • Elution: The column is washed with the binding buffer, and the His-tagged KatG protein is eluted using a gradient of imidazole (e.g., 50-200 mM) in the elution buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25-50 mM NaCl).[2]

  • Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. The concentration and heme content are determined spectrophotometrically by measuring the absorbance at 280 nm and 408 nm.[2]

Catalase and Peroxidase Activity Assays

The bifunctional nature of KatG can be assessed by measuring its catalase and peroxidase activities.

Catalase Activity Assay: [20]

  • Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Initiate the reaction by adding a known amount of purified KatG.

  • Monitor the decrease in absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) over time, which corresponds to the decomposition of H₂O₂.

  • Calculate the specific activity as µmol of H₂O₂ decomposed per minute per mg of enzyme.

Peroxidase Activity Assay: [20]

  • Prepare a reaction mixture containing a peroxidase substrate (e.g., 0.1 mM o-dianisidine) and an oxidizing agent (e.g., 23 mM t-butyl hydroperoxide) in a suitable buffer (e.g., 50 mM phosphate buffer).

  • Initiate the reaction by adding a known amount of purified KatG.

  • Monitor the increase in absorbance at 460 nm (ε₄₆₀ = 11,300 M⁻¹cm⁻¹) over time, which corresponds to the oxidation of o-dianisidine.

  • Calculate the specific activity as µmol of o-dianisidine oxidized per minute per mg of enzyme.

Detection and Quantification of the IN-NAD Adduct

The formation of the IN-NAD adduct is a direct measure of INH activation.

Protocol: [20]

  • Incubate purified KatG (e.g., 0.5 µM) with INH (e.g., 1 mM) and NADH (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer) at room temperature. The reaction can be performed with or without the addition of MnCl₂ (e.g., 5 µM).

  • After a set incubation period (e.g., 3 hours), separate the KatG enzyme from the reaction mixture using a molecular weight cutoff filter (e.g., YM-10).

  • The formation of the InhA-inhibitor complex can be used to quantify the IN-NAD adduct. The IN-NAD adduct is incubated with purified InhA.

  • The formation of the inactive InhA-IN-NAD complex is monitored spectrophotometrically by observing the characteristic absorbance spectrum with a peak at 278 nm and a shoulder around 326 nm.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the activation of INH by KatG.

Experimental_Workflow cluster_Cloning_Expression Cloning & Expression cluster_Purification_Characterization Purification & Characterization cluster_Activity_Assays Activity Assays cluster_INH_Activation_Study INH Activation Study Cloning Cloning of katG gene Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Purity_Check SDS-PAGE & Spectrophotometry Purification->Purity_Check Catalase_Assay Catalase Activity Assay Purity_Check->Catalase_Assay Peroxidase_Assay Peroxidase Activity Assay Purity_Check->Peroxidase_Assay IN_NAD_Formation IN-NAD Adduct Formation Assay Purity_Check->IN_NAD_Formation InhA_Inhibition InhA Inhibition Assay IN_NAD_Formation->InhA_Inhibition

Figure 2: A generalized experimental workflow for investigating KatG-mediated INH activation.

Conclusion and Future Directions

The activation of isoniazid by KatG is a fascinating and clinically vital biochemical process. A thorough understanding of this mechanism is essential for combating the rise of INH-resistant tuberculosis. This guide has provided a detailed overview of the activation pathway, supported by quantitative data and experimental protocols. Future research in this area will likely focus on elucidating the precise structure of the KatG-INH complex, further characterizing the roles of different reactive intermediates, and exploring novel strategies to overcome KatG-mediated INH resistance. By continuing to unravel the complexities of this interaction, the scientific community can pave the way for the development of more effective anti-tuberculosis therapies.

References

Molecular Targets of Activated Isoniazid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid is converted into a variety of reactive species, including an isonicotinic acyl radical.[2] This radical can then covalently attach to the NAD(H) cofactor, forming an isonicotinoyl-NAD (INH-NAD) adduct, which is the primary active form of the drug.[2][3][4] This guide provides a comprehensive overview of the molecular targets of activated isoniazid, with a focus on the well-established primary target and a critical evaluation of other proposed targets. It includes quantitative data on inhibitor-target interactions, detailed experimental protocols, and visualizations of key pathways and workflows.

Isoniazid Activation Pathway

The activation of isoniazid is a critical first step in its mechanism of action. The pathway involves the enzymatic activity of KatG and the subsequent formation of the active INH-NAD adduct.

Isoniazid_Activation Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD INH-NAD Adduct (Active Drug) Activated_INH->INH_NAD + NAD(H) NAD NAD(H)

Figure 1: Isoniazid Activation Pathway.

Primary Molecular Target: InhA

The enoyl-acyl carrier protein (ACP) reductase, InhA, is the primary and most well-validated molecular target of activated isoniazid.[5][6][7] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][8]

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA.[3][4] It binds to the NADH binding site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the synthesis of mycolic acids.[2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Data: InhA Inhibition

The following table summarizes the key quantitative parameters for the inhibition of InhA by the INH-NAD adduct.

ParameterValueEnzyme VariantReference
Ki (overall) 0.75 ± 0.08 nMWild-Type InhA[3]
K-1 (initial binding) 16 ± 11 nMWild-Type InhA[3]
k2 (conversion to final complex) 0.13 ± 0.01 min-1Wild-Type InhA[2]
Ki ~0.75 - 5 nMI21V, I47T, S94A mutants[9]
IC50 100 ± 50 nMWild-Type InhA[10]

Other Potential Molecular Targets

While InhA is the primary target, other mycobacterial proteins have been investigated as potential secondary targets of activated isoniazid. The evidence for these interactions is varied, and in some cases, controversial.

β-Ketoacyl-ACP Synthase (KasA)

KasA is another essential enzyme in the FAS-II pathway.[11] Some early studies proposed that KasA could be a primary target of isoniazid.[12] However, subsequent research has shown that activated isoniazid does not directly inhibit KasA activity.[11] Instead, the inhibition of InhA leads to an accumulation of a complex containing KasA, but isoniazid itself is not part of this complex.[11] Therefore, while KasA is affected by isoniazid treatment, it is not considered a direct molecular target of the activated drug.

Dihydrofolate Reductase (DHFR)

It has been proposed that an acyclic 4R isomer of an isonicotinoyl-NADP (INH-NADP) adduct can inhibit M. tuberculosis dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis.[13][14] One study reported that this adduct is a subnanomolar inhibitor of DHFR.[13] However, other studies have contested this finding, demonstrating that overexpression of DHFR in M. smegmatis and M. tuberculosis does not confer resistance to isoniazid.[15][16][17] Further experiments also failed to detect the formation of an INH-NADP adduct bound to DHFR in a cellular context.[15][17] Thus, the relevance of DHFR as a significant target of isoniazid's antitubercular activity remains highly debated and is likely not a primary mechanism of action.

ParameterValueTargetReference
Ki app ~1 nMDHFR[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the molecular targets of isoniazid.

Workflow for Target Identification and Validation

The general workflow for identifying and validating the molecular targets of a drug like isoniazid involves a combination of genetic, biochemical, and biophysical methods.

Target_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Cellular Studies Protein_Expression Protein Expression & Purification (e.g., KatG, InhA) Enzyme_Kinetics Enzyme Kinetics Assays (IC50, Ki determination) Protein_Expression->Enzyme_Kinetics X_Ray X-ray Crystallography (Structure Determination) Protein_Expression->X_Ray Mass_Spec Mass Spectrometry (Adduct Identification) Enzyme_Kinetics->Mass_Spec Confirm adduct formation MIC_Determination MIC Determination in M. tuberculosis Genetic_Studies Genetic Studies (Overexpression/Mutagenesis) MIC_Determination->Genetic_Studies Identify resistant mutants Genetic_Studies->Protein_Expression Express mutant proteins

Figure 2: Experimental Workflow for Target Validation.
InhA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a compound against InhA.

Principle: The enzymatic activity of InhA is measured spectrophotometrically by monitoring the oxidation of its cofactor, NADH, at 340 nm.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-coenzyme A (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test inhibitor (e.g., synthesized INH-NAD adduct)

  • Assay buffer (e.g., 30 mM PIPES, pH 6.8)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a cuvette, prepare the reaction mixture containing the assay buffer, NADH, and DD-CoA at their final concentrations.

  • Add the test inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

  • Initiate the reaction by adding a known concentration of the InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control and calculate the IC50 value. For determining the inhibition constant (Ki), vary the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations.[18]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Principle: Mycobacterial growth is assessed in the presence of serial dilutions of the antimicrobial agent.

Methods:

  • Broth Microdilution: This method uses liquid medium (e.g., Middlebrook 7H9) in a multi-well plate format. Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[6]

  • Agar Proportion Method: This is considered a gold standard and involves inoculating solid medium (e.g., Middlebrook 7H10 or 7H11) containing different concentrations of the drug. The MIC is the lowest concentration that inhibits >99% of the bacterial population compared to a drug-free control.[5][13]

  • Automated Liquid Culture Systems (e.g., BACTEC MGIT): These systems continuously monitor mycobacterial growth in liquid culture tubes containing the drug and provide a rapid determination of susceptibility.[6][15]

General Procedure (Agar Proportion):

  • Prepare serial dilutions of isoniazid.

  • Incorporate the dilutions into molten Middlebrook 7H10 or 7H11 agar and pour into plates.

  • Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

  • Inoculate the drug-containing and drug-free control plates with the bacterial suspension.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Observe for bacterial growth and determine the MIC.

X-ray Crystallography of the InhA-INH-NAD Complex

Objective: To determine the three-dimensional structure of the InhA enzyme in complex with the INH-NAD adduct.

Principle: A high-quality crystal of the protein-ligand complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be determined.

Procedure Overview:

  • Protein Expression and Purification: Overexpress and purify the InhA protein to high homogeneity.[19]

  • Complex Formation: Incubate the purified InhA with the INH-NAD adduct to form the complex.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final structure.[19][20]

Mass Spectrometry for INH-NAD Adduct Identification

Objective: To confirm the formation and identify the structure of the INH-NAD adduct.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and fragmentation patterns of molecules.

Procedure Overview:

  • Sample Preparation: Prepare a sample containing the INH-NAD adduct, either from an in vitro reaction (e.g., isoniazid, NAD(H), and KatG) or extracted from isoniazid-treated M. tuberculosis cells.

  • Chromatographic Separation (Optional): Use liquid chromatography (LC) to separate the adduct from other components in the sample before it enters the mass spectrometer.

  • Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • MS1 Scan: Determine the accurate mass of the parent ion (the INH-NAD adduct).

  • Tandem Mass Spectrometry (MS/MS or MS2): Select the parent ion, fragment it, and analyze the masses of the resulting fragment ions. This fragmentation pattern provides structural information about the adduct. The neutral loss of the deoxyribose moiety (-116.0473 Da) is a characteristic feature for identifying nucleoside adducts.[21]

Conclusion

The primary molecular target of activated isoniazid is unequivocally the enoyl-ACP reductase InhA. The inhibition of this key enzyme in the mycolic acid biosynthesis pathway is the principal mechanism of isoniazid's potent antitubercular activity. While other potential targets such as KasA and DHFR have been investigated, the current body of evidence suggests they are not direct or primary targets of the activated drug. A thorough understanding of the molecular interactions between the INH-NAD adduct and InhA, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antitubercular agents that can overcome isoniazid resistance. Future research should continue to explore the complexities of isoniazid's mechanism of action and the broader cellular response to its inhibitory effects.

References

The Core Mechanism of Isoniazid: An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, exerts its potent bactericidal effect by targeting the biosynthesis of mycolic acids, the hallmark and essential component of the Mycobacterium tuberculosis cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning INH's action, from its activation to the ultimate inhibition of the fatty acid synthase-II (FAS-II) system. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation Cascade: From Prodrug to Potent Inhibitor

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become pharmacologically active.[1][2] This activation is a critical first step in its mechanism of action and is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4][5]

The activation process, initiated by KatG, involves the oxidation of INH. This generates a variety of reactive species, including an isonicotinoyl radical.[4] This radical intermediate then spontaneously reacts with the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD+ or NADH) to form a covalent adduct, the INH-NAD complex.[2][5][6][7] It is this INH-NAD adduct, not INH itself, that is the true inhibitor of mycolic acid synthesis.[2][6][7] The formation of this adduct is central to the drug's efficacy, and mutations in the katG gene are a primary mechanism of INH resistance in clinical isolates of M. tuberculosis.[7]

INH_Activation_Pathway cluster_activation Activation in Mycobacterium INH Isoniazid (Prodrug) ReactiveSpecies Isonicotinoyl Radical INH->ReactiveSpecies Oxidation KatG KatG (Catalase-Peroxidase) KatG->ReactiveSpecies INHNAD INH-NAD Adduct (Active Inhibitor) ReactiveSpecies->INHNAD Covalent Bonding NAD NAD(H) NAD->INHNAD

Diagram 1: Isoniazid Activation Pathway.

The Target: InhA and the Mycolic Acid Biosynthesis Pathway

The primary target of the activated INH-NAD adduct is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5][6][8][9][10] InhA is a crucial enzyme in the mycobacterial FAS-II system, which is responsible for the elongation of fatty acids that serve as precursors for mycolic acids.[9][10] Specifically, InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP.[5][10] The inhibition of InhA effectively halts the elongation of these fatty acid chains, thereby blocking the synthesis of mycolic acids.[7][8] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Mycolic_Acid_Synthesis_Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Short_FA Short-chain Fatty Acids FAS_I->Short_FA FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Short_FA->FAS_II Long_FA Long-chain Fatty Acyl-ACP FAS_II->Long_FA Elongation InhA InhA (Enoyl-ACP Reductase) InhA->FAS_II Catalyzes reduction step Mycolic_Acids Mycolic Acids Long_FA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall INHNAD INH-NAD Adduct INHNAD->InhA Inhibition

Diagram 2: Inhibition of Mycolic Acid Synthesis by the INH-NAD Adduct.

Quantitative Analysis of INH-Mediated Inhibition

The potency of the INH-NAD adduct as an inhibitor of InhA has been quantified through various biochemical assays. The INH-NAD adduct is characterized as a slow, tight-binding competitive inhibitor of InhA.[6][11] This means that the adduct binds to the enzyme in at least two steps: an initial rapid binding followed by a slower conversion to a more tightly bound complex.[6]

ParameterValueEnzymeOrganismReference
Ki (overall) 0.75 ± 0.08 nMWild-Type InhAM. tuberculosis[6]
K-1 (initial binding) 16 ± 11 nMWild-Type InhAM. tuberculosis[6]
IC50 (INH) 5.4 µMModel MycobacteriaM. smegmatis / M. vanbaalenii[12]
IC50 (INH) 54.6 nMInhA Enzyme AssayM. tuberculosis[13]
IC50 (N34red derivative) 48.5 µMHepG2 cells (cytotoxicity)Human[14]

Note: IC50 values can vary significantly depending on the assay conditions, including whether it is a whole-cell or cell-free enzymatic assay.

Experimental Protocols

In Vitro Activation of Isoniazid and Formation of the INH-NAD Adduct

This protocol describes the cell-free generation of the INH-NAD adduct, which is the active inhibitor of InhA.

Materials:

  • Purified M. tuberculosis KatG enzyme

  • Isoniazid (INH)

  • NADH

  • 50 mM Phosphate buffer (pH 7.0-7.5)

  • (Optional) MnCl2

  • Microcon YM-10 filter unit (or similar for protein separation)

Procedure:

  • Prepare a reaction mixture in a 1 ml volume containing 50 mM phosphate buffer.

  • Add 1 mM NADH, 1 mM isoniazid, and 0.5 µM purified KatG enzyme.[3]

  • For enhanced activation, 5 µM MnCl2 can be included in the reaction mixture.[3]

  • Incubate the reaction mixture for 3 hours at room temperature under aerobic conditions.[3]

  • To separate the generated INH-NAD adduct from the KatG enzyme, pass the reaction mixture through a Microcon YM-10 filter unit, which has a molecular weight cutoff of 10,000 Da.[3] The filtrate will contain the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This protocol outlines a steady-state kinetic assay to determine the inhibitory activity of compounds against InhA.

Materials:

  • Purified M. tuberculosis InhA enzyme

  • trans-2-Dodecenoyl-Coenzyme A (DD-CoA) or other suitable long-chain enoyl-ACP substrate

  • NADH

  • INH-NAD adduct (or other test inhibitors)

  • Reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Spectrophotometer capable of monitoring NADH oxidation at 340 nm

  • (Optional for low enzyme concentrations) Glycerol and Bovine Serum Albumin (BSA)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, 250 µM NADH, and 25 µM DD-CoA.[15]

  • Add varying concentrations of the INH-NAD adduct or the test inhibitor to different reaction mixtures. A control reaction with no inhibitor should also be prepared.

  • To stabilize the enzyme at low concentrations (e.g., 10 nM), add glycerol (8% v/v) and BSA (0.1 mg/ml) to the reaction buffer.[15]

  • Initiate the reaction by adding a fixed concentration of InhA (e.g., 100 nM) to the cuvette.[15]

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • The percentage of inhibition can be calculated relative to the control reaction. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Analysis of Mycolic Acids from M. tuberculosis

This protocol provides a general workflow for the extraction and analysis of mycolic acids, which can be used to assess the in-cell efficacy of INH.

Materials:

  • M. tuberculosis culture treated with INH (and an untreated control)

  • Reagents for cell lysis (e.g., bead beating, sonication)

  • Organic solvents for extraction (e.g., chloroform, methanol)

  • Reagents for saponification and esterification

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase) and detector (UV or fluorescence).[17][18][19][20]

Procedure:

  • Cell Lysis and Extraction: Harvest the mycobacterial cells by centrifugation. Lyse the cells using mechanical methods like bead beating or sonication to release the cell wall components.[21]

  • Extraction of Mycolic Acids: Extract the total lipids, including mycolic acids, from the lysed cells using a mixture of organic solvents.

  • Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids from their bound forms. The free mycolic acids are then derivatized, often by esterification, to make them suitable for chromatographic analysis. This can involve creating p-bromophenacyl or fluorescent derivatives for enhanced detection.[20]

  • HPLC Analysis: Analyze the derivatized mycolic acid methyl esters (MAMEs) by HPLC.[17][18] The separation of different mycolic acid species is typically achieved using a reverse-phase column with a gradient elution.[18]

  • Quantification: The quantity of mycolic acids in the INH-treated sample is compared to the untreated control. A significant reduction in the mycolic acid peaks in the treated sample indicates inhibition of their synthesis.[19][20]

Experimental_Workflow cluster_inh_activation Protocol 4.1: INH Activation cluster_inh_inhibition Protocol 4.2: InhA Inhibition Assay cluster_mycolic_analysis Protocol 4.3: Mycolic Acid Analysis p1_start Mix INH, KatG, NADH p1_incubate Incubate 3h at RT p1_start->p1_incubate p1_filter Filter to separate adduct p1_incubate->p1_filter p1_end INH-NAD Adduct p1_filter->p1_end p2_add_inhibitor Add INH-NAD Adduct p1_end->p2_add_inhibitor p2_start Prepare reaction mix (Buffer, NADH, Substrate) p2_start->p2_add_inhibitor p2_add_enzyme Add InhA to initiate p2_add_inhibitor->p2_add_enzyme p2_measure Monitor NADH oxidation (Absorbance at 340nm) p2_add_enzyme->p2_measure p2_analyze Calculate IC50/Ki p2_measure->p2_analyze p3_start Treat M. tb with INH p3_lyse Cell Lysis & Lipid Extraction p3_start->p3_lyse p3_deriv Saponification & Derivatization p3_lyse->p3_deriv p3_analyze HPLC Analysis p3_deriv->p3_analyze p3_quantify Quantify Mycolic Acid Reduction p3_analyze->p3_quantify

Diagram 3: Experimental Workflow Overview.

Conclusion and Future Directions

The inhibition of mycolic acid synthesis via the KatG-dependent activation of isoniazid and subsequent targeting of InhA is a well-established and clinically vital mechanism. This guide has provided a detailed overview of this process, supported by quantitative data, experimental methodologies, and pathway visualizations. Understanding these core principles is essential for researchers and scientists working on novel anti-tubercular agents and for drug development professionals seeking to overcome the challenge of INH resistance. Future research will likely focus on developing direct InhA inhibitors that do not require KatG activation, thereby circumventing the most common resistance mechanism, and on further elucidating the complex protein-protein interactions within the FAS-II system to identify new therapeutic targets.

References

The Inefficacy of Isoniazid Against Non-Tuberculous Mycobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, exhibits a marked lack of efficacy against the vast majority of non-tuberculous mycobacteria (NTM). This in-depth technical guide elucidates the molecular underpinnings of this intrinsic resistance, focusing on the enzymatic activation of INH, genetic variations in its targets, and the role of efflux mechanisms. Quantitative data on the minimum inhibitory concentrations (MICs) of INH against various NTM species are presented, alongside detailed experimental protocols for susceptibility testing. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the complex interplay of factors governing the interaction between INH and NTM.

Introduction

Non-tuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of opportunistic infections in humans, particularly affecting the pulmonary and integumentary systems. Unlike Mycobacterium tuberculosis complex (MTBC), for which INH is a potent bactericidal agent, most NTM species are clinically resistant to INH. Understanding the basis of this resistance is crucial for the development of novel therapeutic strategies against NTM infections. This guide provides a detailed examination of the effect of INH on NTM, with a focus on the molecular mechanisms of resistance and the methodologies used to assess its activity.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, INH is converted into an isonicotinoyl acyl radical.[2] This radical then spontaneously couples with NAD+ to form an INH-NAD adduct.[2] The primary target of this adduct is the enoyl-[acyl-carrier-protein] reductase, InhA, an essential enzyme in the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are crucial components of the unique and robust mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death in susceptible mycobacteria.[1][2]

Intrinsic Resistance of NTM to Isoniazid

The primary reason for the profound intrinsic resistance of NTM to INH lies in the inefficiency of their KatG enzymes to activate the prodrug.[1][4] Studies have shown that the KatG proteins of NTM, such as M. marinum and M. avium subsp. paratuberculosis, have a significantly lower affinity for INH and a substantially reduced enzymatic capacity to convert it into its active radical form compared to the KatG of M. tuberculosis.[1][4] This inefficient activation prevents the formation of the inhibitory INH-NAD adduct in sufficient quantities to neutralize InhA.

Beyond the pivotal role of KatG, other mechanisms contribute to the high level of INH resistance observed in NTM:

  • Efflux Pumps: NTM possess a variety of efflux pumps that can actively extrude INH from the cell, preventing it from reaching its target. These pumps are transmembrane proteins that recognize and expel a broad range of substrates, including antibiotics. The presence and activity of these pumps can significantly increase the MIC of INH.

  • Mutations in inhA: While less common as a primary resistance mechanism in NTM compared to the inefficiency of KatG, mutations in the inhA gene or its promoter region can also confer resistance. These mutations can lead to overexpression of InhA or alter the enzyme's structure, reducing its affinity for the INH-NAD adduct.[5]

Quantitative Data: Isoniazid MICs for NTM

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For sensitive strains of M. tuberculosis, the MIC of INH is typically around 0.02 µg/mL.[6] In stark contrast, the MICs of INH for most NTM species are significantly higher, often exceeding clinically achievable concentrations. The following table summarizes representative INH MIC values for various clinically relevant NTM species.

NTM SpeciesIsoniazid MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Mycobacterium avium complex2 - >6432>64
Mycobacterium kansasii0.5 - 324>8
Mycobacterium abscessus>64>64>64
Mycobacterium fortuitum50 - 100>64>64
Mycobacterium chelonae>64>64>64

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Broth Microdilution for INH Susceptibility Testing of NTM

The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution method as the standard for antimicrobial susceptibility testing of NTM.[7][8]

5.1.1. Materials

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) for fastidious species

  • Isoniazid stock solution

  • NTM isolate cultured on appropriate solid or liquid medium

  • Sterile deionized water or saline

  • Nephelometer or spectrophotometer

  • 0.5 McFarland standard

  • Quality control strains (e.g., Mycobacterium peregrinum ATCC 700686)

5.1.2. Procedure

  • Preparation of Isoniazid Dilutions:

    • Prepare a 2x working stock of the highest desired INH concentration in CAMHB.

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x INH working stock to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of diluted INH.

  • Inoculum Preparation:

    • Harvest colonies of the NTM isolate from a solid medium or a fresh liquid culture.

    • Homogenize the colonies in sterile water or saline, allowing large clumps to settle.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the INH dilutions. This will bring the final volume in each well to 200 µL and dilute the INH to its final 1x concentration.

    • Include a growth control well (no INH) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at the optimal temperature for the specific NTM species (typically 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria).

    • Incubate for 3-5 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria, or until sufficient growth is observed in the growth control well.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of INH that completely inhibits visible growth.

    • The results should be compared to the growth in the control wells.

    • The MIC for the quality control strain should fall within the expected range.

Visualizations

Signaling Pathways

INH_Action_Resistance cluster_activation INH Activation & Action cluster_resistance NTM Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinoyl Acyl Radical KatG->Active_INH INH_NAD INH-NAD Adduct Active_INH->INH_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Essential for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Essential for Inefficient_KatG Inefficient NTM KatG Inefficient_KatG->KatG Reduced Activation Efflux_Pump Efflux Pump Efflux_Pump->INH Expulsion inhA_mutation inhA Mutation inhA_mutation->InhA Altered Target

Caption: Mechanisms of INH action and NTM resistance.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare INH dilutions in 96-well plate E Inoculate 96-well plate with NTM suspension A->E B Culture NTM isolate C Prepare 0.5 McFarland standard inoculum B->C D Dilute inoculum to final concentration C->D D->E F Incubate at appropriate temperature and duration E->F G Read plate for visible growth F->G H Determine MIC (lowest concentration with no growth) G->H I Compare with QC strain results H->I

Caption: Workflow for broth microdilution MIC testing.

Conclusion

The intrinsic resistance of non-tuberculous mycobacteria to isoniazid is a multifactorial phenomenon, primarily driven by the inefficient activation of the prodrug by NTM-specific KatG enzymes. This is often compounded by the presence of active efflux pumps and, in some cases, mutations in the drug's target, InhA. The high MIC values of INH against a broad range of NTM species underscore its limited clinical utility for treating these infections. Standardized susceptibility testing, such as the broth microdilution method, is essential for guiding appropriate therapeutic choices. Future research should focus on developing novel agents that can overcome these resistance mechanisms, potentially by targeting different pathways or by inhibiting the resistance mechanisms themselves.

References

An In-depth Technical Guide to the Structural Analysis of the Isoniazid-InhA Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and molecular interactions between the antitubercular drug isoniazid (INH) and its primary target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Understanding the intricacies of this complex is paramount for the development of novel therapeutics to combat drug-resistant tuberculosis.

Introduction: The INH-InhA Axis in Tuberculosis Treatment

Isoniazid has been a cornerstone of tuberculosis therapy for decades.[1][2] It is a prodrug that, upon activation, effectively inhibits the synthesis of mycolic acids, which are essential and unique lipid components of the mycobacterial cell wall.[1][2][3][4] The primary target of activated isoniazid is InhA, an NADH-dependent enzyme that catalyzes a critical reduction step in the fatty acid synthase-II (FAS-II) pathway, responsible for elongating fatty acid precursors of mycolic acids.[1][4][5][6] The emergence of INH-resistant M. tuberculosis strains, often through mutations affecting this pathway, necessitates a deep, structurally-informed approach to designing next-generation inhibitors.[2][7][8]

Mechanism of Action: From Prodrug to Potent Inhibitor

The inhibitory action of isoniazid is not direct but involves a multi-step activation and targeting process. This pathway underscores the complexity of its mechanism and reveals multiple avenues for the development of resistance.

  • Prodrug Activation : Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][8] This activation process, which can be mimicked by oxidants like manganese(III)-pyrophosphate, converts INH into a highly reactive isonicotinic acyl radical.[9][10]

  • Adduct Formation : The isonicotinoyl radical spontaneously reacts with the cellular nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent INH-NAD adduct.[3][7][9] This adduct is the true active inhibitor of InhA.[11][12][13]

  • InhA Inhibition : The INH-NAD adduct binds tightly to the active site of InhA, blocking the binding of the natural enoyl-AcpM substrate and preventing the mycolic acid biosynthesis pathway from proceeding.[3] This leads to the disruption of the mycobacterial cell wall and ultimately, cell death.[3][7]

INH_Activation_Pathway cluster_activation Activation cluster_adduct Adduct Formation cluster_inhibition Inhibition INH (Prodrug) INH (Prodrug) KatG KatG INH (Prodrug)->KatG Isonicotinic Acyl Radical Isonicotinic Acyl Radical KatG->Isonicotinic Acyl Radical Oxidation INH-NAD Adduct INH-NAD Adduct Isonicotinic Acyl Radical->INH-NAD Adduct NAD+ NAD+ NAD+->INH-NAD Adduct InhA-Adduct Complex InhA-Adduct Complex INH-NAD Adduct->InhA-Adduct Complex InhA InhA InhA->InhA-Adduct Complex Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Catalyzes InhA-Adduct Complex->Mycolic Acid Synthesis Blocks Cell Death Cell Death Mycolic Acid Synthesis->Cell Death Inhibition leads to

Caption: Isoniazid activation and InhA inhibition pathway.

Structural Analysis of the INH-InhA Complex

X-ray crystallography has been instrumental in elucidating the atomic-level details of the InhA enzyme and its interaction with the INH-NAD adduct.[14][15]

  • InhA Structure : The InhA enzyme is a homotetramer, with each monomer adopting a Rossmann fold that creates the binding site for the NADH cofactor.[16] A key feature is the substrate-binding loop (residues 196-219), which is highly flexible and plays a crucial role in substrate recognition and inhibitor binding.[15][16] This loop creates a deep hydrophobic pocket capable of accommodating the long fatty acyl chains of its substrates.[15][16]

  • INH-NAD Adduct Binding : The crystal structure of the InhA in complex with the INH-NAD adduct reveals that the adduct occupies the NADH binding site.[14] The binding is characterized by:

    • Hydrogen Bonding : Critical hydrogen bonds form between the inhibitor and residues within the active site, such as Tyr158, which is essential for catalysis.[6][13]

    • Hydrophobic Interactions : The isonicotinoyl moiety of the adduct and the fatty acyl portion of natural substrates are engulfed by hydrophobic residues, including Phe149, Met199, and others lining the binding pocket.[15][16]

    • π-Stacking : The aromatic pyridone ring of the INH-NAD adduct engages in π-stacking interactions with the pyridine ring of the cofactor.[17]

  • Conformational Changes : The binding of the INH-NAD adduct is a slow, tight-binding process that induces a significant conformational change in InhA.[11][12][18] Specifically, the flexible substrate-binding loop becomes ordered, closing over the active site.[19] This loop ordering contributes to the high affinity and long residence time of the inhibitor, effectively trapping it within the enzyme.[19]

Quantitative Data on INH-InhA Interaction

The interaction between the INH-NAD adduct and InhA has been quantified through various biochemical and biophysical assays. The data highlights the potency of the inhibition and the impact of resistance-conferring mutations.

Table 1: Binding Affinity and Inhibition Constants of INH-NAD Adduct for InhA

Enzyme Variant Parameter Value Reference(s)
Wild-Type (WT) InhA Ki (overall dissociation constant) 0.75 ± 0.08 nM [11][18]
WT InhA K-1 (initial binding) 16 ± 11 nM [11][18]
WT InhA k2 (conversion to final complex) 0.13 ± 0.01 min-1 [11][18]
I21V Mutant Ki Similar to WT [11]
I47T Mutant Ki Similar to WT [11]

| S94A Mutant | Ki | Similar to WT |[11] |

Table 2: Crystallographic Data for Select InhA Structures

PDB Code Description Resolution (Å) R-Value Work R-Value Free Reference(s)
1ZID InhA in complex with INH-NAD adduct 2.70 N/A N/A [20]
5VRL InhA in complex with AN12855 inhibitor 2.65 0.172 0.198 [21]
6R9W InhA in complex with AP-124 inhibitor 1.75 0.187 0.227 [22]

| 2B37 | InhA in complex with 5-octyl-2-phenoxyphenol | 2.1 | N/A | N/A |[19] |

Table 3: Effect of Mutations on NADH Affinity in InhA

InhA Mutation Fold Increase in Kd for NADH (vs. WT) Reference(s)
I21V 23-fold [11]
S94A 60-fold [11]

| I47T | 141-fold |[11] |

Experimental Protocols

The structural and functional characterization of the INH-InhA complex relies on a combination of biophysical, biochemical, and computational techniques.

  • Protein Expression and Purification : The inhA gene is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and then purified to homogeneity using chromatographic techniques such as affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation : The purified apo-InhA is incubated with a molar excess of the NADH cofactor and the pre-formed INH-NAD adduct (or another direct inhibitor) to ensure complete complex formation.[14]

  • Crystallization : The protein-ligand complex is subjected to crystallization screening using sparse matrix screens.[23] Techniques like hanging drop or sitting drop vapor diffusion are employed, where the protein solution is mixed with a precipitant solution and allowed to equilibrate, promoting crystal growth.[23]

  • Data Collection and Structure Solution : Crystals are cryo-cooled and exposed to an X-ray beam. The resulting diffraction pattern is recorded. The structure is then solved using molecular replacement (if a homologous structure exists) and refined to yield an atomic model of the complex.[14]

  • Assay Components : The reaction mixture is prepared in a suitable buffer (e.g., PIPES, pH 6.8) and contains the InhA enzyme, the NADH cofactor (e.g., 250 µM), and a synthetic substrate like trans-2-dodecenoyl-CoA (DD-CoA) (e.g., 25 µM).[19]

  • Inhibitor Preparation : The inhibitor (e.g., INH-NAD adduct or a direct inhibitor like triclosan) is prepared as a stock solution in a solvent like DMSO and serially diluted to various concentrations.[24]

  • Reaction Initiation and Monitoring : The reaction is initiated by adding InhA to the mixture of substrate, cofactor, and inhibitor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis : The initial reaction velocities at different inhibitor concentrations are measured. For determining IC50 values, the data are fitted to a dose-response curve.[19] For slow, tight-binding inhibitors, progress curves are analyzed over time to determine kinetic parameters like Ki and residence time.[18][19]

Experimental_Workflow cluster_structure Structural Analysis cluster_function Functional Analysis cluster_computation Computational Analysis Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Purification Purification Protein Expression->Purification Crystallization Crystallization Purification->Crystallization X-Ray Diffraction X-Ray Diffraction Crystallization->X-Ray Diffraction Structure Solution Structure Solution X-Ray Diffraction->Structure Solution Structure Preparation Structure Preparation Structure Solution->Structure Preparation Provides Input Enzyme Assay Setup Enzyme Assay Setup Inhibition Measurement Inhibition Measurement Enzyme Assay Setup->Inhibition Measurement Kinetic Data Analysis Kinetic Data Analysis Inhibition Measurement->Kinetic Data Analysis IC50/Ki Determination IC50/Ki Determination Kinetic Data Analysis->IC50/Ki Determination Binding Free Energy Binding Free Energy IC50/Ki Determination->Binding Free Energy Correlates with MD Simulation MD Simulation Structure Preparation->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Trajectory Analysis->Binding Free Energy

Caption: Integrated workflow for structural and functional analysis.
  • System Preparation : An X-ray crystal structure of the InhA-ligand complex (e.g., from the PDB) serves as the starting point.[25] The structure is prepared by adding missing atoms, assigning bond orders, and performing an initial energy minimization to relax any steric clashes.[25]

  • Solvation and Ionization : The complex is placed in a periodic box of water molecules to simulate an aqueous environment. Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation : The system is subjected to a simulation run where Newton's equations of motion are solved for all atoms over a defined period (e.g., 100 ns).[6] This generates a trajectory of atomic positions and velocities over time.

  • Analysis : The trajectory is analyzed to assess the stability of the complex, identify key interactions (like hydrogen bonds), and calculate properties such as binding free energy using methods like MM-PBSA/MM-GBSA.[6][26] This provides insights into the dynamics of the interaction and the energetic contributions of specific residues.[26]

Structural Basis of Isoniazid Resistance

Resistance to INH can arise from several mechanisms, many of which can be understood from a structural perspective.

  • Impaired Activation (katG mutations) : The most common mechanism of high-level INH resistance involves mutations in the katG gene.[1][7][8][27] These mutations result in a KatG enzyme with reduced or no ability to activate the INH prodrug, meaning the inhibitory INH-NAD adduct is never formed.[8]

  • Target Modification (inhA mutations) : Low-level resistance to INH and cross-resistance to ethionamide can be caused by mutations in or near the inhA gene.[7][27]

    • Promoter Mutations : Mutations in the promoter region of inhA can lead to its overexpression, increasing the cellular concentration of the InhA enzyme.[7] This titrates the available INH-NAD adduct, requiring higher drug concentrations for effective inhibition.

    • Active Site Mutations : Mutations within the InhA coding sequence (e.g., I21V, S94A, I47T) often occur in the NADH binding pocket.[7][11] These mutations do not significantly decrease the affinity for the final INH-NAD adduct itself.[11] Instead, they drastically reduce the enzyme's affinity for NADH.[5][11] Since NADH must be bound for the adduct to form and inhibit effectively, a lower affinity for NADH leads to reduced occupancy of the enzyme by the cofactor, thereby conferring resistance.[5][11]

Resistance_Mechanisms cluster_mutations Mutations Leading to Resistance INH INH KatG KatG INH->KatG Activates INH-NAD Adduct INH-NAD Adduct KatG->INH-NAD Adduct Forms InhA InhA INH-NAD Adduct->InhA Binds to Inhibition Inhibition InhA->Inhibition Resistance Resistance katG Mutation katG Mutation katG Mutation->KatG Prevents Activation katG Mutation->Resistance inhA Mutation inhA Mutation inhA Mutation->InhA Reduces NADH Affinity inhA Mutation->Resistance

Caption: Logical relationships in INH resistance mechanisms.

Conclusion and Future Directions

The detailed structural and quantitative understanding of the INH-InhA complex provides a solid foundation for rational drug design. It has illuminated the precise mechanism of a highly effective antibiotic while simultaneously explaining the molecular basis of resistance. Key takeaways include the slow, tight-binding nature of the INH-NAD adduct and the critical role of conformational changes in the enzyme upon inhibition. The knowledge that clinical resistance mutations often work by reducing NADH affinity rather than direct inhibitor affinity opens new avenues for drug development. Future efforts should focus on designing direct InhA inhibitors that do not require KatG activation and that are effective against these resistant mutants. The development of inhibitors that bind independently of the NADH cofactor or that can overcome the reduced NADH affinity in mutant enzymes represents a promising strategy to combat drug-resistant tuberculosis.

References

An In-depth Technical Guide to Early-Stage Research on Isoniazid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation central to the early-stage research and development of Isoniazid (INH) derivatives as potential antitubercular agents.

Introduction: The Rationale for Isoniazid Derivatization

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of first-line tuberculosis (TB) treatment for decades.[1][2] It functions as a prodrug, highly effective against actively replicating Mycobacterium tuberculosis (Mtb).[3][4] However, its clinical efficacy is increasingly threatened by the emergence of drug-resistant Mtb strains.[1][5] Resistance often arises from mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate INH, or in the inhA gene, the primary target of activated INH.[1][2]

Furthermore, INH metabolism in humans can lead to significant adverse effects, including hepatotoxicity and peripheral neuropathy.[6][7] These limitations have spurred extensive research into the development of INH derivatives. The primary goals of this research are to:

  • Overcome existing resistance mechanisms.

  • Enhance activity against both drug-sensitive and drug-resistant Mtb strains.

  • Improve the safety profile by reducing toxicity.

  • Enhance pharmacokinetic properties such as membrane permeability and bioavailability.[8]

Chemical modification of the INH scaffold, particularly at the terminal -NH2 group of the hydrazide moiety, is a key strategy to achieve these goals.[1][6] Common derivatives include hydrazones, which are formed by reacting INH with various aldehydes and ketones.[1][9]

Mechanism of Action: The Isoniazid Pathway

Understanding the mechanism of action of the parent drug is critical for designing effective derivatives. Isoniazid is a prodrug that requires activation within the mycobacterium.[3][10]

  • Uptake and Activation: INH passively diffuses into the Mtb cell.[6][7] Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[10][11]

  • Radical Formation: KatG catalyzes the conversion of INH into several reactive species, most notably the isonicotinoyl radical.[6][7]

  • Adduct Formation: This highly reactive radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[6][10]

  • Target Inhibition: The INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][11]

  • Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[11]

  • Bactericidal Effect: By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[3][10]

G cluster_membrane Mycobacterial Cell Wall cluster_cytoplasm Bacterial Cytoplasm Cell Exterior Cell Exterior INH Isoniazid (Prodrug) Cell Exterior->INH Passive Diffusion KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinoyl Radical KatG->Activated_INH Adduct Isonicotinoyl-NAD Adduct Activated_INH->Adduct + NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Cell Wall Disruption & Cell Death Mycolic_Acid->Cell_Death Disruption

Caption: Mechanism of action pathway for Isoniazid (INH).

Data on Isoniazid Derivatives: Activity and Toxicity

The evaluation of novel INH derivatives involves quantifying their antitubercular potency and their toxicity to host cells. This is typically expressed as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50), respectively.

Table 1: Antitubercular Activity (MIC) of Selected Isoniazid Derivatives

This table summarizes the MIC values for various INH derivatives against the drug-sensitive Mtb H37Rv strain and INH-resistant strains. Lower MIC values indicate higher potency.

Compound IDDerivative ClassMtb H37Rv MIC (µM)INH-Resistant (inhA mutant) MIC (µM)INH-Resistant (katG mutant) MIC (µM)Reference
INHParent Drug0.31> 6.256.25[2]
SIH1 Hydrazone-Sulfonate Ester0.311.5612.5[2]
SIH4 Hydrazone-Sulfonate Ester0.311.566.25[2]
SIH12 Hydrazone-Sulfonate Ester0.31NTNT[2]
SIH13 Hydrazone-Sulfonate Ester0.31NTNT[2]
IP11 Hydrazone-Piperazine0.39--[1]
Compound 7 Hydrazone-Isatin0.017 mM (17 µM)--[12][13]
IBP19 Hydrazone-Pyridazinone1.562 µg/mL--[14][15]
IBP21 Hydrazone-Pyridazinone1.562 µg/mL--[14][15]
IBP22 Hydrazone-Pyridazinone1.562 µg/mL--[14][15]
IBP29 Hydrazone-Pyridazinone1.562 µg/mL--[14][15]
Compound 1 Hydrazone-0.14-[4]
NT: Not Tested. Note: Direct comparison between studies can be challenging due to variations in experimental conditions. µg/mL to µM conversion requires molecular weight.
Table 2: Cytotoxicity and Acute Toxicity of Selected Isoniazid Derivatives

This table presents the in vitro cytotoxicity (IC50) against various cell lines and in vivo acute toxicity (LD50) for INH and its derivatives. Higher IC50 and LD50 values indicate lower toxicity and a better safety profile.

Compound IDCell LineCytotoxicity IC50 (µM)Acute Toxicity LD50 (mg/Kg)Reference
INH->200100[8][16]
SN-07 HCT-1578.85-[16][17]
SN-07 COLO-20581.3-[16][17]
SN-08 --1000[16]
SN-09 -->1000[16]
SN-10 -->1000[16]
SN-11 -->1000[16]
SN-14 --1000[16]
ITHB4 MCF-7 (48h)97.55 µg/mL-[18]
IBP19, 21, 22, 29 HCL & VCLCC50 > 300 µg/mL-[14][15]
Various Hydrazones HepG2>25-[19]
HCT-15, COLO-205: Human colorectal adenocarcinoma cells. MCF-7: Human breast cancer cells. HCL, VCL, HepG2: Human liver cell lines.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in drug discovery.

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_analysis Data Analysis Design Derivative Design (e.g., QSAR, Docking) Synth Chemical Synthesis Design->Synth Purify Purification & Characterization (NMR, HRMS, FTIR) Synth->Purify MIC Antitubercular Assay (MIC) vs. Mtb H37Rv & Resistant Strains Purify->MIC Cyto Cytotoxicity Assay (IC50) vs. Human Cell Lines (e.g., HepG2) Purify->Cyto SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Cyto->SAR Select Lead Compound Selection SAR->Select

Caption: General experimental workflow for INH derivative research.

General Protocol for Synthesis of Isoniazid-Hydrazone Derivatives

This protocol describes a common method for synthesizing INH-hydrazones (Schiff bases) through the condensation of isoniazid with an aldehyde or ketone.[1][4]

  • Reactant Preparation: Dissolve isoniazid (1 equivalent) and the desired aldehyde/ketone (1 equivalent) in a suitable solvent, such as ethanol or a water-ethanol mixture.[4]

  • Reaction: Add a catalytic amount of an acid (e.g., glacial acetic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 20 minutes to several hours.[4][14] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.[4]

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).[1][12]

Protocol for Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][20] It relies on the reduction of the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin by metabolically active cells.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of the test compound solution (dissolved in a suitable solvent like DMSO) to the first well of a row. Perform a two-fold serial dilution across the plate, leaving control wells without any compound.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv (or a resistant strain) and adjust its turbidity to match a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for sterility control wells.[4]

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[4]

  • Dye Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • MIC Determination: Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16][18]

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16][18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations.

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 to 72 hours.[16][18]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control cells.[19][21]

Conclusion and Future Perspectives

The development of Isoniazid derivatives remains a highly promising strategy in the fight against tuberculosis. By modifying the core INH structure, researchers have successfully created novel compounds with potent activity against both drug-sensitive and, crucially, drug-resistant strains of M. tuberculosis.[1][2] Many derivatives, particularly hydrazones, demonstrate improved lipophilicity, which may enhance cell wall penetration, and some exhibit lower cytotoxicity than the parent drug, suggesting a potentially wider therapeutic window.[8][16]

Future research should continue to focus on rational drug design, leveraging computational tools like QSAR and molecular docking to predict activity and toxicity.[12][22] A deeper investigation into the precise mechanisms of action of these derivatives is also essential—specifically, to determine if they still require KatG activation or if they possess alternative cellular targets. The ultimate goal is to identify lead candidates with superior efficacy, a favorable safety profile, and robust activity against the evolving landscape of drug-resistant tuberculosis.

References

Methodological & Application

Application Notes and Protocols for In Vitro Isoniazid Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. The emergence of isoniazid-resistant Mycobacterium tuberculosis (M.tb) strains poses a significant threat to global tuberculosis control efforts. Accurate and rapid drug susceptibility testing (DST) is crucial for guiding appropriate treatment regimens, preventing the spread of resistant strains, and for the development of new anti-tubercular agents. This document provides detailed application notes and protocols for various in vitro assays used to determine the susceptibility of M.tb to isoniazid.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, primarily by targeting the enoyl-acyl carrier protein reductase, InhA.[2][3] Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[1][4] Understanding these mechanisms is key to interpreting the results of both phenotypic and genotypic susceptibility assays.

Phenotypic Assays for Isoniazid Susceptibility Testing

Phenotypic methods directly assess the ability of M.tb to grow in the presence of isoniazid. These assays are considered the "gold standard" as they measure the actual resistance of the bacteria to the drug.[5]

Culture-Based Methods

a) Solid Culture Method (Proportion Method on Löwenstein-Jensen or Middlebrook 7H10/7H11 Agar)

The proportion method is a widely used reference standard for phenotypic DST.[6] It determines the percentage of bacteria in a population that are resistant to a specific drug concentration.

Principle: This method involves inoculating a standardized bacterial suspension onto a solid medium containing a critical concentration of isoniazid and onto a drug-free control medium. After incubation, the number of colony-forming units (CFUs) on the drug-containing medium is compared to the number on the control medium. An isolate is defined as resistant if the proportion of colonies on the drug-containing medium exceeds 1% of the colonies on the drug-free medium.[6]

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh M.tb culture in sterile saline or Middlebrook 7H9 broth, and adjust the turbidity to match a 1.0 McFarland standard. This suspension is then typically diluted 10⁻² and 10⁻⁴.

  • Inoculation: Inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto separate quadrants of a Löwenstein-Jensen (LJ) or Middlebrook 7H10/7H11 agar plate containing the critical concentration of isoniazid (typically 0.2 µg/mL). In parallel, inoculate the same dilutions onto a drug-free control plate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Interpretation: Count the number of colonies on both the drug-containing and drug-free plates. Calculate the percentage of resistant bacteria. If the percentage is greater than 1%, the strain is considered resistant to isoniazid.[7]

b) Liquid Culture Method (e.g., BACTEC™ MGIT™ 960 System)

Automated liquid culture systems offer a more rapid alternative to solid media for DST.[8][9]

Principle: A standardized inoculum of M.tb is added to a tube containing Middlebrook 7H9 broth and a fluorescent sensor. The instrument monitors oxygen consumption, which is quenched by the fluorescent compound. Bacterial growth consumes oxygen, leading to an increase in fluorescence. In the presence of an effective antibiotic like isoniazid, bacterial growth is inhibited, and no significant increase in fluorescence is detected.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a positive MGIT culture or a solid culture, and adjust the turbidity to a 0.5 McFarland standard.

  • Setup: For each isolate, use a set of MGIT tubes: one growth control tube and one tube containing the critical concentration of isoniazid (typically 0.1 µg/mL).[8]

  • Inoculation: Inoculate 0.5 mL of the standardized bacterial suspension into each tube.

  • Incubation and Monitoring: Place the tubes into the BACTEC™ MGIT™ 960 instrument. The instrument automatically incubates the tubes at 37°C and continuously monitors them for fluorescence.

  • Interpretation: The instrument's software automatically interprets the results based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.

Colorimetric Assays

Colorimetric assays are generally faster and less expensive than traditional culture-based methods.

a) Nitrate Reductase Assay (NRA)

Principle: M.tb possesses the enzyme nitrate reductase, which reduces nitrate to nitrite.[10] The production of nitrite can be detected by the addition of specific reagents that produce a color change. In the presence of isoniazid, susceptible strains will not grow and therefore will not produce nitrite, resulting in no color change. Resistant strains will grow and produce a color change.[10][11]

Experimental Protocol:

  • Medium Preparation: Use a nitrate-containing medium such as Löwenstein-Jensen with added potassium nitrate.

  • Inoculation: Inoculate the medium with a standardized bacterial suspension. Include a drug-free control and a tube with the critical concentration of isoniazid.

  • Incubation: Incubate at 37°C for 7-14 days.

  • Detection: Add a solution of sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Interpretation: The development of a pink to red color indicates the presence of nitrite and therefore bacterial growth. If the drug-containing tube shows a color change, the strain is resistant.

b) MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The color change indicates viable bacteria.

Experimental Protocol:

  • Inoculum and Incubation: A bacterial suspension is incubated in Middlebrook 7H9 broth with and without isoniazid for 4-7 days.[12]

  • MTT Addition: MTT solution is added to the cultures and incubated for several hours.

  • Interpretation: A color change from yellow to purple in the isoniazid-containing tube indicates the presence of viable, and therefore resistant, bacteria.[12]

c) Resazurin Microtiter Assay (REMA)

Principle: Resazurin (an oxidation-reduction indicator) is blue and non-fluorescent. In the presence of metabolically active cells, it is reduced to the pink and highly fluorescent resorufin.

Experimental Protocol:

  • Setup: The assay is typically performed in a 96-well microtiter plate format. A standardized bacterial suspension is added to wells containing serial dilutions of isoniazid.

  • Incubation: The plate is incubated at 37°C for 7-9 days.[13]

  • Resazurin Addition: A solution of resazurin is added to all wells, and the plate is incubated for another 24-48 hours.

  • Interpretation: A color change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that prevents this color change.

Microscopic Observation Drug Susceptibility (MODS) Assay

Principle: The MODS assay is a rapid, low-cost method that involves direct observation of M.tb growth in liquid culture medium using an inverted light microscope.[14] The characteristic cord formation of M.tb can be detected microscopically much earlier than macroscopic growth.

Experimental Protocol:

  • Setup: The assay is performed in a multi-well plate. Processed sputum samples or bacterial suspensions are inoculated into wells containing Middlebrook 7H9 broth, with and without the critical concentration of isoniazid.[15][16]

  • Incubation: The plate is incubated at 37°C.

  • Microscopic Examination: The wells are examined daily with an inverted microscope for the presence of characteristic M.tb cords.

  • Interpretation: An isolate is considered susceptible if cords are observed in the drug-free well but not in the drug-containing well. If cords are observed in both wells, the isolate is resistant. Results are typically available within 7-10 days.

Genotypic Assays for Isoniazid Susceptibility Testing

Genotypic assays detect the specific gene mutations known to confer resistance to isoniazid. These methods are generally much faster than phenotypic methods.

Line Probe Assays (LPA)

Principle: LPAs are based on the reverse hybridization of PCR-amplified DNA to probes immobilized on a strip.[17] The probes target the most common mutations associated with isoniazid resistance in the katG and inhA genes.[17][18]

Experimental Protocol (General Steps for assays like GenoType MTBDRplus):

  • DNA Extraction: Extract DNA from a cultured M.tb isolate or directly from a smear-positive sputum sample.

  • Multiplex PCR: Perform a multiplex PCR to amplify the regions of the rpoB, katG, and inhA genes.

  • Hybridization: The labeled PCR products are chemically denatured and hybridized to probes on the assay strip. The probes include those for wild-type sequences and common mutations.

  • Washing and Detection: After stringent washing steps, a colorimetric reaction is used to visualize the bound PCR products.

  • Interpretation: The pattern of hybridized bands is compared to a reference chart. The absence of a wild-type band and/or the presence of a mutation-specific band indicates resistance.[19]

Molecular Beacons

Principle: Molecular beacons are single-stranded hairpin-shaped DNA probes with a fluorophore and a quencher at opposite ends. In the absence of the target sequence, the hairpin structure keeps the fluorophore and quencher in close proximity, preventing fluorescence. When the probe hybridizes to its complementary target sequence, the hairpin opens, separating the fluorophore and quencher, resulting in a fluorescent signal.[20] Probes can be designed to be specific for wild-type or mutant alleles.

Experimental Protocol:

  • DNA Extraction: Isolate DNA from the M.tb sample.

  • Real-time PCR: Perform a real-time PCR with primers flanking the mutation site and a molecular beacon probe specific for either the wild-type or mutant sequence.

  • Detection: Monitor fluorescence in real-time during the PCR.

  • Interpretation: An increase in fluorescence indicates the presence of the target sequence. By using different colored fluorophores for wild-type and mutant probes, both can be detected in the same reaction.

Data Presentation

Assay TypeMethodTurnaround TimeSensitivity for INH Resistance (%)Specificity for INH Resistance (%)Reference(s)
Phenotypic Solid Culture (Proportion Method) 3-8 weeksGold StandardGold Standard[21],[22]
Liquid Culture (BACTEC MGIT 960) 1-3 weeksHigh (generally >95%)High (generally >98%)[8],[9]
Nitrate Reductase Assay (NRA) 5-14 days96.2 - 10088.5 - 95[11],[10],[23]
MTT Assay 4-7 days89.299.5[12]
Resazurin Assay 8-9 days10091.7[13]
Crystal Violet Decolorisation Assay 8-9 days92.596.4[24]
MODS Assay 7-10 days98.882.4[15]
Genotypic Line Probe Assay (LPA) 1-2 days87 - 91.599.2 - 100[25],[26],[27]
Molecular Beacons <1 day82.7 - 85100[20],[28],[29]
Real-Time PCR Melting Curve <1 day90.896.4[30]

Visualizations

Isoniazid Activation and Resistance Pathway

Isoniazid_Pathway cluster_cell Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation active_INH Activated Isoniazid KatG->active_INH InhA InhA (Enoyl-ACP reductase) active_INH->InhA Inhibition mycolic_acid Mycolic Acid Synthesis InhA->mycolic_acid Catalyzes cell_wall Cell Wall Integrity mycolic_acid->cell_wall katG_mutation katG mutation katG_mutation->KatG Prevents activation inhA_mutation inhA promoter mutation inhA_mutation->InhA Overexpression

Caption: Isoniazid activation pathway and mechanisms of resistance in M. tuberculosis.

General Workflow for Phenotypic Drug Susceptibility Testing

Phenotypic_DST_Workflow cluster_culture Inoculation & Incubation start M.tb Isolate (from culture or clinical sample) prep_inoculum Prepare Standardized Inoculum start->prep_inoculum drug_free Drug-Free Control Medium prep_inoculum->drug_free drug_containing Medium with Isoniazid prep_inoculum->drug_containing observe_growth Observe for Bacterial Growth (Visual, Automated, Microscopic, or Colorimetric) drug_free->observe_growth drug_containing->observe_growth interpretation Interpret Results observe_growth->interpretation susceptible Susceptible interpretation->susceptible Growth only in control resistant Resistant interpretation->resistant Growth in control and drug medium

Caption: Generalized workflow for phenotypic isoniazid susceptibility testing.

General Workflow for Genotypic Drug Susceptibility Testing

Genotypic_DST_Workflow start M.tb Isolate or Clinical Sample dna_extraction DNA Extraction start->dna_extraction pcr PCR Amplification of Target Genes (e.g., katG, inhA) dna_extraction->pcr detection Detection of Mutations (e.g., LPA, Sequencing, Molecular Beacons) pcr->detection interpretation Interpret Results detection->interpretation no_mutation Wild-Type Detected (Likely Susceptible) interpretation->no_mutation No known resistance mutations found mutation_detected Resistance Mutation Detected (Resistant) interpretation->mutation_detected Presence of known resistance mutations

Caption: Generalized workflow for genotypic isoniazid susceptibility testing.

References

Determining the Minimum Inhibitory Concentration (MIC) of Isoniazid (INH): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Isoniazid (INH) against Mycobacterium tuberculosis (Mtb). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is crucial for guiding therapeutic decisions, monitoring drug resistance, and in the research and development of new anti-tuberculosis drugs.

The following sections detail the most common methodologies for INH MIC testing, including broth microdilution and agar dilution methods. Adherence to standardized protocols, such as those established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), is essential for reproducible and comparable results.[1][2]

I. Overview of Methodologies

Two primary methods are widely employed for determining the INH MIC for Mtb:

  • Broth Microdilution: This method involves preparing serial dilutions of INH in a 96-well microtiter plate containing a liquid growth medium.[3][4] Each well is then inoculated with a standardized suspension of the Mtb isolate. Following incubation, the MIC is determined as the lowest INH concentration that inhibits visible bacterial growth.[3][4]

  • Agar Dilution: In this technique, varying concentrations of INH are incorporated directly into a solid agar medium.[3][5] A standardized inoculum of the Mtb isolate is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of INH that prevents colony formation after incubation.[3][5]

II. Experimental Workflow

The general workflow for determining the INH MIC is outlined below. This process is fundamental to both broth microdilution and agar dilution methods, with specific variations detailed in the subsequent protocols.

INH_MIC_Workflow cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Mtb Inoculum (e.g., from culture) D Inoculate Medium with Mtb Suspension A->D B Prepare Serial Dilutions of Isoniazid (INH) E Add INH Dilutions to Inoculated Medium B->E C Prepare Growth Medium (e.g., Middlebrook 7H9 Broth or 7H11 Agar) C->D C->E F Incubate at 37°C (e.g., 7-21 days) D->F E->F G Visually Inspect for Growth (Turbidity/Colonies) F->G H Determine Lowest INH Concentration Inhibiting Growth (MIC) G->H

Figure 1: General workflow for determining the INH MIC.

III. Detailed Experimental Protocols

A. Broth Microdilution Method

This protocol is adapted from EUCAST and CLSI guidelines for Mycobacterium tuberculosis.[1][6]

1. Materials and Reagents:

  • Mycobacterium tuberculosis isolate

  • Isoniazid (INH) powder, analytical grade

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water or other appropriate solvent for INH

  • Sterile 96-well U-bottom microtiter plates

  • Sterile tubes for dilutions

  • McFarland 0.5 turbidity standard

  • Quality control strain: M. tuberculosis H37Rv (ATCC 27294)

2. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 10% OADC and 0.2% glycerol.[1]

  • INH Stock Solution: Prepare a stock solution of INH in a suitable solvent (e.g., sterile distilled water) at a concentration of 1 mg/mL. Filter-sterilize the solution.

  • INH Working Solutions: Perform serial twofold dilutions of the INH stock solution in complete Middlebrook 7H9 broth to achieve the desired concentration range for the assay.

3. Inoculum Preparation:

  • From a fresh culture of the Mtb isolate on solid medium, transfer colonies to a tube containing sterile saline or water with glass beads.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this suspension 1:100 in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 1-2 x 10^6 CFU/mL.

4. Assay Procedure:

  • Dispense 100 µL of the appropriate INH working solution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the final Mtb inoculum to each well.

  • Include a growth control well containing 100 µL of complete Middlebrook 7H9 broth and 100 µL of the final inoculum (no INH).

  • Include a sterility control well containing 200 µL of uninoculated complete Middlebrook 7H9 broth.

  • Seal the plate and incubate at 37°C for 7 to 21 days, or until growth is clearly visible in the growth control well.

5. Interpretation of Results:

  • The MIC is the lowest concentration of INH that shows no visible growth (i.e., no turbidity or pellet formation at the bottom of the well).

B. Agar Dilution Method

This protocol is a standard method for determining the MIC of antimicrobial agents.[3][5]

1. Materials and Reagents:

  • Mycobacterium tuberculosis isolate

  • Isoniazid (INH) powder, analytical grade

  • Middlebrook 7H11 agar base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water or other appropriate solvent for INH

  • Sterile petri dishes

  • Sterile tubes for dilutions

  • McFarland 0.5 turbidity standard

  • Quality control strain: M. tuberculosis H37Rv (ATCC 27294)

2. Preparation of Media and Reagents:

  • INH-Containing Agar Plates: Prepare Middlebrook 7H11 agar according to the manufacturer's instructions, supplementing with 10% OADC and 0.5% glycerol. Cool the molten agar to 45-50°C.

  • Prepare serial dilutions of INH in sterile distilled water at 10 times the final desired concentrations.

  • Add 1 part of each INH dilution to 9 parts of the molten agar (e.g., 2 mL of INH solution to 18 mL of agar). Mix well and pour into sterile petri dishes.

  • Prepare a drug-free control plate containing only the agar medium.

  • Allow the plates to solidify at room temperature.

3. Inoculum Preparation:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute this suspension 1:10 and 1:100 in sterile saline.

4. Assay Procedure:

  • Spot 10 µL of the 1:10 and 1:100 diluted inocula onto the surface of each INH-containing agar plate and the drug-free control plate.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 14 to 21 days, or until sufficient growth is observed on the control plate.

5. Interpretation of Results:

  • The MIC is the lowest concentration of INH that inhibits the growth of the Mtb isolate. This is determined by observing the plate with the lowest INH concentration that has no visible colonies, or a significant reduction in colonies compared to the drug-free control.

IV. Quality Control

Quality control is essential to ensure the accuracy and reproducibility of INH MIC testing.[2] The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included with each batch of tests.[7][8] The resulting MIC for the QC strain should fall within the established acceptable range.

V. Data Presentation

The following tables summarize key quantitative data for INH MIC testing.

Table 1: Recommended INH Concentration Ranges for MIC Testing

MethodTypical INH Concentration Range (µg/mL)
Broth Microdilution0.006 - 4.0[9][10]
Agar Dilution0.05 - 10.0[7]

Table 2: Quality Control Ranges for M. tuberculosis H37Rv

MethodMediumINH MIC Range (µg/mL)
Broth MicrodilutionMiddlebrook 7H90.03 - 0.12[6][8]
Agar DilutionMiddlebrook 7H110.1 - 0.4[7]
Radiometric (BACTEC)Middlebrook 7H120.025 - 0.1[7][11]

VI. Signaling Pathway of INH Action and Resistance

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. Activated INH then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Resistance to INH can arise from mutations in several genes, most commonly katG and the promoter region of the inhA gene.

INH_Pathway cluster_activation Drug Activation cluster_inhibition Target Inhibition cluster_resistance Resistance Mechanisms INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential Component KatG_mutation katG mutation KatG_mutation->KatG Prevents Activation inhA_mutation inhA promoter mutation inhA_mutation->InhA Overexpression

Figure 2: Simplified pathway of INH action and resistance.

References

Application Notes and Protocols for Isoniazid in Combination Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isoniazid (INH) in combination therapy for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This document includes summaries of standard therapeutic regimens, detailed experimental protocols for evaluating drug synergy, quantitative data from relevant studies, and diagrams of key signaling pathways and experimental workflows.

Introduction to Isoniazid and Combination Therapy

Isoniazid is a cornerstone of first-line anti-tuberculosis therapy and has been for decades.[1] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, isoniazid primarily inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[1][2][3] Due to the rapid development of resistance when used as a monotherapy, isoniazid is always administered as part of a multi-drug regimen for the treatment of active TB.[1][4]

The rationale for combination therapy is twofold: to increase efficacy through synergistic or additive effects and to prevent the emergence of drug-resistant strains.[5] The standard drug-susceptible TB treatment regimen, often abbreviated as HRZE, consists of an intensive phase of two months with isoniazid (H), rifampin (R), pyrazinamide (Z), and ethambutol (E), followed by a four-month continuation phase with isoniazid and rifampin.[5]

Standard Isoniazid Combination Therapy Regimens

Several combination regimens involving isoniazid are recommended by global health organizations for the treatment of both active and latent TB.

Table 1: Recommended Dosing for First-Line Anti-Tuberculosis Drugs

DrugAbbreviationRecommended Daily Dose (Adults)
IsoniazidH5 mg/kg (typically 300 mg)
RifampinR10 mg/kg (typically 600 mg)
PyrazinamideZ15-30 mg/kg
EthambutolE15-20 mg/kg

Note: Dosing can vary based on patient weight, age, and other clinical factors.

Table 2: Standard Treatment Regimens for Drug-Susceptible Tuberculosis

PhaseRegimenDuration
Intensive Phase Isoniazid, Rifampin, Pyrazinamide, Ethambutol (HRZE)2 Months
Continuation Phase Isoniazid, Rifampin (HR)4 Months

Table 3: Common Regimens for Latent Tuberculosis Infection (LTBI)

RegimenDurationNotes
Isoniazid and Rifapentine3 Months (once weekly)A shorter, effective alternative to isoniazid monotherapy.
Isoniazid and Rifampin3-4 Months (daily)Another shorter-course option.
Isoniazid Monotherapy6-9 Months (daily)The traditional standard of care.

Quantitative Analysis of Isoniazid Synergy

The synergistic effect of isoniazid with other anti-TB drugs is crucial for the success of combination therapy. This synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined as a FICI of ≤ 0.5, additivity or indifference as a FICI between 0.5 and 4.0, and antagonism as a FICI of > 4.0.

Table 4: In Vitro Synergy of Isoniazid and Rifampin against M. tuberculosis

Mtb StrainIsoniazid MIC (mg/L)Rifampin MIC (mg/L)Synergy AssessmentReference
H37Rv0.060.12Synergistic[6]
Beijing0.030.12Synergistic[6]
Euro-American0.030.25Synergistic[6]
Indo-Oceanic0.060.12Additive[6]

Table 5: In Vitro Synergy of Isoniazid, Rifampin, and Ethambutol against Drug-Susceptible M. tuberculosis

Drug CombinationFICI RangeInterpretationReference
Isoniazid + Rifampin + Ethambutol0.6 - 1.618.1% Synergistic, 81.8% Indifferent[7]

FICI values represent the sum of the fractional inhibitory concentrations of each drug in the combination.

Table 6: In Vivo Activity of Isoniazid in Combination with Pyrazinamide and Rifampin in a Murine Model

Treatment Regimen (2 months)Mean Lung log10 CFU ReductionInterpretationReference
Rifampin + PyrazinamideGreater reductionSuggests antagonism between isoniazid and the RMP-PZA combination in this model.[8]
Isoniazid + Rifampin + PyrazinamideSimilar to INH-RMP[8]
Isoniazid + RifampinSimilar to INH-RMP-PZA[8]

Note: In vivo results can differ from in vitro findings and highlight the complexity of drug interactions within a host.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of two or more antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of an isoniazid-containing drug combination against M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Isoniazid and other test drugs

  • M. tuberculosis culture in log-phase growth

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

Protocol:

  • Prepare Drug Dilutions:

    • Prepare stock solutions of each drug in an appropriate solvent.

    • In a 96-well plate, serially dilute Drug A (e.g., isoniazid) horizontally and Drug B (e.g., rifampin) vertically. This creates a matrix of varying concentrations of both drugs.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the drug dilution plate with the prepared Mtb suspension.

    • Include wells with no drugs as a positive growth control and wells with media only as a negative control.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.

  • FICI Calculation:

    • The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI as described in the section on quantitative analysis.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Objective: To evaluate the rate of killing of M. tuberculosis by an isoniazid-containing drug combination.

Materials:

  • Culture flasks or tubes

  • Middlebrook 7H9 broth with OADC

  • Isoniazid and other test drugs

  • M. tuberculosis culture in log-phase growth

  • Middlebrook 7H10 or 7H11 agar plates

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a log-phase culture of M. tuberculosis in 7H9 broth.

    • Dilute the culture to a starting concentration of approximately 10^5 to 10^6 CFU/mL.

  • Drug Exposure:

    • Set up culture flasks containing the Mtb inoculum and the desired concentrations of the test drugs (e.g., isoniazid alone, rifampin alone, and isoniazid + rifampin).

    • Include a drug-free control flask.

  • Sampling and Plating:

    • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in fresh broth.

    • Plate the dilutions onto 7H10 or 7H11 agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each drug condition.

    • A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

    • Synergy is observed when the combination of drugs results in a ≥ 2-log10 greater kill than the most active single agent.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of isoniazid in combination therapies can be attributed to interactions at various levels of mycobacterial metabolism and regulation.

Isoniazid and Ethambutol Synergy

A key example of synergy is the combination of isoniazid and ethambutol. Ethambutol inhibits arabinosyl transferases, which are involved in the synthesis of the arabinogalactan layer of the mycobacterial cell wall. Recent studies have shown that ethambutol can also act as a transcriptional repressor of the inhA gene, the primary target of isoniazid.[9] This repression enhances the susceptibility of M. tuberculosis to isoniazid.[9]

Synergy_INH_EMB INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for EMB Ethambutol EtbR EtbR (Transcriptional Repressor) EMB->EtbR Binding and Stimulation inhA_gene inhA gene EtbR->inhA_gene Repression inhA_gene->InhA Encodes

Synergistic action of Isoniazid and Ethambutol.
Metabolic Reprogramming in Response to Combination Therapy

Transcriptomic and proteomic studies have revealed that M. tuberculosis undergoes significant metabolic reprogramming in response to treatment with isoniazid-containing regimens.[6][10] Treatment with isoniazid and rifampin has been shown to suppress genes associated with growth, transcription, and translation.[6] Additionally, bacteria that survive prolonged treatment appear to shift towards less efficient respiratory pathways and exhibit altered cell wall recycling and efflux pump expression.[6] Some studies suggest that targeting these metabolic "escape" pathways could be a strategy to enhance the efficacy of current drug combinations.[9][10]

Experimental and Logical Workflows

Workflow for Checkerboard Synergy Assay

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drugs Prepare Drug Dilution Matrix (Drug A vs. Drug B) inoculate Inoculate 96-well Plate prep_drugs->inoculate prep_inoculum Prepare Mtb Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate (24-48 hours) add_resazurin->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MICs (Alone and in Combination) read_results->determine_mic calc_fici Calculate FICI determine_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Workflow for the Checkerboard Synergy Assay.
Logical Flow for Developing Novel Combination Therapies

Drug_Dev_Logic identify_targets Identify Potential Synergistic Targets (e.g., metabolic pathways, efflux pumps) in_vitro_screen In Vitro Synergy Screening (Checkerboard, Time-Kill) identify_targets->in_vitro_screen in_vivo_model In Vivo Efficacy and Toxicity (e.g., Murine Model) in_vitro_screen->in_vivo_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vitro_screen->pk_pd in_vivo_model->pk_pd clinical_trials Clinical Trials in_vivo_model->clinical_trials pk_pd->clinical_trials

Logical flow for novel combination therapy development.

References

Application Notes and Protocols for Liquid Chromatography Methods in Isoniazid (INH) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the quantification of Isoniazid (INH), a primary antitubercular drug, in various biological matrices using liquid chromatography. The protocols outlined below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control purposes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method for INH quantification. It offers sufficient sensitivity and selectivity for many applications, particularly in pharmaceutical formulations and patient samples with expected therapeutic concentrations.

Quantitative Data Summary: HPLC-UV Methods
ParameterMethod 1: INH in Aqueous Solution[1]Method 2: INH in Human Plasma[2]Method 3: INH in Human Plasma[3]Method 4: INH in Urine[4][5][6][7]
Linearity Range 0 - 0.001460 M1 - 10 µg/mL0.89 - 71.36 µg/mL0.03 - 10.0 µg/mL
Correlation Coefficient (r²) 0.99210.9911> 0.99890.9998
Limit of Detection (LOD) Not Reported0.3 µg/mLNot Reported10 ng/mL
Limit of Quantification (LOQ) Not Reported1.0 µg/mL0.89 µg/mL30 ng/mL
Accuracy (% Recovery) 97.3% to 105%Not ReportedBias % < 10.26-0.9 to +8.5%
Precision (%RSD/CV) Not ReportedNot ReportedCV% < 10.39< 16.0%
Retention Time 2.2 min4.40 ± 0.1 minNot Reported< 5 min
Experimental Protocol: INH Quantification in Human Plasma by HPLC-UV

This protocol is a composite based on established methods.[2][3]

1. Sample Preparation: Protein Precipitation

  • To 500 µL of human plasma, add 500 µL of a precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant for analysis.

  • For methods requiring derivatization, follow the specific derivatization protocol before injection.[3]

2. Chromatographic Conditions

  • Instrument: Shimadzu HPLC system or equivalent with UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of 0.01M disodium hydrogen phosphate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 7.0 ± 0.1.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 40 µL.[2]

  • Detection Wavelength: 238 nm.[2]

  • Run Time: Sufficient to allow for the elution of INH and any internal standard.

3. Calibration and Quantification

  • Prepare a stock solution of INH in the mobile phase.

  • Create a series of calibration standards by spiking blank plasma with known concentrations of INH covering the desired analytical range (e.g., 1-10 µg/mL).[2]

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area of INH against its concentration.

  • Determine the concentration of INH in the unknown samples by interpolating their peak areas from the calibration curve.

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Human Plasma Sample precipitate Add Precipitation Agent (e.g., Acetonitrile) plasma->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC System supernatant->hplc separation C18 Column Separation (Isocratic Elution) hplc->separation detection UV Detection (e.g., 238 nm or 265 nm) separation->detection quantification Quantification (Peak Area vs. Calibration Curve) detection->quantification

Caption: HPLC-UV workflow for INH quantification in plasma.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies involving low doses or analysis of complex biological matrices.

Quantitative Data Summary: LC-MS/MS Methods
ParameterMethod 1: INH and Metabolites in Plasma[8][9]Method 2: INH, Ethambutol, Pyrazinamide in Plasma[10][11]Method 3: INH and AcINH in Urine[12]
Linearity Range Analyte dependent0.2 - 10 µg/mL0.234 - 30.0 µg/mL
Correlation Coefficient (r) > 0.9947Not specified, but validatedNot specified, but validated
Limit of Quantification (LOQ) Not explicitly stated for INH alone0.2 µg/mL0.234 µg/mL
Accuracy 91.63 - 114.00%Validated according to EMA guidelinesWithin ±20% at LLOQ
Precision (CV%) < 13.43%Validated according to EMA guidelinesWithin ±20% at LLOQ
Sample Preparation Protein PrecipitationSolid-Phase Extraction (Ostro™ plate)Dilution
Run Time Not specified4.2 min5 min
Experimental Protocol: INH and Metabolites Quantification in Human Plasma by LC-MS/MS

This protocol is based on a method for the simultaneous analysis of INH and its metabolites.[8][9]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., 200 ng/mL phenacetin).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 9,000 x g for 10 minutes at 4 °C.

  • Transfer 50 µL of the supernatant and dilute with 150 µL of water containing 0.1% formic acid.

2. LC-MS/MS Conditions

  • Instrument: LC system coupled with a tandem mass spectrometer.

  • Column: Reversed-phase C18 column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min.

  • Elution: Gradient elution.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for INH and its metabolites should be optimized.

3. Data Analysis

  • Prepare calibration standards in blank plasma and process them alongside the samples.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify INH in the unknown samples using the calibration curve.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) precipitate Add Acetonitrile with Internal Standard (100 µL) plasma->precipitate vortex Vortex (5 min) precipitate->vortex centrifuge Centrifuge (9,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Dilute Supernatant (50 µL in 150 µL 0.1% FA) centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation C18 Column Separation (Gradient Elution) lcms->separation detection Tandem MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio vs. Conc.) detection->quantification

Caption: LC-MS/MS workflow for INH quantification in plasma.

Signaling Pathways and Logical Relationships

The quantification of INH is a critical step in understanding its metabolic pathway, which is primarily governed by the N-acetyltransferase 2 (NAT2) enzyme. The rate of INH metabolism, influenced by an individual's NAT2 genotype, affects drug efficacy and the risk of hepatotoxicity.

inh_metabolism_pathway INH Isoniazid (INH) (Active Drug) NAT2 NAT2 Enzyme (Acetylation) INH->NAT2 Metabolism AcINH Acetylisoniazid (AcINH) INA Isonicotinic Acid (INA) AcINH->INA Hydrolysis HZ Hydrazine (HZ) (Hepatotoxic) AcINH->HZ Hydrolysis AcHZ Acetylhydrazine (AcHZ) HZ->AcHZ Acetylation NAT2->AcINH

Caption: Simplified metabolic pathway of Isoniazid (INH).

References

Preparing Isoniazid Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of isoniazid solutions for various laboratory applications. Isoniazid, a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation to exert its bactericidal effects against Mycobacterium tuberculosis. Accurate and consistent preparation of isoniazid solutions is critical for reliable experimental outcomes in research and drug development.

Physicochemical Properties of Isoniazid

Isoniazid, or isonicotinic acid hydrazide, is a white crystalline powder.[1] Key physicochemical properties are summarized below, which are essential for the preparation of its solutions.

PropertyValueReference
Molecular FormulaC₆H₇N₃O
Molecular Weight137.14 g/mol [1]
Melting Point171.4 °C[2]
pKa1.82 (at 20°C)[2]
LogP-0.64[2]

Solubility Data

Isoniazid exhibits varying solubility in different solvents, a critical consideration for preparing stock solutions. The solubility is also temperature-dependent.[3]

SolventSolubility ( g/100 mL) at 25°CReference
Water~14[2]
Ethanol~2[2]
MethanolMost soluble among common organic solvents[4][5]
AcetoneHigh solubility, increases with temperature[4][5]
Ethyl AcetateLower solubility compared to alcohols and acetone[4][5]
Chloroform~0.1[2]
Benzene, Toluene, Ethyl EtherPractically insoluble[2]

Note: The solubility of isoniazid in water increases with temperature, with a five-fold increase observed from 283.15 K to 323.15 K (10°C to 50°C).[3]

Stability of Isoniazid Solutions

The stability of isoniazid solutions is influenced by the solvent, concentration, storage temperature, and exposure to light.[6][7] Isoniazid is susceptible to oxidation and hydrolysis.[7]

Solvent/DiluentConcentrationStorage ConditionStabilityReference
0.9% Sodium Chloride0.5 mg/mL and 6.0 mg/mLRoom Temperature (20-25°C), protected from lightStable for up to 72 hours[6][7][8]
0.9% Sodium Chloride0.5 mg/mL and 6.0 mg/mLRefrigerated (2-8°C), protected from lightStable for up to 72 hours[6][7][8]
5% Dextrose0.5 mg/mLRoom Temperature (20-25°C), protected from light<90% of initial concentration after 8 hours[6][7][8]
5% Dextrose0.5 mg/mLRefrigerated (2-8°C), protected from light<90% of initial concentration after 30 hours[6][7][8]
5% Dextrose6.0 mg/mLRoom Temperature (20-25°C), protected from lightStable for 24 hours[6][7][8]
5% Dextrose6.0 mg/mLRefrigerated (2-8°C), protected from lightStable for 48 hours[6][7][8]

Note: It is recommended to avoid using sugars like glucose, fructose, and sucrose in isoniazid preparations as they can form condensation products that may impair the drug's absorption.[1] Solutions should be stored in airtight, light-resistant containers.[1][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Isoniazid Stock Solution in Water

This protocol describes the preparation of a high-concentration aqueous stock solution of isoniazid, which can be further diluted for various experimental needs.

Materials:

  • Isoniazid powder (purity > 99%)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm pore size)

  • Sterile storage vials

Procedure:

  • Weigh out 100 mg of isoniazid powder using a calibrated analytical balance and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, purified water to the conical tube.

  • Tightly cap the tube and vortex thoroughly until the isoniazid is completely dissolved. Gentle warming in a water bath (up to 40°C) can aid dissolution.[2]

  • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a fresh sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials to avoid repeated freeze-thaw cycles.

  • Label the vials clearly with the name of the compound, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 2-8°C for a limited time, as indicated by stability data.

Protocol 2: Preparation of Isoniazid Working Solutions in Culture Medium

This protocol outlines the dilution of the stock solution to prepare working concentrations for cell-based assays.

Materials:

  • 10 mg/mL Isoniazid stock solution (from Protocol 1)

  • Sterile cell culture medium (e.g., Middlebrook 7H9 broth for mycobacteria)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw an aliquot of the 10 mg/mL isoniazid stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired sterile culture medium to achieve the final working concentrations. For example, to prepare a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock solution to 990 µL of culture medium.

  • Mix each dilution thoroughly by gentle pipetting or vortexing.

  • Use the freshly prepared working solutions immediately for your experiments to ensure accuracy.

Visualizations

Experimental Workflow for Isoniazid Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh Isoniazid Powder dissolve Dissolve in Solvent (e.g., Water) weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Serial Dilution in Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing isoniazid stock and working solutions.

Isoniazid's Mechanism of Action: Signaling Pathway

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect.[10][11] The primary mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10][11][12]

G cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition via Adduct Formation with NADH NADH NADH Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Disruption & Cell Death Mycolic_Acid->Cell_Wall Leads to

Caption: Simplified pathway of isoniazid activation and action.

References

Application Notes: Cell Culture Techniques for Assessing Isoniazid (INH) Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoniazid (INH) is a primary antibiotic used in the treatment of tuberculosis. However, its clinical use is often limited by its potential to cause hepatotoxicity, which can range from mild elevation of liver enzymes to severe liver failure. Understanding the mechanisms of INH-induced cytotoxicity is crucial for developing safer therapeutic strategies. In vitro cell culture models, particularly using human liver-derived cells like the HepG2 cell line or primary human hepatocytes, provide a powerful platform to investigate the molecular pathways of INH toxicity and to screen for potential protective agents.

These application notes provide an overview of the key cellular mechanisms involved in INH cytotoxicity and detailed protocols for the most common cell-based assays used to assess its effects.

Key Signaling Pathways in INH Cytotoxicity

INH-induced hepatotoxicity is a multifactorial process involving the interplay of several signaling pathways. The primary mechanisms include the induction of apoptosis, mitochondrial dysfunction, and the modulation of stress-response pathways. While historically linked to oxidative stress, recent evidence suggests that INH-induced toxicity can also occur independently of reactive oxygen species (ROS) production.[1]

1. Apoptosis Induction: INH treatment triggers programmed cell death, or apoptosis, in hepatocytes.[2][3] This is primarily mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. INH has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, evidenced by the cleavage and activation of initiator caspases-8 and -9, respectively, which then converge to activate the executioner caspase-3.[1]

2. Mitochondrial Dysfunction: Mitochondria are a key target of INH toxicity.[4][5] INH and its metabolites can impair mitochondrial function in several ways:

  • Decreased Mitochondrial Membrane Potential (MMP): A hallmark of early apoptosis is the collapse of the MMP, which disrupts ATP synthesis and further promotes the apoptotic cascade.[2][3][4]

  • Impaired Mitochondrial Biogenesis: INH can inhibit the expression of key regulators of mitochondrial biogenesis, such as SIRT1 and PGC1α, leading to a reduced number of functional mitochondria.[4]

  • Inhibition of Respiratory Chain: INH can decrease cellular respiration and ATP levels.[6] Co-exposure to INH and other mitochondrial complex I inhibitors can lead to massive ATP depletion and cell death, highlighting the critical role of mitochondrial integrity.[5][6]

3. Stress and Survival Pathways: Cells respond to INH-induced stress by activating protective signaling pathways.

  • p38 MAPK Pathway: INH activates the p38 MAPK signaling pathway. Interestingly, this activation serves a cytoprotective role, counteracting the apoptotic signal by inhibiting the activation of caspase-9.[1][4]

  • Autophagy: INH can induce autophagy, a cellular recycling process, through the inhibition of the mTOR signaling pathway. The induction of autophagy appears to be a survival mechanism, as blocking it enhances INH-induced apoptosis.[1]

INH_Cytotoxicity_Pathways INH Isoniazid (INH) Mito Mitochondrial Dysfunction INH->Mito impairs biogenesis & decreases MMP Casp8 Caspase-8 Activation INH->Casp8 mTOR mTOR Pathway INH->mTOR inhibits p38 p38 MAPK Activation INH->p38 activates Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp3->Apoptosis Autophagy Protective Autophagy mTOR->Autophagy inhibits Autophagy->Apoptosis inhibits p38->Casp9 inhibits

Figure 1: Signaling pathways in INH-induced cytotoxicity.

Data Presentation: INH Cytotoxicity in HepG2 Cells

The following tables summarize quantitative data from studies assessing the cytotoxic effects of INH on the human hepatoma cell line HepG2.

Table 1: Effect of INH on HepG2 Cell Viability (MTT Assay)

INH ConcentrationExposure TimeCell Viability (% of Control)Reference
< 60 mM12 hNo significant effect[1]
60 mM24 hSignificantly reduced[1]
> 26 mM24 hSignificant cytotoxicity[2][3]

Table 2: Induction of Apoptosis by INH in HepG2 Cells

AssayINH ConcentrationExposure TimeObservationReference
Annexin V Staining> 26 mM24 hRemarkable increase in apoptotic cells[2][3][7]
Caspase-3, -8, -9 Activation60 mM24 hIncreased cleavage/activation[1]
Mitochondrial Membrane Potential> 26 mM24 hSignificant breakdown of MMP[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Seed HepG2 cells in a 96-well plate and incubate. p2 2. Treat cells with various concentrations of INH. p1->p2 p3 3. Add MTT solution (0.5 mg/ml) to each well. p2->p3 p4 4. Incubate for 3-4 hours at 37°C. p3->p4 p5 5. Add solubilization solution (e.g., DMSO) to dissolve formazan. p4->p5 p6 6. Shake plate to ensure complete solubilization. p5->p6 p7 7. Read absorbance at 570-590 nm using a plate reader. p6->p7

Figure 2: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of INH (e.g., 0, 10, 25, 50, 75, 100 mM). Include a vehicle control (medium with the same solvent concentration used for INH). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[9][10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[9]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Express cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis p1 1. Treat cells with INH for the desired time. p2 2. Harvest cells (including supernatant) and wash with cold PBS. p1->p2 p3 3. Resuspend cells in 1X Annexin V Binding Buffer. p2->p3 p4 4. Add Annexin V-FITC to the cell suspension. p3->p4 p5 5. Incubate for 15 min at room temp in the dark. p4->p5 p6 6. Add Propidium Iodide (PI) just before analysis. p5->p6 p7 7. Analyze by flow cytometry within 1 hour. p6->p7 p8 8. Quantify cell populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) p7->p8

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment & Harvesting: Treat cells with INH as described for the MTT assay. After incubation, collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC conjugate.[13]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • PI Staining: Add 400 µL of 1X Binding Buffer to the tube. Just prior to analysis, add 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Intracellular Reactive Oxygen Species (ROS) Detection

This assay measures oxidative stress by detecting the level of intracellular ROS using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with INH in a 96-well black, clear-bottom plate as previously described. Include a positive control (e.g., H₂O₂) and a negative vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with a buffered saline solution (e.g., HBSS).[14]

  • Incubation: Add 100 µL of DCFH-DA solution (typically 10-25 µM in serum-free medium or HBSS) to each well. Incubate for 30-60 minutes at 37°C, protected from light.[15][16]

  • Washing: Remove the DCFH-DA solution and wash the cells again with buffered saline to remove any extracellular probe.

  • Measurement: Add 100 µL of buffered saline to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485-495 nm and emission at ~520-535 nm.[15][16]

  • Data Analysis: Subtract the background fluorescence from all readings and express the results as a fold change relative to the vehicle control.

Mitochondrial Membrane Potential (MMP) Assay

This assay uses cationic fluorescent dyes like JC-1 or TMRE to measure changes in MMP, an early indicator of mitochondrial dysfunction and apoptosis.[17] With the JC-1 probe, healthy cells with high MMP accumulate the dye in mitochondria as "J-aggregates," which emit red fluorescence. In apoptotic cells, the MMP collapses, and the JC-1 dye remains in the cytoplasm as monomers, emitting green fluorescence.[17] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Protocol:

  • Cell Seeding & Treatment: Seed and treat cells with INH as described above. A positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), should be included.[17][18]

  • Probe Loading: Remove the treatment medium and wash the cells once with PBS.

  • Incubation: Add medium containing the MMP dye (e.g., 5 µM JC-1 or 200 nM TMRE) to each well. Incubate for 15-30 minutes at 37°C, protected from light.[17][18]

  • Washing: Remove the dye-containing medium and wash the cells twice with PBS or assay buffer.

  • Measurement: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity using a microplate reader.

    • For JC-1: Measure green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm).[17]

    • For TMRE: Measure fluorescence at Ex/Em ~549/575 nm.[18]

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization. Express results relative to the vehicle control.

References

Application Notes and Protocols for Animal Models of Tuberculosis in Isoniazid (INH) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various animal models in the study of Isoniazid (INH), a cornerstone drug in tuberculosis (TB) treatment. The following sections detail the characteristics of commonly used animal models, standardized protocols for infection and treatment, and methods for evaluating drug efficacy.

Overview of Animal Models for INH Studies

The selection of an appropriate animal model is critical for recapitulating specific aspects of human tuberculosis and obtaining relevant data for INH efficacy and pharmacokinetics. Mice, guinea pigs, rabbits, and non-human primates are the most frequently utilized models, each with distinct advantages and limitations.[1][2][3][4]

  • Mice (Mus musculus): Mice are the most common model due to their low cost, genetic tractability, and the availability of numerous immunological reagents.[2][5] They are relatively resistant to Mycobacterium tuberculosis (Mtb) infection compared to guinea pigs.[2] Strains like BALB/c and C57BL/6 are frequently used.[6] Murine models are particularly useful for initial efficacy screening of INH and its analogs, as well as for studying the host immune response.[5][7]

  • Guinea Pigs (Cavia porcellus): Guinea pigs are highly susceptible to Mtb infection and develop a disease pathology that more closely resembles human TB, including the formation of caseous necrotic granulomas.[2][4] This makes them a valuable model for studying the sterilizing activity of INH and evaluating latent infection.

  • Rabbits (Oryctolagus cuniculus): Rabbits are unique in their ability to form cavitary lesions similar to those seen in advanced human TB.[1][2][8] This model is particularly well-suited for pharmacokinetic and pharmacodynamic (PK/PD) studies of INH, as it allows for the investigation of drug penetration into these complex lesion structures.[8][9][10]

  • Non-Human Primates (NHPs): NHPs, such as macaques, are considered the gold standard for preclinical TB research as they closely mimic the full spectrum of human disease, including active and latent infection.[11][12][13][14] While expensive and ethically complex, NHP models provide invaluable data on INH efficacy and the host-pathogen interactions in a system highly similar to humans.[12][15]

Quantitative Data Summary

The following tables summarize key quantitative data from various INH studies in different animal models.

Table 1: Isoniazid (INH) Dosing Regimens in Murine Models

Mouse StrainInfection RouteMtb StrainINH Dose (mg/kg)Dosing FrequencyTreatment DurationReference(s)
CD-1IntravenousM. tuberculosis Erdman25, 50, 75, 1005 days/week4 weeks[16][17]
BALB/cAerosol (low-dose)M. tuberculosis H37Rv255 days/week2-6 months[6]
C57BL/6Aerosol (low-dose)M. tuberculosis H37Rv255 days/week4 months[6]
BALB/cIntravenousM. tuberculosis H37Rv25Daily13 days[18]
BALB/cAerosolM. tuberculosis H37Rv10Daily, 5 days/week10 weeks[19]

Table 2: Efficacy of INH Treatment in Murine Models (CFU Reduction)

Mouse StrainOrganTreatment RegimenLog10 CFU Reduction vs. Untreated ControlReference(s)
CD-1Lungs & Spleen25 mg/kg INH, 5 days/week for 4 weeks~2.0[17]
BALB/cLungsINH-RIF-Vitamin C for 4 weeks~1.0 log lower than INH-RIF alone[20]
C3HLungs25 mg/kg INH daily for 13 daysPrevented weight loss, significant CFU reduction[18]
C57BL/6LungsRIF-INH-PZA-EMB for 14 daysDaily decline of 0.127 log10 CFU[21]

Experimental Protocols

Protocol for Aerosol Infection of Mice with M. tuberculosis

This protocol is adapted from standard procedures for establishing a pulmonary tuberculosis infection in mice.[22][23]

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, Erdman)

  • 7H9 broth supplemented with OADC and Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure unit)

  • 6 to 8-week-old mice (e.g., BALB/c, C57BL/6)

  • 7H10 or 7H11 agar plates

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the bacterial pellet in sterile water or PBS to the desired concentration. For a target deposition of 50-100 CFU per mouse, a starting suspension of approximately 2.0 x 10^6 CFU/ml may be required.[23]

  • Aerosol Infection:

    • Place mice in the exposure chamber of the aerosol generation system.

    • Load the prepared bacterial suspension into the nebulizer.

    • Run the aerosolization program according to the manufacturer's instructions to deliver a low-dose infection (typically 50-100 CFU per mouse).[22][24]

  • Determination of Implanted Dose:

    • At 24 hours post-infection, euthanize a subset of mice (3-4 animals).

    • Aseptically remove the lungs and homogenize in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the lung homogenates onto 7H10 or 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to confirm the initial bacterial load.[22]

Protocol for INH Treatment in a Murine Model

This protocol outlines the oral administration of INH to infected mice.

Materials:

  • Isoniazid (INH) powder

  • Sterile water for injection or appropriate vehicle

  • Oral gavage needles

  • Mice previously infected with M. tuberculosis

Procedure:

  • INH Solution Preparation:

    • Prepare a stock solution of INH in sterile water. For a 25 mg/kg dose in a 20g mouse (0.5 mg/mouse), a 2.5 mg/ml solution would require a 0.2 ml gavage volume.

    • Fresh solutions should be prepared regularly.

  • Treatment Administration:

    • Treatment is typically initiated 1 to 3 weeks post-infection.[6][16]

    • Administer the INH solution orally via gavage once daily, 5 days a week.[6][16] The volume is typically 0.2 ml per mouse.[25]

    • Continue treatment for the duration of the study (e.g., 4 weeks to 6 months).[6][16]

    • Include an untreated control group that receives the vehicle alone.

Protocol for Assessment of Bacterial Load (CFU Assay)

This protocol describes the quantification of viable bacteria in organ tissues.[16][17]

Materials:

  • Infected and treated mice

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer

  • 7H10 or 7H11 agar plates

  • Incubator at 37°C

Procedure:

  • Tissue Collection:

    • At specified time points, euthanize mice by an approved method (e.g., CO2 inhalation).[16][17]

    • Aseptically remove the lungs and spleen.

  • Homogenization:

    • Place each organ in a sterile tube with a known volume of PBS with 0.05% Tween 80.

    • Homogenize the tissues until no visible clumps remain.

  • Plating and Incubation:

    • Prepare serial 10-fold dilutions of the organ homogenates in PBS with 0.05% Tween 80.

    • Plate 100 µl of appropriate dilutions onto 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies on plates with a countable number of CFU (typically 30-300).

    • Calculate the total CFU per organ by multiplying the colony count by the dilution factor.

    • Data is typically presented as log10 CFU per organ.

Visualizations

Experimental Workflow

G cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis A M. tuberculosis Culture C Aerosol Infection (Low Dose ~50-100 CFU) A->C B Animal Acclimatization B->C D Confirm Inoculum (Day 1 Post-Infection) C->D E Initiate INH Treatment (e.g., Day 14 Post-Infection) C->E F Control Group (Vehicle Only) E->F G INH Treatment Group (e.g., 25 mg/kg, 5 days/week) E->G H Monitor Body Weight & Clinical Signs F->H G->H I Endpoint Analysis (e.g., 4 weeks treatment) H->I J Organ Harvest (Lungs & Spleen) I->J K Bacterial Load Determination (CFU Assay) J->K L Histopathology (Optional) J->L

Experimental workflow for an in vivo INH efficacy study.
INH Mechanism of Action and Resistance

G cluster_activation Drug Activation cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation ActiveINH Activated INH KatG->ActiveINH InhA InhA (Enoyl-ACP reductase) ActiveINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Essential for KatG_mut katG mutations (Prevents INH activation) KatG_mut->KatG Alters InhA_mut inhA overexpression/ mutations (Reduces target binding) InhA_mut->InhA Affects

References

Spectroscopic Analysis of Isoniazid and its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the spectroscopic analysis of Isoniazid (INH), a primary drug for the treatment of tuberculosis, and its major metabolites. The methods discussed herein are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways that can lead to hepatotoxicity. This guide covers a range of spectroscopic techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to assist researchers in implementing these analytical methods.

Introduction

Isoniazid (isonicotinic acid hydrazide) is a cornerstone of antituberculosis therapy. Its efficacy is well-established, but its metabolism can lead to the formation of potentially toxic byproducts. The primary metabolic route involves acetylation to acetylisoniazid (AcINH) by the N-acetyltransferase 2 (NAT2) enzyme.[1][2] Both INH and AcINH can be hydrolyzed to isonicotinic acid (INA) and hydrazine (HZ) or acetylhydrazine (AcHZ), respectively.[3] These hydrazine metabolites, particularly hydrazine and acetylhydrazine, are implicated in INH-induced hepatotoxicity through the formation of reactive intermediates.[4][5] Therefore, the accurate and sensitive quantification of INH and its metabolites is paramount for clinical research and patient management.

Spectroscopic techniques offer powerful tools for the qualitative and quantitative analysis of these compounds in biological matrices. This document outlines the principles and provides practical protocols for the most commonly employed methods.

Metabolic Pathway of Isoniazid

Isoniazid undergoes a series of metabolic transformations primarily in the liver. The main pathways include acetylation and hydrolysis. The rate of acetylation is genetically determined, leading to "slow" and "fast" acetylator phenotypes, which can influence both therapeutic efficacy and the risk of adverse effects.[6]

G Isoniazid Metabolic Pathway INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase HZ Hydrazine (HZ) INH->HZ Amidase AcINH->INA Amidase AcHZ Acetylhydrazine (AcHZ) AcINH->AcHZ Amidase HZ->AcHZ NAT2 ReactiveMetabolites Reactive Metabolites HZ->ReactiveMetabolites Oxidation (CYP2E1) DiAcHZ Diacetylhydrazine (DiAcHZ) AcHZ->DiAcHZ NAT2 AcHZ->ReactiveMetabolites Oxidation (CYP2E1) Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity

Figure 1: Isoniazid Metabolic Pathway

Spectroscopic Techniques and Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of INH and its metabolites in biological fluids like plasma and urine.[3][7]

Experimental Workflow for LC-MS/MS Analysis

G LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Biological Sample (Plasma/Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Derivatization Derivatization (for HZ and AcHZ with p-tolualdehyde) ProteinPrecipitation->Derivatization Centrifugation Centrifugation Derivatization->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Injection Injection into LC System SupernatantTransfer->Injection Chromatography Chromatographic Separation (Reversed-phase C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MassAnalysis Tandem Mass Spectrometry (MRM mode) Ionization->MassAnalysis PeakIntegration Peak Integration MassAnalysis->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Figure 2: LC-MS/MS Experimental Workflow

Protocol for LC-MS/MS Analysis of Isoniazid and its Metabolites in Human Plasma [3][8]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., isoniazid-d4).

    • For the analysis of INH, AcINH, and INA, perform protein precipitation by adding an organic solvent like acetonitrile.[3]

    • For the analysis of HZ and AcHZ, derivatization with p-tolualdehyde is required to improve chromatographic retention and detection.[3]

    • Vortex mix the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column (e.g., Atlantis T3).[7][9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[9][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[3][11]

Quantitative Data Summary for LC-MS/MS

AnalyteLinearity Range (µg/mL)Precision (%RSD)Accuracy (%)
Isoniazid0.2 - 10< 13.4391.63 - 114.00
Acetylisoniazid0.2 - 10< 13.4391.63 - 114.00
Isonicotinic AcidVaries< 13.4391.63 - 114.00
HydrazineVaries< 13.4391.63 - 114.00
AcetylhydrazineVaries< 13.4391.63 - 114.00

Note: The values are compiled from multiple sources and may vary depending on the specific method and laboratory conditions.[3][11][12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more accessible technique for the quantification of isoniazid, particularly in pharmaceutical formulations.[10][13] It can also be adapted for biological samples, often requiring a derivatization step to enhance specificity and sensitivity.[14][15]

Protocol for UV-Vis Spectrophotometric Determination of Isoniazid

  • Sample Preparation (for Pharmaceutical Tablets):

    • Weigh and crush a number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of INH.

    • Dissolve the powder in a suitable solvent (e.g., distilled water or methanol) and sonicate to ensure complete dissolution.[13]

    • Filter the solution to remove any insoluble excipients.

    • Prepare a series of dilutions to fall within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Scan the prepared solutions over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For isoniazid in distilled water, the λmax is typically around 263 nm.[10][13]

    • Measure the absorbance of the sample solutions at the determined λmax.

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of isoniazid in the sample from the calibration curve.

Quantitative Data Summary for UV-Vis Spectroscopy

AnalyteSolventλmax (nm)Linearity Range (µg/mL)
IsoniazidDistilled Water2631 - 11
IsoniazidMethanol266Varies
Isoniazid (derivatized)Varies364 - 4200.5 - 2.5

Note: The values are compiled from multiple sources and may vary depending on the specific method and derivatizing agent used.[13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the structural elucidation and identification of isoniazid and its metabolites. It provides a "fingerprint" of the molecule based on the vibrational frequencies of its functional groups.[16][17] While primarily a qualitative technique, it can be used for quantitative analysis with appropriate calibration.

Protocol for FT-IR Analysis of Isoniazid

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. A small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film.

  • FT-IR Measurement:

    • Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[18]

    • Identify the characteristic absorption bands corresponding to the functional groups present in isoniazid and its metabolites (e.g., C=O, N-H, C=N, pyridine ring vibrations).

Key FT-IR Absorption Bands for Isoniazid

Functional GroupWavenumber (cm⁻¹)
N-H stretching (amide)~3300 - 3100
C=O stretching (amide I)~1670 - 1650
N-H bending (amide II)~1550
Pyridine ring vibrations~1600, 1500, 1400

Note: These are approximate ranges and can be influenced by the sample state and intermolecular interactions.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of isoniazid and its metabolites in solution. Both ¹H and ¹³C NMR are used for structural characterization and can be employed for quantitative analysis (qNMR).[20][21]

Protocol for NMR Analysis of Isoniazid

  • Sample Preparation:

    • Dissolve a precise amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[20]

    • Add an internal standard with a known concentration for quantitative analysis.

    • Transfer the solution to an NMR tube.

  • NMR Measurement:

    • Acquire the ¹H and/or ¹³C NMR spectrum on a high-resolution NMR spectrometer.

    • Process the data (Fourier transformation, phase correction, baseline correction).

    • Assign the signals to the respective protons or carbons in the molecule based on their chemical shifts, coupling constants, and integration values.

Characteristic ¹H NMR Signals for Isoniazid (in DMSO-d₆)

Proton(s)Chemical Shift (ppm)
Pyridine H (ortho to C=O)~8.7
Pyridine H (meta to C=O)~7.8
-NH₂~4.6 (broad)
-NH-~10.0 (broad)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[20]

Conclusion

The spectroscopic techniques detailed in this document provide a comprehensive toolkit for the analysis of isoniazid and its metabolites. LC-MS/MS offers the highest sensitivity and specificity for quantitative analysis in complex biological matrices, making it ideal for pharmacokinetic and clinical studies. UV-Vis spectroscopy presents a simpler and more cost-effective method for routine analysis, particularly in pharmaceutical quality control. FT-IR and NMR spectroscopy are invaluable for structural confirmation and elucidation. The choice of method will depend on the specific research question, the required sensitivity and selectivity, and the available instrumentation. The provided protocols and data serve as a starting point for researchers to develop and validate their own analytical methods for studying this important antitubercular drug.

References

Application Notes and Protocols for High-Throughput Screening of Novel Isoniazid (INH) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) is a cornerstone of first-line tuberculosis therapy. However, the emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel anti-tubercular agents. INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of INH primarily targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis, which is an essential component of the mycobacterial cell wall. Resistance to INH often arises from mutations in the katG or inhA genes.

High-throughput screening (HTS) of diverse chemical libraries for novel INH analogs presents a promising strategy to identify compounds that can overcome existing resistance mechanisms, exhibit improved potency, and possess favorable pharmacokinetic properties. These application notes provide detailed protocols for both whole-cell and target-based HTS assays designed to identify and characterize novel INH analogs with anti-tubercular activity.

I. Signaling Pathway of Isoniazid Action

Isoniazid's mechanism of action involves a multi-step process beginning with its activation and culminating in the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.

INH_Pathway cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NADH_Adduct INH-NADH Adduct Activated_INH->INH_NADH_Adduct + NADH NADH NADH NADH->INH_NADH_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Catalyzes Cell_Death Bacterial Cell Death Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Essential for Cell_Wall->Cell_Death Disruption leads to

Isoniazid (INH) Activation and Target Inhibition Pathway.

II. High-Throughput Screening Workflow for Novel INH Analogs

The discovery of novel INH analogs follows a structured workflow, commencing with a large-scale primary screen and progressing through a series of assays to identify and validate promising lead compounds.

HTS_Workflow cluster_workflow HTS Workflow start Start: Compound Library of INH Analogs primary_screen Primary HTS: Whole-Cell Screening (e.g., MABA or Luciferase Assay) start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response & MIC Determination hit_identification->dose_response Active hit_identification->no_activity Inactive target_validation Target Validation: InhA Enzymatic Assay dose_response->target_validation Potent dose_response->high_mic Not Potent cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) target_validation->cytotoxicity On-Target target_validation->no_target Off-Target sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Non-Toxic cytotoxicity->toxic Toxic lead_optimization Lead Optimization sar->lead_optimization end Preclinical Candidates lead_optimization->end

High-Throughput Screening (HTS) and Hit-to-Lead Workflow.

III. Experimental Protocols

A. Whole-Cell High-Throughput Screening

1. Microplate Alamar Blue Assay (MABA)

This colorimetric assay measures the metabolic activity of Mtb. Viable bacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • 96-well or 384-well clear-bottom plates

  • INH analog library (dissolved in DMSO)

  • Isoniazid (positive control)

  • DMSO (negative control)

  • Alamar Blue reagent (10% v/v solution)

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)

Protocol:

  • Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Dilute the bacterial culture to a final OD600 of 0.005 in fresh media.

  • Dispense 100 µL of the diluted Mtb culture into each well of the microplate.

  • Add 1 µL of the INH analog compounds (typically at a final concentration of 10 µM) to the respective wells. Include positive (INH) and negative (DMSO) controls on each plate.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue reagent to each well.

  • Incubate for an additional 16-24 hours at 37°C.

  • Measure absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.

  • Calculate the percentage of growth inhibition relative to the DMSO control.

2. Luciferase Reporter Assay

This assay utilizes an Mtb strain engineered to express a luciferase gene. Bacterial viability is directly proportional to the luminescence signal produced.

Materials:

  • Luciferase-expressing Mycobacterium tuberculosis strain

  • Appropriate growth medium (e.g., Middlebrook 7H9 with supplements)

  • White, opaque 96-well or 384-well plates

  • INH analog library

  • Isoniazid (positive control)

  • DMSO (negative control)

  • Luciferin substrate

  • Luminometer

Protocol:

  • Prepare the luciferase-expressing Mtb culture as described for the MABA assay.

  • Dispense 50 µL of the bacterial suspension into each well of the opaque plate.

  • Add the INH analogs and controls to the wells.

  • Incubate the plates at 37°C for 3-5 days.

  • Equilibrate the plates to room temperature.

  • Add 50 µL of the luciferin substrate to each well.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of inhibition based on the reduction in luminescence compared to the DMSO control.

B. Target-Based High-Throughput Screening: InhA Enzymatic Assay

This biochemical assay directly measures the inhibition of the InhA enzyme.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well or 384-well UV-transparent plates

  • INH analog library

  • Triclosan (known InhA inhibitor, positive control)

  • DMSO (negative control)

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADH (final concentration ~100 µM), and InhA enzyme (final concentration ~50 nM).

  • Dispense 90 µL of the reaction mixture into each well of the UV-transparent plate.

  • Add 1 µL of the INH analog compounds and controls to the wells.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 10 µL of the DD-CoA substrate (final concentration ~50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (rate of absorbance change) for each well.

  • Determine the percentage of InhA inhibition for each compound relative to the DMSO control.

C. Secondary Assays

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically performed using a broth microdilution method, similar to the primary whole-cell screen, but with a serial dilution of the hit compounds.

2. Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the hit compounds against mammalian cells to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero, or THP-1)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • 96-well tissue culture plates

  • Hit compounds (serial dilutions)

  • Doxorubicin or another cytotoxic agent (positive control)

  • DMSO (negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of the hit compounds.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) for each compound.

IV. Data Presentation

The following table summarizes hypothetical data for a series of novel INH analogs, providing a clear comparison of their anti-tubercular activity, target engagement, and cytotoxicity.

Compound IDStructure/ModificationMIC vs. Mtb H37Rv (µg/mL)InhA IC50 (µM)CC50 vs. Vero Cells (µg/mL)Selectivity Index (SI = CC50/MIC)
INH Parent Drug0.050.8150030000
Analog-1 C2-alkoxy substitution0.11.2>2000>20000
Analog-2 N-acyl modification0.020.5120060000
Analog-3 Pyridine ring bioisostere5.0>501800360
Analog-4 Hydrazide modification0.55.6>2000>4000
Analog-5 C4-aryl substitution0.080.995011875

V. Conclusion

The protocols and workflow detailed in these application notes provide a comprehensive framework for the high-throughput screening and initial characterization of novel isoniazid analogs. By employing a combination of whole-cell and target-based assays, researchers can efficiently identify potent and selective inhibitors of Mycobacterium tuberculosis. The subsequent determination of MIC and cytotoxicity profiles is crucial for selecting promising lead candidates for further development in the fight against tuberculosis.

Troubleshooting & Optimization

Technical Support Center: Overcoming Isoniazid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on strategies to overcome isoniazid (INH) resistance in clinical isolates of Mycobacterium tuberculosis.

Section 1: FAQs - Understanding Isoniazid Resistance Mechanisms
Q1: What are the primary molecular mechanisms of isoniazid resistance in M. tuberculosis clinical isolates?

A: Isoniazid (INH) is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG, to become effective.[1][2][3] Once activated, the drug forms an adduct with NAD (INH-NAD), which then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA, a key enzyme in mycolic acid synthesis.[2][4] Resistance primarily arises from mutations that disrupt this pathway.

The two most common mechanisms are:

  • Mutations in the katG gene: These mutations reduce or eliminate the activity of the KatG enzyme, preventing the activation of the INH prodrug.[1][2] The most frequent katG mutation is Ser315Thr (S315T), which is found in a high percentage of INH-resistant clinical isolates and confers high-level resistance while often preserving enough catalase-peroxidase activity to avoid a significant fitness cost for the bacteria.[4][5] Other alterations include partial or complete gene deletions.[6][7]

  • Mutations in the inhA gene or its promoter region: Overexpression of the InhA enzyme, typically due to mutations in its promoter region (e.g., -15C→T), can "titrate" the available activated INH-NAD adduct, leading to low-level resistance to INH and cross-resistance to ethionamide.[2][4][8]

INH_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH Radical KatG->Activated_INH INHNAD INH-NAD Adduct Activated_INH->INHNAD NAD NAD+ NAD->INHNAD InhA InhA (Mycolic Acid Synthesis) INHNAD->InhA Inhibition CellWall Mycolic Acid Synthesis Blocked InhA->CellWall KatG_mut katG mutation (e.g., S315T) Prevents INH activation KatG_mut->KatG InhA_mut inhA promoter mutation (e.g., -15C>T) Overexpresses InhA target InhA_mut->InhA Titrates Adduct

Caption: INH activation pathway and points of resistance.
Q2: How do katG and inhA mutations differ in the resistance phenotypes they produce?

A: Mutations in katG and the inhA promoter region result in distinct resistance profiles. Understanding these differences is crucial for designing experiments and interpreting results from clinical isolates.

FeaturekatG Mutations (e.g., S315T)inhA Promoter Mutations (e.g., -15C→T)
Level of INH Resistance Typically high-level[3][9]Typically low-level[2][8]
Mechanism Failure to activate the INH prodrug[1][5]Overexpression of the InhA target enzyme[4]
Cross-Resistance Generally specific to INHConfers cross-resistance to ethionamide (ETH)[2][4]
Fitness Cost The common S315T mutation appears to have a low fitness cost, contributing to its high prevalence. Other katG mutations that fully abolish catalase activity may impose a higher fitness cost.[5]Generally considered to have a low fitness cost.
Clinical Prevalence Most common mechanism in clinical isolates[4]Second most common mechanism[2][4]
Q3: My INH-resistant clinical isolate has no mutations in katG or the inhA promoter. What are other potential mechanisms?

A: While katG and inhA mutations account for the majority of INH resistance, a notable percentage of resistant isolates (around 9% in one study) do not have mutations in these primary genes.[8] If your sequencing results for these loci are negative, consider these alternative or contributing mechanisms:

  • Mutations in ahpC: The promoter region of the alkyl hydroperoxide reductase C (ahpC) gene is sometimes mutated, often as a compensatory mechanism for the loss of oxidative stress protection from a mutated katG.[1][2]

  • Mutations in ndh: Mutations in the gene encoding the type II NADH dehydrogenase (ndh) can alter the intracellular NADH/NAD+ ratio, which may competitively inhibit the formation of the INH-NAD adduct.[2]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport INH out of the bacterial cell, reducing its intracellular concentration. This is considered a contributing mechanism of resistance.[4]

  • Drug Inactivation: Other, less characterized enzymatic pathways may be involved in inactivating the drug.[4]

  • Novel or Uncharacterized Genes: Research continues to identify new genes and regulatory pathways that may contribute to INH resistance.[8]

Section 2: Troubleshooting Experimental Approaches
Q4: I am testing a novel compound to reverse INH resistance. What is a standard workflow for this type of experiment?

A: A logical workflow is essential for screening and validating compounds that can act as resistance breakers or adjuncts. The process generally moves from initial screening against a well-characterized resistant strain to broader validation.

workflow start Start: Select well-characterized INH-resistant M.tb strain (e.g., katG S315T) mic_inh 1. Determine Baseline MIC of INH (Broth Microdilution) start->mic_inh checkerboard 2. Checkerboard Assay (Test Compound + INH) mic_inh->checkerboard calc_fici 3. Calculate Fractional Inhibitory Concentration Index (FICI) (FICI ≤ 0.5 = Synergy) checkerboard->calc_fici confirm 4. Confirm Synergy (Time-Kill Assays) calc_fici->confirm panel 5. Test against a panel of clinical isolates with diverse resistance mechanisms confirm->panel cytotox 6. Evaluate Cytotoxicity (e.g., in mammalian cell lines) panel->cytotox end Proceed to in vivo models cytotox->end

Caption: Experimental workflow for screening INH resistance reversal agents.
Q5: My potential resistance-reversing compound shows no effect in a checkerboard assay. What are some common troubleshooting points?

A: If a compound fails to show synergy with INH, consider the following factors:

  • Compound Stability and Solubility: Ensure your compound is stable and soluble in the mycobacterial growth medium (e.g., Middlebrook 7H9). Precipitated compound will not be effective. Consider using a solubilizing agent like DMSO, but be sure to include a vehicle control, as DMSO can have effects at higher concentrations.

  • Concentration Range: You may be testing a concentration range that is too low or too high. Expand the range of concentrations for both your test compound and INH in the checkerboard assay.

  • Mechanism of Action Mismatch: Your compound's mechanism may not be relevant to the resistance mechanism of your chosen strain. For example, a compound that boosts KatG activity will not work on a strain with a katG deletion. Test your compound against strains with different resistance mechanisms (e.g., katG mutant vs. inhA promoter mutant).

  • Assay Incubation Time: M. tuberculosis grows slowly. Ensure you are incubating your assays for a sufficient period (typically 7-14 days) before reading the results. Premature readings can be misleading.

  • Inoculum Effect: The starting density of the bacterial culture can influence MIC results. Standardize your inoculum preparation and confirm the CFU/mL of your starting culture.

Q6: How can I determine if an INH-resistant clinical isolate has a fitness cost associated with its resistance mutation?

A: A fitness cost refers to a reduction in a microbe's viability, growth rate, or virulence in the absence of the selective pressure (the antibiotic). Some INH resistance mutations, particularly those that completely abolish KatG activity, can reduce the bacterium's ability to cope with oxidative stress.[10]

  • In Vitro Competition Assays:

    • Co-culture the resistant isolate and its isogenic susceptible parent strain (or a well-characterized susceptible strain like H37Rv) in antibiotic-free medium.

    • Plate samples at the start (T=0) and after several generations of growth.

    • Use differential plating (e.g., one set of plates with INH and one without) to determine the ratio of resistant to susceptible bacteria at each time point.

    • A significant decrease in the proportion of the resistant strain over time indicates a fitness cost.

  • Growth Rate Analysis: Compare the doubling time of the resistant isolate to a susceptible control strain in standard liquid culture. A longer doubling time for the resistant strain suggests a fitness cost.

  • Oxidative Stress Assays: Challenge the resistant and susceptible strains with oxidizing agents like hydrogen peroxide (H₂O₂) or cumene hydroperoxide. Strains with impaired KatG function may show increased susceptibility to these agents.[10]

  • In Vivo Models: Compare the virulence of the resistant and susceptible strains in an animal model (e.g., mouse or guinea pig). A fitness cost may manifest as a reduced bacterial burden in organs or a longer time-to-death for the host.

Section 3: Methodologies and Protocols
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) of INH

This protocol describes the broth microdilution method in a 96-well plate format for determining the MIC of isoniazid against M. tuberculosis.

Materials:

  • M. tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Isoniazid (INH) stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well flat-bottom plates

  • Sterile tubes for dilution

  • Spectrophotometer

Methodology:

  • Inoculum Preparation: a. Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). b. Adjust the culture with fresh 7H9 broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in 7H9 broth to achieve a final target concentration of approximately 1.5 x 10⁶ CFU/mL for the assay.

  • Drug Dilution: a. Prepare a 2-fold serial dilution of INH in 7H9 broth in separate tubes. The concentration range should bracket the expected MIC (e.g., from 8 µg/mL down to 0.015 µg/mL). b. Aliquot 100 µL of each drug dilution into the appropriate wells of the 96-well plate. c. Add 100 µL of drug-free broth to the positive control (growth) and negative control (sterility) wells.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, except for the negative control well. This brings the final volume to 200 µL and halves the drug concentration. The final bacterial concentration will be ~7.5 x 10⁵ CFU/mL. b. Add 100 µL of sterile broth to the negative control well.

  • Incubation: a. Seal the plate with a breathable sealer or place it in a secondary container to prevent evaporation. b. Incubate at 37°C for 7-14 days.

  • Reading Results: a. The MIC is defined as the lowest concentration of INH that completely inhibits visible growth. b. Growth should be clearly visible in the positive control well, and no growth should be seen in the negative control well. c. Results can also be read by adding a viability indicator like Resazurin after 7 days of incubation and incubating for another 24-48 hours. A color change (blue to pink) indicates growth.

Protocol 2: Genotypic Characterization of INH Resistance

This protocol outlines the general steps for identifying mutations in katG and the inhA promoter region using Sanger sequencing.

Materials:

  • M. tuberculosis genomic DNA, extracted from the clinical isolate

  • PCR primers flanking the target regions (e.g., codon 315 of katG and the promoter of inhA)

  • Taq polymerase and dNTPs

  • Thermocycler

  • DNA purification kit (for PCR products)

  • Sanger sequencing service or in-house sequencer

Methodology:

  • Primer Design: Design or obtain validated primers that amplify the key resistance-determining regions. For katG, this is typically a ~200-400 bp region surrounding codon 315. For inhA, primers should amplify the promoter region.

  • PCR Amplification: a. Set up a standard PCR reaction containing the extracted genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and Taq polymerase. b. Use a thermocycler program with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (at a primer-specific temperature), and extension, and a final extension step. c. Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification: a. Use a commercial PCR cleanup kit (e.g., spin column-based) to remove unincorporated primers and dNTPs from the reaction mixture. b. Elute the purified DNA in sterile water or elution buffer.

  • Sanger Sequencing: a. Prepare sequencing reactions using the purified PCR product and one of the PCR primers (either forward or reverse). b. Submit the samples for sequencing.

  • Sequence Analysis: a. Align the resulting sequence chromatogram with a reference sequence from a susceptible strain (e.g., H37Rv). b. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions. c. Pay close attention to katG codon 315 (AGC for Serine) and the inhA promoter at position -15 (C). A mutation to ACC (Threonine) in katG or a C-to-T change at -15 in the inhA promoter are the most common resistance-conferring mutations.[4][8]

logic_flow start Start: INH-Resistant Clinical Isolate phenotype 1. Phenotypic DST (Confirm INH MIC) start->phenotype genotype 2. Genotypic Analysis (Sequence katG, inhA promoter) phenotype->genotype decision Mutation Found? genotype->decision katg katG mutation (e.g., S315T) -> High-level INH-R decision->katg Yes (katG) inha inhA promoter mutation -> Low-level INH-R -> ETH Cross-R decision->inha Yes (inhA) other 3. No Common Mutations -> Sequence other genes (ahpC, ndh) -> Investigate efflux decision->other No

Caption: Logical flow for characterizing an INH-resistant isolate.
Section 4: Data Interpretation and Clinical Context

Q7: What are the current clinical treatment guidelines for INH-resistant, rifampin-susceptible tuberculosis?

A: Treatment for INH-resistant TB is critical to prevent treatment failure and the acquisition of further resistance (especially to rifampin, which would lead to MDR-TB).[3] Guidelines from organizations like the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have evolved based on new evidence.

OrganizationRecommended RegimenDurationKey Considerations
WHO (2019) Rifampin (RIF) + Ethambutol (EMB) + Pyrazinamide (PZA) + Levofloxacin (LFX)[3][9]6 MonthsThis regimen is strongly recommended over treatment with only first-line drugs. It's crucial to exclude rifampin resistance before starting this regimen.[3][9]
CDC / ATS (USA) Rifampin (RIF) + Ethambutol (EMB) + Pyrazinamide (PZA) + a later-generation fluoroquinolone (e.g., Levofloxacin or Moxifloxacin)[11][12]6 MonthsDaily therapy is recommended. For patients with less extensive disease, PZA may be limited to the first 2 months to reduce toxicity.[13]
Canadian TB Standards Rifampin (RIF) + Ethambutol (EMB) + Pyrazinamide (PZA) + a later-generation fluoroquinolone (Levofloxacin preferred)[13]6 MonthsStrongly recommended. The addition of a fluoroquinolone was associated with significantly improved treatment success in a meta-analysis.[13]

Note: These guidelines are for rifampin-susceptible, INH-monoresistant TB. Treatment for MDR-TB (resistant to both INH and RIF) is substantially different and more complex.

Q8: What is the evidence for using high-dose isoniazid against INH-resistant strains?

A: The rationale for using high-dose INH is to overcome low-level resistance, particularly that caused by inhA promoter mutations, where the MIC may still be within a therapeutically achievable range.[14]

  • For inhA mutations: These mutations cause low-level resistance, and in vitro data suggests that higher concentrations of INH could overcome the inhibitory hurdle. This has led to its inclusion in some shorter MDR-TB regimens.[14]

  • For katG mutations: Most katG mutations, especially S315T, confer high-level resistance. It is generally thought that even high doses of INH are unlikely to be clinically effective against these strains because the drug cannot be efficiently activated.[14]

  • Clinical Trial Evidence: The evidence from clinical trials has been mixed. For example, the INHindsight (ACTG5312) trial investigated the early bactericidal activity of different INH doses in drug-resistant TB.[14] While some studies have suggested a potential benefit, a clear consensus on the role and efficacy of high-dose INH in treating resistant TB is still developing, and it is not universally recommended as a standalone solution.[14] Researchers should base their experimental designs on the specific resistance mechanism of their isolates.

References

Technical Support Center: Troubleshooting Isoniaz

Author: BenchChem Technical Support Team. Date: November 2025

id (INH) Instability in Solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues related to the instability of Isoniazid (INH) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My INH solution is showing a yellow tint. What could be the cause?

A yellowish discoloration of your INH solution is a common indicator of degradation. This is often due to oxidation or hydrolysis of the INH molecule, leading to the formation of colored byproducts. Several factors can accelerate this process, including exposure to light, elevated temperatures, and suboptimal pH. It is also important to consider the composition of your solution, as certain components can promote degradation.

Q2: I've observed a significant decrease in the concentration of INH in my solution over a short period. What are the likely reasons?

Rapid degradation of INH can be attributed to several factors:

  • pH of the solution: INH is most stable at a pH of around 6.0.[1] Highly acidic or alkaline conditions can significantly accelerate its hydrolysis. In a study, a 90% loss of isoniazid was observed when autoclaved at a pH of 8.8, and an 80% loss occurred at pH 6.5, while it was almost completely stable at pH 4.8.[2]

  • Presence of reducing sugars: Sugars like dextrose can react with INH to form hydrazones, leading to a decrease in the concentration of the active drug.[3] This is a critical consideration when preparing intravenous solutions.

  • Exposure to light: INH is sensitive to light, particularly UV light, which can induce photodegradation.[4] It is crucial to protect INH solutions from light during preparation and storage.

  • Elevated temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of INH.[4] Storing solutions at recommended temperatures is essential for maintaining stability.

  • Presence of metal ions: Certain metal ions, such as cupric, ferric, ferrous, and manganous ions, can catalyze the degradation of INH.[2]

Q3: Can the type of solvent I use affect the stability of my INH solution?

Absolutely. The choice of solvent and any excipients present can significantly impact INH stability. For instance, INH is less stable in 5% dextrose injection compared to 0.9% sodium chloride injection.[3][5][6] This is because the dextrose, a reducing sugar, can react with INH.[3] When preparing extemporaneous suspensions, the use of commercially available tablets which may contain lactose as an excipient has been shown to reduce the stability of the final preparation.[1][7]

Q4: What are the primary degradation pathways of INH?

INH primarily degrades through three main pathways:

  • Hydrolysis: The amide bond in INH can be hydrolyzed to form isonicotinic acid and hydrazine.[8][9][10][11] This reaction is influenced by the pH of the solution.

  • Acetylation: The terminal amine group of the hydrazine moiety can be acetylated.[8][9][10][11]

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various reactive intermediates and byproducts.[9][12] This process can be catalyzed by metal ions and exposure to light and air.

Troubleshooting Guides

Problem: Unexpected loss of INH potency in my experimental solution.

Troubleshooting Steps:

  • Review Solution Composition:

    • Are there any reducing sugars (e.g., dextrose, lactose) present? If so, consider replacing them with a non-reducing sugar or a different vehicle if possible. INH is notably less stable in 5% dextrose injection.[3][5][6]

    • Check for the presence of metal ions in your reagents or water. Use high-purity water and reagents to minimize metal ion contamination. Certain metal ions can catalyze INH degradation.[2]

  • Verify pH of the Solution:

    • Measure the pH of your solution. The optimal pH for INH stability is around 6.0.[1]

    • If the pH is outside the optimal range, adjust it using a suitable buffer system.

  • Assess Storage and Handling Conditions:

    • Are the solutions protected from light? Always store INH solutions in amber-colored containers or wrapped in foil to prevent photodegradation.[4]

    • What is the storage temperature? For short-term storage, refrigeration (2-8 °C) is often recommended. Avoid storing at elevated temperatures.[13]

    • Minimize headspace in storage containers to reduce exposure to oxygen.

  • Consider Adduct Formation:

    • INH can form hydrazones with carbonyl compounds, such as pyridoxine (vitamin B6) and pyruvic acid.[9] If your medium contains such compounds, be aware of this potential interaction.

Quantitative Data Summary

Table 1: Stability of Isoniazid in Different Intravenous Solutions [3][5][6][7]

ConcentrationDiluentStorage TemperatureStability (Time to <90% Initial Concentration)
0.5 mg/mL0.9% Sodium ChlorideRoom Temperature (20-25 °C)Stable for up to 72 hours
0.5 mg/mL0.9% Sodium ChlorideRefrigerated (2-8 °C)Stable for up to 72 hours
6.0 mg/mL0.9% Sodium ChlorideRoom Temperature (20-25 °C)Stable for up to 72 hours
6.0 mg/mL0.9% Sodium ChlorideRefrigerated (2-8 °C)Stable for up to 72 hours
0.5 mg/mL5% DextroseRoom Temperature (20-25 °C)8 hours
0.5 mg/mL5% DextroseRefrigerated (2-8 °C)30 hours
6.0 mg/mL5% DextroseRoom Temperature (20-25 °C)24 hours
6.0 mg/mL5% DextroseRefrigerated (2-8 °C)48 hours

Experimental Protocols

Protocol: Stability Testing of INH in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of INH in a given solution. Method parameters may need to be optimized for specific formulations.

1. Materials and Reagents:

  • Isoniazid reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid or sodium hydroxide for pH adjustment

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare a 0.010 M potassium dihydrogen orthophosphate buffer.

  • Mix the buffer with methanol in a ratio of 85:15 (v/v).

  • Adjust the pH to the desired level (e.g., 6.8) using orthophosphoric acid or sodium hydroxide.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of INH reference standard in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

5. Sample Preparation:

  • Prepare the INH solution to be tested at the desired concentration in the chosen vehicle.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) under the defined storage conditions (e.g., temperature, light exposure), withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.010 M Potassium dihydrogen orthophosphate : Methanol (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the INH standard solutions against their known concentrations.

  • Determine the concentration of INH in the test samples at each time point by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of the initial INH concentration remaining at each time point. Stability is often defined as the retention of at least 90% of the initial concentration.

Visualizations

INH_Degradation_Pathway INH Isoniazid (INH) Isonicotinic_Acid Isonicotinic Acid INH->Isonicotinic_Acid Hydrolysis Hydrazine Hydrazine INH->Hydrazine Hydrolysis Acetylisoniazid Acetylisoniazid INH->Acetylisoniazid Acetylation Oxidized_Products Oxidized Products INH->Oxidized_Products Oxidation (Light, Metal Ions) Hydrazones Hydrazones INH->Hydrazones Carbonyl_Compounds Carbonyl Compounds (e.g., Dextrose, Pyridoxine) Carbonyl_Compounds->Hydrazones

Caption: Major degradation pathways of Isoniazid (INH) in solution.

Troubleshooting_Workflow cluster_checks Initial Checks Start Observed INH Instability Check_Solution Review Solution Composition Start->Check_Solution Check_pH Verify Solution pH Start->Check_pH Check_Storage Assess Storage Conditions Start->Check_Storage Analyze_Results Analyze Stability Data (e.g., HPLC) Check_Solution->Analyze_Results Check_pH->Analyze_Results Check_Storage->Analyze_Results Identify_Cause Identify Probable Cause Analyze_Results->Identify_Cause Implement_Changes Implement Corrective Actions Identify_Cause->Implement_Changes Experimental_Workflow Prep_Solution Prepare INH Solution Set_Conditions Define Storage Conditions (Temp, Light) Prep_Solution->Set_Conditions Time_Points Sample at Predetermined Time Points Set_Conditions->Time_Points Sample_Prep Dilute and Filter Sample Time_Points->Sample_Prep HPLC_Analysis Analyze by HPLC Sample_Prep->HPLC_Analysis Data_Analysis Calculate % Remaining INH HPLC_Analysis->Data_Analysis Conclusion Determine Stability Data_Analysis->Conclusion

References

Technical Support Center: Optimizing Isoniazid (INH) Dosage in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing Isoniazid (INH) dosage in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that researchers may face when working with INH.

Q1: My in vitro experimental results with INH are inconsistent. What are the common causes and how can I troubleshoot this?

A1: Inconsistent results in in vitro INH experiments can stem from several factors. Here is a checklist to help you troubleshoot:

  • INH Stability: Isoniazid can be unstable in certain media and its potency can be affected by storage conditions and freeze-thaw cycles. Prepare fresh solutions of INH for each experiment whenever possible.

  • Bacterial Inoculum: Ensure a standardized and consistent inoculum size (CFU/mL) is used across all experiments. Variations in the initial bacterial load can significantly alter the apparent efficacy of the drug.

  • Culture Media pH: The activity of INH can be pH-dependent. Use buffered media and ensure the pH is consistent between experiments. For example, some protocols specify a pH of 6.5 for the culture medium[1].

  • Assay Conditions: Standardize incubation times, temperature, and aeration. Small deviations can affect bacterial growth rates and drug efficacy. For instance, in a broth macrodilution assay, monitoring growth at a consistent 37°C is crucial[2].

Q2: What is the primary mechanism of INH action and how does resistance develop? This will help me select appropriate strains and interpret my results.

A2: Understanding INH's mechanism is crucial for experimental design. INH is a prodrug, meaning it requires activation to become effective[3][4][5].

  • Activation: Inside the mycobacterial cell, INH is activated by the catalase-peroxidase enzyme, KatG[3][4][5].

  • Target: The activated form of INH primarily targets the InhA enzyme, which is essential for the synthesis of mycolic acids—a critical component of the mycobacterial cell wall[5][6][7]. By inhibiting InhA, INH disrupts cell wall synthesis, leading to bacterial cell death[5][7].

  • Resistance: The most common mechanism of INH resistance is mutations in the katG gene, which prevent the activation of the prodrug[2][5][6]. Another significant resistance mechanism involves mutations in the inhA gene or its promoter region, which can lead to overexpression of the InhA target or reduce the binding affinity of the activated drug[5][6].

Q3: I am observing toxicity in my animal model. How can I optimize the INH dose to balance efficacy and toxicity?

A3: INH toxicity, particularly hepatotoxicity and peripheral neuropathy, is a known, dose-dependent issue[8].

  • Dose Fractionation: Studies have shown that smaller, more frequent doses of INH can lead to greater hepatotoxicity than a single large dose[9]. Dose fractionation studies in mice have demonstrated that the 24-hour area under the concentration-time curve (AUC)/MIC ratio is the best predictor of bactericidal efficacy[10][11]. Consider adjusting the dosing schedule (e.g., once daily vs. multiple times a day) to maintain an effective AUC while minimizing peak concentrations that may drive toxicity.

  • Host Metabolism: INH is primarily metabolized in the liver by the N-acetyltransferase 2 (NAT2) enzyme[5]. The rate of this metabolism varies genetically ("slow" vs. "fast" acetylators)[5][12][13]. This genetic variance is a critical factor in both drug efficacy and toxicity[12][13]. If using animal strains with known differences in acetylation capacity, dose adjustments may be necessary. Slow acetylators are at a higher risk of adverse effects due to higher plasma levels of the drug[5].

  • Monitoring: Implement regular monitoring of liver function markers (e.g., ALT, AST) and clinical signs of neurotoxicity in your animal models. Note that INH can directly interfere with the ALT assay by reacting with its cofactor, potentially leading to falsely lower ALT readings[9]. Using alternative markers like sorbitol dehydrogenase (SDH) may be necessary[9].

  • Vitamin B6 Supplementation: INH can cause a deficiency of vitamin B6 (pyridoxine), leading to peripheral neuropathy[8]. Co-administration of vitamin B6 is a common clinical practice and may be considered in long-term animal studies to mitigate this specific toxicity.

Q4: How do I select an appropriate starting dose for my in vivo experiments?

A4: Selecting an in vivo dose requires considering the animal model, the targeted drug exposure, and the susceptibility of the M. tuberculosis strain.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Target: The 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the PK/PD index that best correlates with INH's bactericidal efficacy[10][11]. Aim for a dose that achieves a target AUC/MIC associated with efficacy in previous studies.

  • Dose-Ranging Studies: It is best practice to conduct initial dose-ranging studies in your specific animal model to establish the pharmacokinetics of INH[10][11]. This will allow you to determine the dose required to achieve the target exposure.

  • Literature Review: Consult published studies using similar animal models. For example, doses in murine aerosol infection models have ranged from 1.8 to 2,160 mg/kg total dose administered over several days in dose-fractionation studies[10]. Standard doses for efficacy studies in mice are often in the range of 10-25 mg/kg/day. High doses (e.g., 200 mg/kg) have been used in mice to study acute toxicity[14].

Quantitative Data Summary

The following tables summarize key quantitative data for INH dosage and efficacy from various experimental setups.

Table 1: INH Dosages and Pharmacokinetic Parameters in Animal Models

Animal ModelDose (mg/kg)Dosing RegimenKey Pharmacokinetic/Pharmacodynamic ParameterFinding/ObservationReference
Mouse (BALB/c)0.1 - 120Single oral doseCmax, AUCDose-ranging study to establish PK parameters.[10]
Mouse (BALB/c)1.8 - 2,160 (total)Fractionated over 6 daysAUC/MICAUC/MIC correlated best with bactericidal efficacy (r² = 0.83).[10][11]
Mouse50 and 200Single doseMetabolomics50 mg/kg mimics a pharmacological dose, while 200 mg/kg mimics a toxic dose.[14]
Rat200 and 400Daily for 1 weekHepatotoxicityHigh doses produced steatosis and signs of mitochondrial injury.[9]
RabbitNot specifiedRepeated injections over 2 daysHepatotoxicityA reliable model for INH-induced hepatic necrosis was developed.[15]

Table 2: INH Efficacy and Dosing in Clinical and Preclinical Contexts

Population/ModelINH Dose (mg/kg)ContextKey FindingReference
Human (Adults)5 mg/kg (standard)Drug-susceptible TBStandard therapeutic dose.[14][16]
Human (Adults)10-15 mg/kgDrug-resistant TB (inhA mutations)Provides similar bactericidal activity as 5 mg/kg against sensitive strains.[12][17][18]
Human (Children)10 mg/kgDrug-susceptible TBWHO revised recommendation due to lower drug exposures in children.[12]
In Vitro (Mtb H37Rv)C/MIC ratio of 0.5Concentration-dependent killingAchieved 50% of the maximum bactericidal effect.[10][11]

Experimental Protocols

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth macrodilution method for determining the MIC of INH against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Sula semisynthetic medium (or similar, pH adjusted to 6.5)[1]

  • Isoniazid (INH) powder

  • DMSO (for stock solution)

  • Sterile test tubes

  • OADC supplement (oleic acid, albumin, dextrose, catalase)

  • Incubator at 37°C

  • BACTEC MGIT 960 system (or similar growth monitoring system)

Methodology:

  • Prepare INH Stock Solution: Dissolve INH powder in DMSO to create a high-concentration stock solution. Further dilute in sterile water or medium to create working solutions.

  • Prepare Bacterial Inoculum: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10⁸ CFU/mL[1]. Dilute this suspension 1:10,000 in culture medium.

  • Set up Dilution Series: Prepare a series of sterile tubes. Add 0.8 mL of OADC supplement to each MGIT tube (if using this system)[2]. Add 0.1 mL of the appropriate INH working solution to each tube to achieve the desired final concentrations (e.g., a two-fold serial dilution). Include a drug-free control tube.

  • Inoculation: Add 0.5 mL of the diluted bacterial suspension to each tube[2].

  • Incubation: Incubate the tubes at 37°C. Monitor for growth. In an automated system like the BACTEC MGIT 960, growth is monitored continuously[2]. For manual methods, incubation can last for 28 days[1].

  • Determine MIC: The MIC is defined as the lowest concentration of INH that completely inhibits visible growth of M. tuberculosis.

Protocol 2: In Vivo Efficacy Study in a Murine Aerosol Infection Model

This protocol outlines a standardized assay to evaluate the therapeutic efficacy of INH in mice infected with M. tuberculosis.

Materials:

  • BALB/c mice

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • INH formulation for oral gavage (e.g., in 0.25% carboxymethyl cellulose)[10]

  • Biosafety Level 3 (BSL-3) facilities

  • Lung homogenization equipment

  • 7H11 agar plates with OADC supplement

Methodology:

  • Aerosol Infection: Infect mice with M. tuberculosis H37Rv using a calibrated aerosol infection chamber designed to deliver a low dose (e.g., 50-100 CFU) to the lungs.

  • Treatment Initiation: Begin INH treatment one day post-infection (or at a later time point for established infection models)[19].

  • Dosing: Administer INH orally via gavage once daily for a specified duration (e.g., 8 days)[19]. Prepare different dosing groups to evaluate a range of concentrations, along with an untreated control group receiving the vehicle only.

  • Endpoint Analysis: At the end of the treatment period (e.g., Day 9), euthanize the mice[19].

  • Bacterial Load Determination: Aseptically remove the lungs and homogenize them in sterile saline.

  • Plating and Incubation: Prepare serial dilutions of the lung homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU per lung. Compare the log₁₀ CFU/lung between the treated groups and the untreated control group to determine the reduction in bacterial burden. Efficacy can be expressed as the dose that inhibits 99% of CFU growth compared to controls (ED₉₉)[19].

Visualizations

INH Mechanism of Action and Resistance

INH_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to KatG_mutation Mutation in katG gene KatG_mutation->KatG Prevents Activation InhA_mutation Mutation/Overexpression of inhA gene InhA_mutation->InhA Prevents Inhibition

Caption: INH activation by KatG, inhibition of mycolic acid synthesis, and key resistance pathways.

Experimental Workflow for INH Dosage Optimization

INH_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy & Toxicity cluster_3 Phase 4: Data Analysis & Dose Selection start Determine MIC against susceptible & resistant strains in_vitro_tox Assess in vitro cytotoxicity (e.g., HepG2 cells) start->in_vitro_tox pk_study Perform dose-ranging PK study in selected animal model in_vitro_tox->pk_study Promising candidates establish_pkpd Establish PK/PD relationship (e.g., AUC/MIC target) pk_study->establish_pkpd efficacy_study Conduct efficacy study in infection model (e.g., mouse) establish_pkpd->efficacy_study Select doses for testing toxicity_study Evaluate dose-dependent toxicity (Monitor liver enzymes, etc.) efficacy_study->toxicity_study analysis Analyze efficacy vs. toxicity data toxicity_study->analysis optimal_dose Select Optimal Dose for further studies analysis->optimal_dose

Caption: A phased workflow for optimizing INH dosage from in vitro screening to in vivo testing.

Host Metabolism of INH

INH_Metabolism cluster_liver Liver Metabolism cluster_genotype Genetic Influence INH Isoniazid (INH) NAT2 N-acetyltransferase 2 (NAT2) INH->NAT2 Acetylation Amidase Amidase INH->Amidase Hydrolysis AcINH Acetylisoniazid (AcINH) NAT2->AcINH Hz Hydrazine (Hz) Amidase->Hz AcHz Acetylhydrazine (AcHz) AcINH->AcHz Toxic_Metabolites Reactive/Toxic Metabolites Hz->Toxic_Metabolites Oxidation leads to AcHz->Toxic_Metabolites Oxidation leads to Slow Slow Acetylators: Higher INH levels Increased risk of toxicity Slow->NAT2 Low enzyme activity Fast Fast Acetylators: Lower INH levels Potential for reduced efficacy Fast->NAT2 High enzyme activity

Caption: INH metabolism via acetylation and hydrolysis, highlighting the role of NAT2 and toxic byproducts.

References

Technical Support Center: Isoniazid-Induced Hepatotoxicity in Lab Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Isoniazid (INH)-induced hepatotoxicity in laboratory models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the induction and assessment of Isoniazid-induced liver injury in laboratory animals.

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in liver enzyme (ALT/AST) levels between animals in the same treatment group. 1. Genetic differences within the animal strain. 2. Inconsistent drug dosage administration. 3. Underlying subclinical infections in some animals. 4. Differences in food consumption when INH is mixed in the feed.1. Use a well-characterized, inbred strain of mice (e.g., C57BL/6). 2. Ensure precise oral gavage technique for consistent dosing. 3. Source animals from a reputable vendor and monitor for signs of illness. 4. If administering INH in food, monitor food intake per animal where possible.
No significant elevation in ALT/AST levels despite INH administration. 1. Insufficient dosage or duration of INH treatment.[1] 2. Animal model is resistant to INH-induced hepatotoxicity (e.g., some rat strains).[2][3][4][5] 3. "Adaptation" or immune tolerance to the drug.[6]1. Increase the INH dosage or extend the treatment period. A dose of 50mg/kg in mice has been used to induce hepatotoxicity.[7] 2. Consider using mice, as they are generally more susceptible to INH liver injury than rats.[2][3][4][5] 3. Evaluate earlier time points for transient elevations in liver enzymes.
Animals show signs of neurotoxicity (e.g., seizures) but limited hepatotoxicity. 1. INH can induce neurotoxicity, which may manifest at different doses than hepatotoxicity.[1] 2. Pyridoxine (Vitamin B6) deficiency, as INH can interfere with its metabolism.1. Adjust the INH dose to a range more specific for inducing liver injury. 2. Consider co-administration of pyridoxine to mitigate neurotoxic effects, although this may also impact hepatotoxicity.
Histopathological findings (e.g., steatosis) do not correlate with serum biomarker levels. 1. Timing of sample collection may not align with the peak of biochemical changes. 2. Traditional biomarkers like ALT and AST may be insufficient to fully characterize the injury.[8]1. Conduct a time-course study to correlate histopathology with biomarker levels at different time points. 2. Consider measuring additional biomarkers such as Osteopontin (OPN), Liver-Fatty Acid Binding Protein (L-FABP), and High Mobility Group Box 1 (HMGB1).[8]
Difficulty replicating idiosyncratic nature of human INH-induced liver injury. 1. Standard lab models often exhibit a dose-dependent toxic response rather than an unpredictable idiosyncratic reaction.[3][4][5] 2. The immune response in animals may lead to tolerance rather than severe injury.[9][10]1. Use models with an altered immune system (e.g., Cbl-b-/- or PD1-/- mice) to potentially enhance susceptibility.[3][4][5] 2. Co-administration of an inflammatory stimulus like lipopolysaccharide (LPS) can exacerbate INH-induced hepatotoxicity.[11]

Frequently Asked Questions (FAQs)

Q1: What is a standard dosage and administration route for inducing hepatotoxicity with Isoniazid in mice?

A1: A common method is daily oral gavage of Isoniazid at a dose of 50 mg/kg body weight for several weeks.[7] Some studies have also administered INH in the food at a concentration of 0.2% (w/w).[2] The exact dose and duration will depend on the mouse strain and the desired severity of injury.

Q2: How long does it take to observe liver injury after starting Isoniazid treatment?

A2: In humans, clinically apparent liver injury can arise from 2 weeks to 6 months after starting therapy.[12] In animal models, biochemical and histological changes can often be detected earlier. For example, in rats dosed with high levels of INH (200 and 400 mg/kg), changes were observed after 7 consecutive days.[1] It is advisable to conduct pilot studies to determine the optimal time point for your specific model and research question.

Q3: Are ALT and AST sufficient biomarkers for assessing Isoniazid-induced hepatotoxicity?

A3: While elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are hallmark indicators of hepatocellular injury, they may not capture the full extent of the damage or the underlying mechanisms.[8][13] Recent studies suggest that novel biomarkers like Osteopontin (OPN), Liver-Fatty Acid Binding Protein (L-FABP), and High Mobility Group Box 1 (HMGB1) could be more sensitive and specific for INH-induced liver injury.[8]

Q4: What are the key signaling pathways involved in Isoniazid-induced hepatotoxicity?

A4: The primary mechanisms involve the metabolic activation of Isoniazid into reactive metabolites.[9][10][14] This leads to several downstream events, including:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and a decrease in antioxidant capacity.[15]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, activating the unfolded protein response (UPR).[11][15]

  • Apoptosis: Programmed cell death triggered by both oxidative and ER stress.[11][15]

  • Nrf2 Pathway Activation: An adaptive stress response that is often insufficient to counteract the toxicity.[15]

  • Immune Response: In some cases, an adaptive immune response is triggered, which can either lead to injury or tolerance.[16]

Q5: Why is it so difficult to create an animal model that fully mimics human Isoniazid-induced liver failure?

A5: The idiosyncratic nature of INH-induced liver injury in humans makes it challenging to replicate in animals, which tend to show more predictable, dose-dependent toxicity.[3][4][5][6] Additionally, the immune system in mice often develops tolerance to the drug, preventing the progression to severe liver failure seen in a small subset of human patients.[3][4][5][9][10]

Experimental Protocols

Protocol 1: Induction of Isoniazid Hepatotoxicity in Mice

This protocol provides a general framework for inducing liver injury in mice using Isoniazid.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Isoniazid Preparation: Prepare a fresh solution of Isoniazid (Sigma-Aldrich) daily by dissolving it in sterile saline to a final concentration of 5 mg/mL.

  • Dosing Regimen:

    • Control Group (n=8): Administer an equivalent volume of sterile saline via oral gavage once daily for 21 days.

    • INH Group (n=8): Administer Isoniazid solution via oral gavage at a dose of 50 mg/kg body weight once daily for 21 days.[7]

  • Monitoring: Monitor animal body weight and clinical signs (e.g., lethargy, ruffled fur) daily.

  • Sample Collection: At the end of the 21-day period (or a predetermined earlier time point), euthanize the animals.

    • Collect blood via cardiac puncture for serum separation. Store serum at -80°C for biochemical analysis (ALT, AST, etc.).

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS).

    • Collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathological analysis (H&E staining). Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for molecular and biochemical analyses (e.g., Western blotting, qPCR).

Visualizations

Signaling Pathways and Workflows

Isoniazid_Metabolism_Pathway INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 Hz Hydrazine (Hz) INH->Hz Hydrolysis AcHz Acetylhydrazine (AcHz) AcINH->AcHz Hydrolysis ReactiveMetabolites Reactive Metabolites AcHz->ReactiveMetabolites CYP2E1 Hz->ReactiveMetabolites CYP2E1 Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity

Caption: Metabolic activation pathway of Isoniazid leading to hepatotoxicity.

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis Acclimatization Animal Acclimatization (1 week) Grouping Grouping (Control vs. INH) Acclimatization->Grouping Dosing Daily Oral Gavage (21 days) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Blood Blood Collection (Serum) Euthanasia->Blood Liver Liver Tissue Collection Euthanasia->Liver Biochemistry Serum Biochemistry (ALT, AST) Blood->Biochemistry Histology Liver Histopathology (H&E) Liver->Histology Molecular Molecular Analysis (qPCR, Western Blot) Liver->Molecular

Caption: General experimental workflow for an INH-hepatotoxicity study in mice.

Cellular_Stress_Pathways cluster_ROS Oxidative Stress cluster_ERS Endoplasmic Reticulum Stress INH_Metabolites INH Reactive Metabolites ROS ↑ Reactive Oxygen Species (ROS) INH_Metabolites->ROS Antioxidants ↓ Antioxidants (GSH) INH_Metabolites->Antioxidants UPR Unfolded Protein Response (UPR) (ATF6, PERK, IRE1) ROS->UPR Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Apoptosis Apoptosis (Caspase-3, Bax) ROS->Apoptosis UPR->Apoptosis Injury Hepatocellular Injury Apoptosis->Injury

Caption: Key cellular pathways activated during INH-induced hepatotoxicity.

References

Technical Support Center: Isoniazid Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when preparing Isoniazid solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Isoniazid for in vitro studies?

A1: The choice of solvent for Isoniazid depends on the requirements of your specific in vitro assay.

  • Water: Isoniazid is freely soluble in water.[1] At 25°C, its solubility is approximately 125 mg/mL, and this increases with temperature.[2][3] For many cell culture applications, sterile, deionized water or phosphate-buffered saline (PBS) at a pH of around 7.2 is a suitable choice.[4]

  • DMSO (Dimethyl Sulfoxide): DMSO is another common solvent for dissolving Isoniazid, with a reported solubility of about 27 mg/mL (196.87 mM) at 25°C.[5] It is often used to prepare high-concentration stock solutions that can be further diluted in aqueous media. However, it's crucial to ensure the final concentration of DMSO in your cell culture is not toxic to the cells.[4]

  • Ethanol: Isoniazid has lower solubility in ethanol (approximately 0.30 mg/mL) compared to water and DMSO.[3][4]

Q2: How does pH affect the solubility of Isoniazid?

A2: The pH of the solution can influence the solubility of Isoniazid. A 10% aqueous solution of Isoniazid has a pH ranging from 6.0 to 8.0.[6] For parenteral injections, the pH is typically maintained between 5.6 and 7.0.[6] Studies have shown that the maximum stability of combined doses of Isoniazid and Rifampicin is at pH 7.4.[7][8]

Q3: Can I prepare a high-concentration stock solution of Isoniazid? How should I store it?

A3: Yes, you can prepare high-concentration stock solutions of Isoniazid. It is common practice to dissolve Isoniazid in DMSO to create a concentrated stock.[5] For aqueous solutions, it is not recommended to store them for more than one day.[4] Stock solutions in DMSO are typically stored at -20°C. All drug stock solutions should be aliquoted and stored at –80°C for up to six months to avoid repeated freeze-thaw cycles.[9]

Q4: Are there alternative methods to improve Isoniazid's solubility or modify its release profile?

A4: Yes, several strategies are being explored to modulate the solubility and release of Isoniazid. These include:

  • Co-crystals: Forming co-crystals of Isoniazid with other molecules, such as salicylic acid or curcumin, can alter its solubility and provide sustained release.[10][11][12]

  • Organic Salts: The formation of organic salts is another approach to improve the physicochemical properties of Isoniazid.[13][14]

  • Cyclodextrins: The use of hydroxypropyl-β-cyclodextrin has been studied to improve the solubility of drugs in combination with Isoniazid.[7][8]

Troubleshooting Guide

Problem 1: My Isoniazid solution is cloudy or has formed a precipitate.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure you are not exceeding the solubility limit of Isoniazid in the chosen solvent at a given temperature. Gentle warming and vortexing can aid dissolution. For aqueous solutions, slight adjustments in pH might be necessary.
Temperature Fluctuation Temperature shifts can cause components to precipitate out of solution, especially in concentrated stocks stored at low temperatures. Allow the solution to equilibrate to room temperature and try to redissolve the precipitate by gentle warming and mixing. Avoid repeated freeze-thaw cycles.
Interaction with Media Components Some components in cell culture media, like salts, can react and form precipitates. Prepare a more concentrated stock solution of Isoniazid in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the media just before use.
Contamination Microbial contamination can cause turbidity in your solution. Ensure you are using sterile techniques and reagents. If contamination is suspected, discard the solution.

Problem 2: I'm observing cell toxicity that might not be due to Isoniazid's primary mechanism of action.

Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of organic solvents like DMSO can be toxic to cells.[4] Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line. Typically, this is less than 0.5% (v/v) for DMSO.
pH of the Final Solution The addition of a drug solution can alter the pH of the cell culture medium, which can be detrimental to cells. Check the pH of your final working solution and adjust if necessary using sterile buffers.
Drug Degradation Isoniazid solutions, especially in aqueous buffers, may not be stable for long periods.[4] It is recommended to prepare fresh solutions for each experiment.

Quantitative Data Summary

Table 1: Solubility of Isoniazid in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water27196.87[5]
DMSO27196.87[5]
Ethanol~0.30~2.19[4]
Dimethyl Formamide~0.5~3.65[4]
PBS (pH 7.2)~1~7.29[4]

Table 2: Reported Solubility of Isoniazid in Water at Different Temperatures

Temperature (°C)Solubility (% w/v)Reference
25~14[3]
40~26[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Isoniazid Stock Solution in DMSO

Materials:

  • Isoniazid powder (MW: 137.14 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weigh out 13.71 mg of Isoniazid powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the Isoniazid is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 1 mg/mL Isoniazid Working Solution in PBS (pH 7.2)

Materials:

  • Isoniazid powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh out 10 mg of Isoniazid powder and place it in a sterile conical tube.

  • Add 10 mL of sterile PBS (pH 7.2) to the tube.

  • Vortex the solution until the Isoniazid is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use this working solution immediately. It is not recommended to store aqueous solutions of Isoniazid for more than one day.[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Isoniazid Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for preparing Isoniazid solutions.

troubleshooting_workflow start Isoniazid Solution is Cloudy/Precipitated check_concentration Is concentration below solubility limit? start->check_concentration check_temp Were there temperature fluctuations? check_concentration->check_temp Yes solution_a Warm gently and vortex to dissolve. check_concentration->solution_a No check_media Interaction with media components? check_temp->check_media No solution_b Equilibrate to RT, mix. Avoid freeze-thaw. check_temp->solution_b Yes check_contamination Signs of microbial growth? check_media->check_contamination No solution_c Prepare concentrated stock and dilute just before use. check_media->solution_c Yes solution_d Discard solution and use sterile technique. check_contamination->solution_d Yes end_good Problem Resolved check_contamination->end_good No solution_a->end_good solution_b->end_good solution_c->end_good

Caption: Troubleshooting flowchart for Isoniazid precipitation issues.

References

dealing with batch-to-batch variability of Isoniazid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Isoniazid (INH).

Frequently Asked Questions (FAQs)

Q1: What is Isoniazid and why is batch-to-batch variability a significant concern?

Isoniazid (isonicotinylhydrazide) is a first-line antibiotic for the treatment of both active and latent tuberculosis (TB).[1][2][3] As a prodrug, it is activated by the mycobacterial catalase-peroxidase enzyme KatG, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] Batch-to-batch variability in purity, impurity profile, or physical characteristics can lead to inconsistent drug exposure in experiments, potentially causing suboptimal efficacy, unexpected toxicity, or the development of drug resistance.[4][5] This variability can compromise the reliability and reproducibility of research findings.

Q2: What are the primary causes of batch-to-batch variability in Isoniazid?

The primary causes of variability between different batches of Isoniazid include:

  • Purity Levels: Differences in the manufacturing or purification process can lead to variations in the percentage of the active pharmaceutical ingredient (API).

  • Impurity Profiles: The presence and concentration of related substances, such as isonicotinic acid and isonicotinamide, can differ between batches.[6] Certain impurities or excipients, like the dye FD & C blue 2 lake, have been shown to promote the degradation of Isoniazid.[6][7]

  • Degradation: Isoniazid is susceptible to degradation under certain conditions. It can be affected by light, temperature, pH, and humidity.[8][9] For instance, it is more stable at acidic pH and degrades more rapidly under UV light compared to room light.[8]

  • Physical Properties: Variations in crystalline form, particle size, and solubility can affect dissolution rates and bioavailability.[10]

  • Formulation Excipients: In tablet or solution formulations, interactions with excipients can impact the stability and performance of the drug.[6][11]

Q3: How do storage and handling practices contribute to Isoniazid variability?

Improper storage and handling can introduce significant variability. Key factors include:

  • Light Exposure: Isoniazid is sensitive to light, particularly UV light, which can accelerate its degradation.[8] It should be stored in light-protected containers.

  • Temperature: While stable at room temperature (25°C), higher temperatures can increase the rate of degradation.[8] Refrigeration may be required for long-term storage or for specific formulations.[11]

  • pH and Solvent: The stability of Isoniazid in solution is pH-dependent. It is generally more stable in acidic conditions and less stable in neutral or alkaline solutions.[8][9] The choice of solvent is also critical; for example, Isoniazid is less stable in 5% dextrose injection compared to 0.9% sodium chloride injection.[12]

  • Humidity: High humidity can decrease the stability of solid Isoniazid by promoting oxidation, reduction, and hydrolysis.[8]

Q4: What are the potential impacts of Isoniazid variability on research outcomes?

Batch-to-batch variability can have several negative impacts on experimental results:

  • Inconsistent Biological Activity: Variations in potency can lead to fluctuating results in efficacy studies, making it difficult to establish accurate dose-response relationships.

  • Unexplained Toxicity: The presence of toxic impurities or degradation by-products can lead to unexpected cytotoxicity or adverse effects in cell cultures or animal models.

  • Development of Drug Resistance: Sub-potent batches can result in under-dosing, which may fail to eliminate the target pathogen and instead promote the selection of drug-resistant strains.[13][14]

  • Poor Reproducibility: Variability undermines the ability to reproduce experimental findings, a cornerstone of scientific research.

Troubleshooting Guides

Issue: My experimental results with Isoniazid are inconsistent across different experiments.

Inconsistent results are a common problem when dealing with chemical reagents. This workflow helps identify if batch-to-batch variability of Isoniazid is the root cause.

start Inconsistent Experimental Results check_records Step 1: Review Records - Check lot numbers used for each experiment. - Verify storage conditions (temp, light). start->check_records diff_lots Were different lots used? check_records->diff_lots qualify_lot Step 2: Qualify New/Current Lot - Perform identity and purity testing (e.g., HPLC, melting point). - Quantify concentration of stock solutions. diff_lots->qualify_lot Yes investigate_other Issue Not Lot-Related: Investigate other experimental variables (e.g., reagents, cell lines, instrument calibration). diff_lots->investigate_other No compare_lots Step 3: Compare Lots - Test old and new lots side-by-side in a key assay. qualify_lot->compare_lots results_match Do results now match? compare_lots->results_match problem_solved Issue Resolved: Standardize on a qualified lot. Update protocols. results_match->problem_solved Yes results_match->investigate_other No cluster_0 Phase 1: Physical & Chemical Checks cluster_1 Phase 2: Chromatographic Analysis (RP-HPLC) cluster_2 Phase 3: Decision receive Receive New Isoniazid Lot visual Visual Inspection (Color, appearance) receive->visual solubility Solubility Test (e.g., in water, ethanol) visual->solubility melting Melting Point Determination (Compare to reference: ~171.4°C) solubility->melting prep_std Prepare Standard Solutions melting->prep_std prep_sample Prepare Sample Solutions from New Lot melting->prep_sample hplc Run HPLC Analysis (Identity, Purity, Assay) prep_std->hplc prep_sample->hplc analyze Analyze Data - Compare retention time to standard. - Calculate purity (% area). - Quantify concentration against standard curve. hplc->analyze decision Lot Qualification Decision analyze->decision accept Accept Lot (Release for experimental use) decision->accept Meets Specs reject Reject Lot (Contact supplier) decision->reject Fails Specs cluster_0 Activation in Mycobacterium cluster_1 Metabolism in Host (Liver) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Oxidation NAT2 NAT2 Enzyme (Slow, Intermediate, Fast Phenotypes) INH->NAT2 Acetylation Hydrazine Hydrazine (Hepatotoxic) INH->Hydrazine Direct Hydrolysis (minor pathway) Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA Enzyme Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Acetyl_INH Acetylisoniazid NAT2->Acetyl_INH Hydrolysis Hydrolysis Acetyl_INH->Hydrolysis Acetylhydrazine Acetylhydrazine (Hepatotoxic Intermediate) Hydrolysis->Acetylhydrazine Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid

References

Technical Support Center: Managing Confounding Factors in Isoniazid Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing confounding factors during Isoniazid (INH) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding factors in Isoniazid research?

A1: The most significant confounding factors in Isoniazid research can be broadly categorized as follows:

  • Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes are a major source of variability. The most critical is N-acetyltransferase 2 (NAT2), which governs the rate of INH metabolism. Individuals can be classified as slow, intermediate, or rapid acetylators, significantly impacting drug exposure and toxicity risk.[1][2][3] Other relevant genes include Cytochrome P450 2E1 (CYP2E1) and Glutathione S-transferase (GST), which are involved in the detoxification of INH metabolites.[3][4]

  • Co-medications and Drug-Drug Interactions: Isoniazid is rarely administered in isolation. Co-administration with other anti-tuberculosis drugs, particularly rifampin (RIF) and pyrazinamide (PZA), can alter its pharmacokinetics and increase the risk of hepatotoxicity.[5][6] Interactions with other medications, such as antiretrovirals (e.g., efavirenz) in HIV-positive patients, are also a significant concern.[7][8]

  • Patient-Specific Factors:

    • Demographics: Age, sex, and ethnicity can influence drug metabolism and treatment outcomes.[9]

    • Clinical Conditions: Pre-existing liver disease, HIV co-infection, and pregnancy can significantly alter Isoniazid's pharmacokinetic profile and the risk of adverse events.[7][8][9][10]

    • Lifestyle: Alcohol consumption and tobacco use are known to be associated with unfavorable treatment outcomes.[9]

  • Pathogen Variability: The susceptibility of different Mycobacterium tuberculosis strains to Isoniazid can vary, potentially confounding treatment efficacy studies.[11][12]

Q2: How do genetic factors, specifically NAT2 status, influence Isoniazid research outcomes?

A2: The NAT2 enzyme acetylates Isoniazid into a non-toxic metabolite. Genetic polymorphisms in the NAT2 gene lead to different enzyme activity levels, categorizing individuals into three main phenotypes:

  • Slow Acetylators: Have reduced NAT2 enzyme activity, leading to slower metabolism of INH. This results in higher plasma concentrations and prolonged exposure to the drug, increasing the risk of toxicity, especially hepatotoxicity.[1][3]

  • Intermediate Acetylators: Exhibit moderate NAT2 enzyme activity.

  • Rapid Acetylators: Possess high NAT2 enzyme activity, leading to faster INH metabolism. This can result in lower plasma concentrations and potentially sub-therapeutic drug levels, increasing the risk of treatment failure.[1][2]

Therefore, failing to account for NAT2 status can lead to misinterpretation of efficacy and safety data. For instance, an observed high rate of adverse events in a study population might be due to a high prevalence of slow acetylators rather than an inherent property of the drug regimen being tested.

Q3: What are the primary statistical methods to control for confounding factors in the analysis phase of an Isoniazid study?

A3: When it's not feasible to control for confounders in the study design, several statistical methods can be applied during data analysis:

  • Stratification: This method involves dividing the data into subgroups (strata) based on the confounding variable (e.g., stratifying by NAT2 acetylator status). The association between Isoniazid and the outcome is then analyzed within each stratum, and the results can be pooled to provide an overall, adjusted estimate of the effect.[13][14][15] The Mantel-Haenszel method is a common approach for pooling data from stratified analyses.[16][17]

  • Multivariate Analysis: This approach uses statistical models, such as multiple linear regression or logistic regression, to assess the relationship between Isoniazid and the outcome while simultaneously accounting for multiple confounding variables.[13][18][19] This method allows for the estimation of an "adjusted" effect of Isoniazid, independent of the influence of the included confounders.

  • Propensity Score Analysis: This technique is particularly useful in observational studies where treatment assignment is not random. A propensity score, which is the probability of receiving treatment based on observed covariates, is calculated for each subject. Subjects are then matched, stratified, or weighted based on their propensity score to balance the distribution of confounders between treatment groups.[19][20]

Troubleshooting Guides

Issue 1: High variability in patient response to a standard Isoniazid dose.
  • Possible Cause: Unaccounted pharmacokinetic variability due to genetic factors.

  • Troubleshooting Steps:

    • Genotyping: Perform genotyping for key metabolic genes, primarily NAT2, to determine the acetylator status of study participants.[2][3] Consider also genotyping for CYP2E1 and GST variants if hepatotoxicity is a primary endpoint.

    • Therapeutic Drug Monitoring (TDM): Implement a TDM protocol to measure Isoniazid plasma concentrations at specific time points post-dose. This allows for direct assessment of drug exposure and can help identify individuals with unexpectedly high or low drug levels.[21][22]

    • Stratified Analysis: In the data analysis phase, stratify the results based on acetylator status to understand if the variability in response is concentrated in a particular genetic subgroup.[14]

Issue 2: Unexpectedly high incidence of hepatotoxicity in a clinical trial.
  • Possible Cause: Confounding by co-medications, particularly other hepatotoxic drugs, or a high prevalence of slow acetylators.

  • Troubleshooting Steps:

    • Review Concomitant Medications: Conduct a thorough review of all co-medications administered to participants, paying close attention to other anti-TB drugs like rifampin and pyrazinamide, which are known to increase hepatotoxicity risk when combined with Isoniazid.

    • Assess Alcohol Use: Quantify alcohol consumption among participants, as it is a significant risk factor for liver injury.

    • Genetic Screening: If not already done, perform NAT2 genotyping. A meta-analysis has shown that slow acetylators have a significantly increased risk of INH-induced hepatotoxicity compared to intermediate and rapid acetylators.[1]

    • Multivariate Regression Analysis: Use a multivariate logistic regression model to identify which factors (e.g., co-medications, acetylator status, alcohol use) are independently associated with the increased risk of hepatotoxicity.

Data Presentation: Impact of NAT2 Acetylator Status on Isoniazid Outcomes

OutcomeSlow AcetylatorsIntermediate AcetylatorsRapid AcetylatorsCitation(s)
Isoniazid Plasma Concentration HighestIntermediateLowest[3]
Risk of Hepatotoxicity ~3 times higher than other groupsLowerLower[1]
Risk of Treatment Failure LowerIntermediateHigher[1]
Isoniazid Clearance Slowest1.6 times faster than slow2.3 times faster than slow[2]
Mean Prevalence of Drug-Induced Liver Injury 36.23%19.49%20.47%[1]

Experimental Protocols

Protocol 1: Genotype-Guided Dosing of Isoniazid

Objective: To personalize Isoniazid dosing based on a patient's NAT2 genotype to optimize therapeutic outcomes and minimize toxicity.

Methodology:

  • Sample Collection: Collect a blood or saliva sample from each participant before initiating Isoniazid therapy.

  • DNA Extraction: Extract genomic DNA from the collected samples using a commercially available kit.

  • Genotyping: Use a validated method like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or a genotyping array to identify the specific single nucleotide polymorphisms (SNPs) in the NAT2 gene that determine acetylator status.

  • Phenotype Classification: Based on the identified genotype, classify each participant as a slow, intermediate, or rapid acetylator.

  • Dose Adjustment:

    • Slow Acetylators: Consider a reduced dose of Isoniazid to avoid drug accumulation and potential toxicity.

    • Rapid Acetylators: A standard or potentially higher dose may be required to achieve therapeutic plasma concentrations.

    • Intermediate Acetylators: Standard dosing is typically appropriate.

  • Therapeutic Drug Monitoring: For dose-adjusted patients, it is highly recommended to perform TDM to confirm that the desired plasma concentrations are achieved.

Protocol 2: Statistical Control of Confounding using Stratification

Objective: To obtain an unbiased estimate of the effect of Isoniazid on a clinical outcome by controlling for a key confounder (e.g., HIV status).

Methodology:

  • Data Collection: Collect data on the Isoniazid treatment (exposed vs. unexposed/control), the clinical outcome (e.g., treatment success vs. failure), and the confounding variable (e.g., HIV-positive vs. HIV-negative).

  • Stratification: Divide the dataset into two separate strata: one for HIV-positive participants and one for HIV-negative participants.

  • Within-Stratum Analysis: Calculate the measure of association (e.g., Odds Ratio, Risk Ratio) between Isoniazid and the outcome separately for each stratum.

  • Pooling of Results: Use the Mantel-Haenszel method to calculate a weighted average of the stratum-specific measures of association. This pooled estimate represents the effect of Isoniazid on the outcome, adjusted for the confounding effect of HIV status.

  • Assessment of Confounding: Compare the crude (unadjusted) measure of association with the Mantel-Haenszel adjusted measure. A significant difference between the two suggests that confounding was present and has been controlled for.

Visualizations

Isoniazid_Metabolism_Pathway cluster_confounders Genetic Confounders INH Isoniazid (Prodrug) AcINH Acetylisoniazid (Non-toxic) INH->AcINH NAT2 (Acetylation) Toxic_Metabolites Hepatotoxic Metabolites INH->Toxic_Metabolites CYP2E1 (Oxidation) Excretion Excretion AcINH->Excretion Detoxification Detoxification Toxic_Metabolites->Detoxification GST Detoxification->Excretion NAT2_poly NAT2 Polymorphism (Slow/Rapid Acetylators) NAT2_poly->INH CYP2E1_poly CYP2E1 Polymorphism CYP2E1_poly->INH GST_poly GST Polymorphism GST_poly->Toxic_Metabolites

Caption: Isoniazid metabolic pathway and influence of genetic confounders.

Experimental_Workflow_Confounding_Control Start Study Population Randomization Randomization Start->Randomization GroupA Isoniazid Group Randomization->GroupA Design Phase Control GroupB Control Group Randomization->GroupB FollowUp Follow-up & Data Collection (Outcome & Potential Confounders) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis FollowUp->Analysis Crude Crude Analysis Analysis->Crude Adjusted Adjusted Analysis (Stratification/Multivariate) Analysis->Adjusted Analysis Phase Control Result Unbiased Estimate of Effect Crude->Result Potentially Biased Adjusted->Result

Caption: Workflow for managing confounding in clinical research.

References

Validation & Comparative

Navigating the Challenge of Emerging TB Strains: A Comparative Guide to Isoniazid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the emergence of drug-resistant strains presents a formidable challenge to global public health. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is facing increasing resistance, necessitating a thorough evaluation of its continued efficacy and a clear understanding of alternative treatment strategies. This guide provides a comprehensive comparison of INH's performance against new and emerging strains of Mycobacterium tuberculosis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Isoniazid's Shifting Efficacy Landscape

Isoniazid, a prodrug, requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to exert its bactericidal effect by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, mutations in the genes responsible for this pathway are rendering the drug ineffective in a growing number of cases.

The most significant mutations conferring INH resistance are found in the katG and inhA genes. Mutations in katG often lead to high-level INH resistance by preventing the activation of the prodrug. Conversely, mutations in the promoter region of the inhA gene, the primary target of activated INH, typically result in low-level resistance through the overexpression of the InhA protein.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of isoniazid against susceptible and resistant strains of M. tuberculosis, providing a quantitative measure of its diminished efficacy. For comparison, MIC values for newer anti-TB drugs, bedaquiline and delamanid, are also included.

DrugM. tuberculosis StrainTypical MIC Range (μg/mL)
Isoniazid Susceptible0.015 - 0.1
inhA promoter mutation (Low-level resistance)0.2 - 1.0
katG mutation (High-level resistance)> 1.0
Bedaquiline Susceptible0.015 - 0.12
Delamanid Susceptible0.002 - 0.012

Comparative Treatment Outcomes

The rise of INH resistance has prompted the evaluation of alternative treatment regimens. For INH-resistant TB, treatment success rates vary depending on the regimen's composition and the resistance profile of the infecting strain.

Treatment RegimenPatient PopulationTreatment Success Rate
Standard First-Line (including INH)INH-Susceptible TB>95%
Regimens for INH-Resistant TBINH-Resistant TB65% - 85%
Fluoroquinolone-containing regimensINH-Resistant TBImproved outcomes over standard INH-resistant regimens
Bedaquiline-containing regimensMultidrug-Resistant TB (MDR-TB)~65% - 80% culture conversion
Delamanid-containing regimensMultidrug-Resistant TB (MDR-TB)~70% - 80% culture conversion

Visualizing the Pathways of Action and Resistance

To facilitate a deeper understanding of the molecular mechanisms at play, the following diagrams illustrate the activation pathway of isoniazid, the primary mechanisms of resistance, and a typical experimental workflow for assessing drug efficacy.

INH_Activation_Pathway cluster_cell Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death

Isoniazid Activation Pathway

INH_Resistance_Mechanisms cluster_resistance Mechanisms of INH Resistance cluster_activation Impaired Activation cluster_target Target Modification/Overexpression INH_Prodrug Isoniazid (Prodrug) Reduced_KatG Reduced/Altered KatG Activity INH_Prodrug->Reduced_KatG No Activation KatG_Mutation katG gene mutation KatG_Mutation->Reduced_KatG inhA_Promoter_Mutation inhA promoter mutation InhA_Overexpression InhA Overexpression inhA_Promoter_Mutation->InhA_Overexpression InhA_Overexpression->INH_Prodrug Titrates out activated INH Drug_Efficacy_Workflow cluster_workflow Experimental Workflow for Drug Efficacy Testing Isolate M. tuberculosis Isolate Culture Culture in appropriate medium (e.g., 7H9 broth) Isolate->Culture Inoculum Prepare standardized inoculum Culture->Inoculum MIC_Plate Prepare microtiter plate with serial drug dilutions Inoculum->MIC_Plate Incubation Inoculate and incubate MIC_Plate->Incubation Readout Read results (visual, colorimetric, or fluorescence) Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

A Comparative Guide to Isoniazid and Second-Line Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-line anti-tuberculosis drug Isoniazid (INH) with key second-line drugs. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates a thorough understanding of the mechanisms, efficacy, and safety profiles of alternative therapeutic agents.[1][2] This document summarizes experimental data, presents detailed methodologies for crucial assays, and visualizes complex pathways to support research and development efforts in combating tuberculosis.

Mechanisms of Action: A Comparative Overview

The bactericidal or bacteriostatic effects of anti-TB drugs are dictated by their unique molecular targets within M. tuberculosis.

Isoniazid (INH): A cornerstone of TB therapy, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Once activated, it forms a complex with NAD+, which potently inhibits the enoyl-acyl carrier protein reductase (InhA).[3][4] This enzyme is critical for the synthesis of mycolic acids, essential lipids that form the protective outer layer of the mycobacterial cell wall.[3][5] Disruption of this pathway leads to cell lysis and death, particularly in rapidly dividing bacilli.[3][4]

G cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated INH (Isonicotinic Acyl Radical) KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of Action of Isoniazid (INH).

Second-Line Drugs: These are typically reserved for INH-resistant or MDR-TB and target different bacterial processes.

  • Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin): This class of antibiotics targets DNA gyrase (GyrA and GyrB subunits), an essential enzyme that controls DNA topology by introducing negative supercoils into the DNA.[6][7] By stabilizing the complex between DNA gyrase and cleaved DNA, fluoroquinolones lead to an accumulation of double-stranded DNA breaks, which inhibits DNA replication and transcription, ultimately causing cell death.[8][9][10]

G cluster_cell Mycobacterium tuberculosis Cell FQ Fluoroquinolone Gyrase DNA Gyrase (GyrA/GyrB) FQ->Gyrase Cleavage_Complex Gyrase-DNA Cleavage Complex FQ->Cleavage_Complex Stabilizes DNA_Supercoiling DNA Supercoiling & Replication Gyrase->DNA_Supercoiling DNA_Supercoiling->Cleavage_Complex Forms intermediate DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Prevents religation Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of Action of Fluoroquinolones.
  • Bedaquiline: As the first member of the diarylquinoline class, bedaquiline has a novel mechanism of action. It directly targets the c-subunit of the mycobacterial F-ATP synthase, the enzyme responsible for generating the cell's energy currency, ATP.[11][12][13] By binding to and blocking the rotation of the c-ring proton pump, bedaquiline inhibits ATP synthesis, leading to energy depletion and bactericidal activity against both replicating and dormant bacilli.[11][13][14][15]

G cluster_membrane Mycobacterial Inner Membrane BDQ Bedaquiline c_subunit c-subunit (Proton Pump) BDQ->c_subunit Binds to & inhibits ATP_Synthase F-ATP Synthase ATP_Production ATP Production c_subunit->ATP_Production Inhibition Energy Cellular Energy ATP_Production->Energy Cell_Death Cell Death Energy->Cell_Death Depletion leads to

Caption: Mechanism of Action of Bedaquiline.
  • Linezolid: This oxazolidinone antibiotic inhibits the initiation of bacterial protein synthesis.[16][17] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is a crucial step for translating messenger RNA into proteins.[16][18] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

G cluster_cell Mycobacterium tuberculosis Cell LZD Linezolid Ribosome 50S Ribosomal Subunit LZD->Ribosome Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex Prevents Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Growth_Inhibition Inhibition leads to

Caption: Mechanism of Action of Linezolid.

Comparative Efficacy: In Vitro and In Vivo Data

The performance of anti-TB drugs is evaluated through in vitro susceptibility testing and in vivo animal models before progressing to clinical trials.

In Vitro Susceptibility

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a critical metric for assessing potency.

Table 1: Comparison of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

Drug Drug Class Typical MIC Range (µg/mL) MIC50 (µg/mL) Notes
Isoniazid (INH) Hydrazide 0.0125 - 0.05[19] - Highly potent against susceptible strains.
Moxifloxacin Fluoroquinolone ≤4[20] - Broad-spectrum activity.
Levofloxacin Fluoroquinolone - - Used in MDR-TB regimens.[21]
Bedaquiline Diarylquinoline 0.002 - 0.06[12] 0.03[12] Potent against both active and dormant bacteria.[12]

| Linezolid | Oxazolidinone | ≤1[22] | - | Effective against both drug-susceptible and MDR strains.[18][22] |

Data compiled from multiple sources. Ranges can vary based on the M.tb strain and testing method.[12][18][19][20][21][22]

In Vivo Efficacy in Animal Models

Murine models are standard for the preclinical evaluation of drug efficacy, measuring the reduction in bacterial load (Colony Forming Units, CFUs) in organs like the lungs and spleen.

Table 2: Summary of In Vivo Efficacy in Murine Models

Drug/Regimen Animal Model Key Findings Reference
Isoniazid (INH) Mouse (Aerosol) Reduces pulmonary bacterial loads significantly. Also reduces bacterial load in the spleen. [23]
Bedaquiline (BDQ) Mouse (Aerosol) Significant reduction in bacterial load in lungs and spleen as monotherapy. [1]
BDQ + Capreomycin Mouse & Guinea Pig Enhanced reduction in bacterial burden in both lungs and spleen compared to monotherapy. [1]
Linezolid Hollow-Fiber Model Demonstrates robust activity against log-phase, acid-phase, and nonreplicating persister M.tb. [24]

| High-Dose INH | Clinical Studies | In patients with inhA mutations, high-dose INH shows significant early bactericidal activity. |[25] |

Safety and Toxicity Profiles

Drug safety is a critical consideration, especially given the long duration of TB treatment.

Table 3: Common Adverse Events of Isoniazid and Second-Line Drugs

Drug Common Adverse Events Notes
Isoniazid (INH) Hepatotoxicity, peripheral neuropathy.[3] Vitamin B6 supplementation is recommended to reduce neuropathy.[4]
Fluoroquinolones QT interval prolongation, tendonitis, phototoxicity.[10] Gatifloxacin was associated with dysglycemia.[10]
Bedaquiline QT interval prolongation, hepatotoxicity, nausea. Requires careful monitoring of cardiac function.

| Linezolid | Myelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy, lactic acidosis.[2][16] | Toxicity is a major limiting factor for long-term use.[16] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable experimental results.

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid broth medium. The use of a redox indicator like resazurin provides a clear colorimetric endpoint.[19]

G cluster_workflow MIC Determination Workflow prep_drug 1. Prepare 2-fold serial dilutions of drugs in a 96-well plate. inoculate 3. Inoculate each well with the bacterial suspension. (Include growth/sterility controls). prep_drug->inoculate prep_bac 2. Prepare M.tb inoculum in Middlebrook 7H9 broth (adjust to 0.5 McFarland). prep_bac->inoculate incubate 4. Incubate plate at 37°C for 7-10 days. inoculate->incubate add_res 5. Add Resazurin indicator to each well. incubate->add_res re_incubate 6. Re-incubate for 24-48 hours. add_res->re_incubate read 7. Read results: Blue = No Growth, Pink = Growth. re_incubate->read determine 8. Determine MIC: Lowest drug concentration in a blue well. read->determine

Caption: Experimental Workflow for MIC Determination.

Detailed Methodology:

  • Drug Plate Preparation: Prepare two-fold serial dilutions of each drug in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC.[20][26] Final volumes should be 100 µL per well.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL.[26]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Seal the plate and incubate at 37°C in a standard atmosphere for 7-10 days.[26]

  • Indicator Addition: Add 30 µL of resazurin solution to each well.

  • Final Incubation: Re-incubate the plate for 24-48 hours until the growth control well turns from blue to pink.

  • Result Interpretation: The MIC is defined as the lowest drug concentration that prevents the color change of resazurin (i.e., the well remains blue).[19]

B. Cytotoxicity Assay via MTT

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity of a compound. Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[27]

G cluster_workflow Cytotoxicity (MTT) Assay Workflow seed_cells 1. Seed mammalian cells (e.g., A549, THP-1) in a 96-well plate. incubate1 2. Incubate for 24h to allow cell adherence. seed_cells->incubate1 add_compounds 3. Expose cells to serial dilutions of test compounds. incubate1->add_compounds incubate2 4. Incubate for 24-72 hours. add_compounds->incubate2 add_mtt 5. Add MTT reagent to each well and incubate for 3-4 hours. incubate2->add_mtt solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read 7. Measure absorbance at ~570nm using a plate reader. solubilize->read calculate 8. Calculate % cell viability relative to untreated controls. read->calculate

Caption: Experimental Workflow for Cytotoxicity (MTT) Assay.

Detailed Methodology:

  • Cell Seeding: Seed a human cell line (e.g., lung epithelial A549 or macrophage THP-1) into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C with 5% CO2.[28]

  • Compound Exposure: Aspirate the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[28]

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[27]

  • Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

C. In Vivo Efficacy in a Murine Model of Chronic TB

This protocol outlines a low-dose aerosol infection model in mice to assess the efficacy of anti-TB drug candidates in a chronic infection setting.[23][29]

G cluster_workflow In Vivo Efficacy Murine Model Workflow infect 1. Infect mice (e.g., BALB/c) with M.tb via low-dose aerosol exposure (~50-100 CFU). establish 2. Allow infection to establish for 4-6 weeks (chronic phase). infect->establish treat 3. Initiate daily treatment with drug regimens via oral gavage or other appropriate routes. establish->treat monitor 4. Monitor animal weight and health throughout treatment. treat->monitor sacrifice 5. Sacrifice cohorts of mice at defined time points (e.g., after 4, 8 weeks). monitor->sacrifice harvest 6. Harvest lungs and spleens aseptically. sacrifice->harvest homogenize 7. Homogenize organs and plate serial dilutions on 7H11 agar. harvest->homogenize count 8. Incubate plates for 3-4 weeks and count Colony Forming Units (CFUs). homogenize->count

Caption: Experimental Workflow for In Vivo Efficacy Murine Model.

Detailed Methodology:

  • Infection: Infect 6- to 8-week-old female BALB/c mice with M. tuberculosis (e.g., Erdman or H37Rv strain) using a calibrated aerosol exposure system to deliver approximately 50-100 bacilli into the lungs.[23][29]

  • Establishment of Chronic Infection: House the mice for 4-6 weeks to allow a chronic, stable infection to develop.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, INH, second-line drug, combination therapy). Administer drugs daily for a specified duration (e.g., 4 or 8 weeks) via the appropriate route (e.g., oral gavage for INH, subcutaneous injection).

  • Monitoring: Monitor the health and body weight of the mice throughout the experiment.

  • Bacterial Load Determination: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleen.

  • Homogenization and Plating: Homogenize the organs in sterile saline. Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks, then count the number of colonies to determine the bacterial load (CFU) per organ. Efficacy is measured by the log10 CFU reduction compared to the untreated control group.

References

A Comparative Guide to Cross-Resistance Between Isoniazid and Other Antibiotics in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between the first-line anti-tuberculosis drug Isoniazid (INH) and other key antibiotics. It is designed to be a valuable resource for professionals engaged in tuberculosis research and the development of novel therapeutic strategies. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies and visual summaries of key pathways and workflows.

Introduction to Isoniazid Resistance

Isoniazid is a cornerstone of tuberculosis (TB) treatment. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, INH forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein (ACP) reductase, InhA.[2][3] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1]

Resistance to INH primarily arises from mutations in two key genes:

  • katG : Mutations in this gene, particularly the S315T substitution, prevent the activation of the INH prodrug. This is the most common mechanism and is often associated with high-level INH resistance.[2]

  • inhA : Mutations can occur in the promoter region of the inhA gene (e.g., c-15t) or in its open reading frame. Promoter mutations lead to the overexpression of the InhA enzyme, effectively titrating the activated drug.[2][3] These mutations typically confer low-level resistance to INH but are significant for their role in cross-resistance with other antibiotics that share the same target.[3][4]

Isoniazid and Ethionamide (ETH)

Ethionamide is a structural analog of isoniazid and a critical second-line drug for treating multidrug-resistant TB (MDR-TB).[2] Like INH, ETH is a prodrug, though it is activated by a different enzyme, the monooxygenase EthA.[2] However, the activated form of ETH also targets and inhibits InhA.[3]

Mechanism of Cross-Resistance: The shared therapeutic target, InhA, is the primary driver of cross-resistance between INH and ETH. Clinical isolates of M. tuberculosis with mutations in the promoter region or the coding sequence of the inhA gene frequently exhibit resistance to both drugs.[2][5] This is a classic example of target-based cross-resistance. It is crucial to note that katG mutations, the most common cause of INH resistance, do not confer cross-resistance to ETH because they do not affect the common drug target, InhA.[4]

Signaling Pathway for Isoniazid and Ethionamide Action and Resistance

G cluster_Target Common Target cluster_Resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Active_INH Activated INH-NAD Adduct KatG->Active_INH InhA InhA Enzyme Active_INH->InhA Inhibition ETH Ethionamide (Prodrug) EthA EthA ETH->EthA Activation Active_ETH Activated ETH-NAD Adduct EthA->Active_ETH Active_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to KatG_mut katG Mutation (No INH Activation) KatG_mut->KatG Prevents InhA_mut inhA Mutation (Target Modification/ Overexpression) InhA_mut->InhA Confers Resistance to Both

Caption: Mechanism of INH and ETH action, highlighting the common target InhA and resistance pathways.

Quantitative Data: INH vs. ETH Cross-Resistance

The following table summarizes Minimum Inhibitory Concentration (MIC) data from studies investigating INH-resistant M. tuberculosis isolates. The data consistently show that isolates with inhA mutations have elevated MICs for both drugs.

Genetic Locus of INH ResistanceNo. of IsolatesINH MIC Range (µg/mL)ETH MIC Range (µg/mL)Reference
inhA promoter mutation (c-15t)15Low to Intermediate LevelResistant (exact values varied)[6]
inhA promoter or ORF mutation41ResistantResistant in 95.1% of cases[5]
inhA promoter + structural gene mutation16>1 (High-level)>25 (High-level)[7]
katG mutation (S315T)21High-levelSusceptible in 71% of cases[6]

Note: "Resistant" indicates that the MIC exceeded the critical concentration used in the respective study. ORF: Open Reading Frame.

Cross-Resistance with Other Antibiotics

While the link between INH and ETH is the most direct, cross-resistance with other antibiotics has been investigated, though the mechanisms are often less clear or indirect.

Isoniazid and Fluoroquinolones (FQs) Fluoroquinolones (e.g., levofloxacin, moxifloxacin) are key drugs for MDR-TB treatment.[8] They act by inhibiting DNA gyrase. There is no shared target or activation pathway with INH, so direct cross-resistance is not expected. However, some studies have observed that FQ resistance is more common in MDR-TB strains (which are, by definition, resistant to INH and rifampicin) than in pan-susceptible strains.[9] One study of non-MDR strains found an INH-resistant isolate that was also resistant to ofloxacin and moxifloxacin, though no gyrA mutation was found, suggesting a different mechanism might be involved.[10] Another study found that isolates with high INH resistance levels also displayed high MIC values for their structural analogs, including levofloxacin and moxifloxacin.[5]

Isoniazid and Bedaquiline (BDQ) / Clofazimine (CFZ) Bedaquiline and Clofazimine are newer and repurposed drugs, respectively, for treating DR-TB.[11][12] Resistance to both can be mediated by mutations in the Rv0678 gene, which regulates the MmpL5 efflux pump.[12] A direct link to INH resistance is not well-established. However, one study noted that a mutation in Rv1979c, a gene sometimes associated with INH resistance, was found in a clofazimine-resistant isolate that did not show cross-resistance to bedaquiline, suggesting complex and potentially overlapping resistance pathways.[13] Currently, there is no strong evidence of widespread cross-resistance between INH and BDQ/CFZ stemming from katG or inhA mutations.

Isoniazid and Linezolid (LZD) Linezolid is an oxazolidinone used for difficult-to-treat DR-TB cases.[14] Its mechanism involves inhibiting protein synthesis. Studies have investigated the use of LZD in combination with INH against MDR-TB isolates but have not suggested a mechanism for cross-resistance.[15][16] The prevalence of LZD resistance is rising in MDR-TB populations, but this is considered an independent development.[14][17]

Experimental Protocols

Accurate determination of cross-resistance relies on robust and standardized laboratory procedures.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method, often using a colorimetric indicator like AlamarBlue or Resazurin.

  • Isolate Preparation: Culture M. tuberculosis isolates on Löwenstein-Jensen medium. Prepare a bacterial suspension in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjust the turbidity to a 1.0 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of each antibiotic (e.g., Isoniazid, Ethionamide, Levofloxacin) in a 96-well microtiter plate using 7H9 broth. Concentrations should span the expected susceptible and resistant ranges.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a drug-free well as a growth control and a bacteria-free well as a sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, add a viability indicator (e.g., AlamarBlue or Resazurin solution) to each well and re-incubate for 24-48 hours. A color change (e.g., blue to pink for AlamarBlue) indicates bacterial growth. The MIC is defined as the lowest antibiotic concentration that prevents this color change.[18][19]

Protocol 2: Genotypic Analysis of Resistance

This workflow outlines the steps to identify mutations associated with drug resistance.

  • DNA Extraction: Extract genomic DNA from cultured M. tuberculosis isolates using a commercial kit or a standardized CTAB method.

  • PCR Amplification: Amplify target genes and promoter regions associated with resistance (e.g., katG, inhA promoter, gyrA) using specific primers.

  • Sequencing: Purify the PCR products and perform Sanger sequencing or next-generation sequencing (whole-genome sequencing) to identify mutations.[5]

  • Sequence Analysis: Compare the obtained sequences with the reference sequence of a susceptible strain (e.g., H37Rv) to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are known to confer resistance.

  • Alternative Method (Line Probe Assay): Use a commercial line probe assay (e.g., GenoType MTBDRplus) which uses PCR followed by reverse hybridization to detect common mutations in katG and the inhA promoter region simultaneously.[4][20]

Experimental Workflow for Cross-Resistance Analysis

G cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis cluster_analysis Data Correlation p1 Culture M. tb Isolate p2 Prepare Bacterial Suspension (McFarland Standard) p1->p2 g1 Extract Genomic DNA p3 Perform Broth Microdilution (96-well plate with drug gradient) p2->p3 p4 Incubate and Add Indicator (e.g., AlamarBlue) p3->p4 p5 Determine MIC Values for INH & other antibiotics p4->p5 a1 Correlate Genotype with Phenotype p5->a1 g2 PCR Amplify Resistance Genes (katG, inhA, etc.) g1->g2 g3 Sequence PCR Products g2->g3 g4 Analyze Sequences (Compare to reference strain) g3->g4 g5 Identify Resistance Mutations g4->g5 g5->a1 a2 Publish Comparison Guide a1->a2 Synthesize Data

Caption: A typical workflow for investigating antibiotic cross-resistance in M. tuberculosis.

Conclusion and Future Directions

The cross-resistance between isoniazid and ethionamide is well-documented and clinically significant, driven by their shared target, InhA. For other antibiotics like fluoroquinolones, bedaquiline, and linezolid, the evidence for direct cross-resistance with INH is limited. Resistance to these drugs in INH-resistant strains is more often a result of separate mutational events or broader mechanisms like efflux pump activity.

For drug development professionals, understanding these mechanisms is critical. The development of new InhA inhibitors must account for existing inhA mutations that could confer cross-resistance. For researchers and clinicians, the presence of an inhA promoter mutation in an INH-resistant isolate should be considered a strong predictor of ethionamide resistance, guiding more effective treatment regimens for MDR-TB.[20] Further research is needed to elucidate the complex interplay of different resistance mechanisms and to identify novel therapeutic strategies that can bypass them.

References

A Comparative Analysis of Isoniazid and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the efficacy, toxicity, and mechanisms of Isoniazid and its next-generation analogs, offering critical data for the advancement of tuberculosis therapeutics.

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, faces growing challenges from the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred intensive research into the development of INH derivatives designed to overcome these resistance mechanisms, enhance efficacy, and improve safety profiles. This guide provides a comparative analysis of INH and its various derivatives, presenting key experimental data on their biological activity and detailed protocols for their evaluation.

Performance Data: Efficacy and Toxicity

The development of novel INH derivatives aims to enhance antimycobacterial potency, particularly against resistant strains, while minimizing host cell toxicity. The following tables summarize the in vitro efficacy (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Median Inhibitory Concentration - IC50 and Median Lethal Dose - LD50) of selected INH derivatives compared to the parent drug.

Table 1: Antitubercular Activity of Isoniazid and Its Derivatives

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
IsoniazidH37Rv (sensitive)0.016 - 0.063[1]
IsoniazidINH-Resistant1 to >128[1]
Compound 1(a)H37Rv< 7.8[2]
Compound 1(b)H37Rv< 7.8[2]
Compound 1(c)H37Rv15.6[2]
IBP19H37Rv1.562[3]
IBP21H37Rv1.562[3]
IBP22H37Rv1.562[3]
IBP29H37Rv1.562[3]
OXN-1H37Rv0.78[4]
OXN-3H37Rv0.78[4]
OXN-7H37Rv0.78[4]

Table 2: Cytotoxicity and Acute Toxicity of Isoniazid and Its Derivatives

CompoundCell LineIC50 (µM)LD50 (mg/kg)Reference
Isoniazid->100133 (predicted)[3][5]
SN-07HCT-1578.85 ± 14.69-[5]
SN-07COLO-20581.3 ± 16.57-[5]
IBP19HCL & VCL>300500-1000 (predicted)[3]
IBP21HCL & VCL>300500-1000 (predicted)[3]
IBP22HCL & VCL>300500-1000 (predicted)[3]
IBP29HCL & VCL>300500-1000 (predicted)[3]
ITHB4MCF-7 (48h)97.55 µg/ml-[6]

Mechanism of Action and Resistance

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH, an isonicotinic acyl radical, then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[7][8][9] Disruption of this crucial component of the mycobacterial cell wall results in bacterial cell death.[10][11]

Resistance to INH primarily arises from mutations in the katG gene, preventing the activation of the prodrug.[7][9] Another significant mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression and overcoming the inhibitory effect of the activated INH.[7]

INH_Mechanism cluster_bacterium Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD INH-NAD Adduct Activated_INH->INH_NAD + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to katG_mutation katG Mutation katG_mutation->KatG Prevents Activation inhA_overexpression inhA Overexpression inhA_overexpression->InhA Increased Levels

Mechanism of action of Isoniazid and its primary resistance pathways.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of novel antitubercular agents.

Synthesis of Isoniazid Schiff Bases (Conventional Method)

This protocol describes a general procedure for the synthesis of Schiff base derivatives of isoniazid.

  • Dissolution: Dissolve isoniazid (2 mmol) in ethanol.

  • Addition of Aldehyde: To the isoniazid solution, add an equimolar amount of the desired aldehyde (2 mmol) in ethanol with intermittent shaking.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture dropwise with shaking.

  • Reflux: Reflux the reaction mixture for 6 to 8 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of chloroform:methanol:acetic acid (90:10:0.5 v/v/v).[12]

  • Isolation: After completion, cool the reaction mixture. The precipitated product is then filtered, washed with cold ethanol, and dried.

Synthesis_Workflow start Start dissolve_inh Dissolve Isoniazid in Ethanol start->dissolve_inh add_aldehyde Add Aldehyde in Ethanol dissolve_inh->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 6-8 hours add_catalyst->reflux monitor_tlc Monitor with TLC reflux->monitor_tlc reaction_complete Reaction Complete? monitor_tlc->reaction_complete reaction_complete->reflux No cool Cool Reaction Mixture reaction_complete->cool Yes filter_wash Filter and Wash with Ethanol cool->filter_wash dry Dry Product filter_wash->dry end End dry->end

Workflow for the synthesis of Isoniazid Schiff base derivatives.
Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration of compounds against M. tuberculosis.

  • Preparation of Drug Dilutions: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv and add it to the wells containing the drug dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[13]

  • Addition of Alamar Blue: Add Alamar Blue reagent to a control well (containing bacteria but no drug) and re-incubate for 24 hours.[14]

  • Reading Results: A color change from blue to pink indicates bacterial growth. If the control well turns pink, add Alamar Blue to all wells.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.[2]

Cytotoxicity Assay using HepG2 Cells

This assay determines the toxicity of compounds against a human liver cell line.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2,500 cells/well and incubate for 24 hours.[15]

  • Compound Addition: Add various concentrations of the test compounds to the wells and incubate for 72 hours at 37°C with 5% CO2.[15]

  • Cell Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo, which measures ATP as an indicator of cell viability.[15]

  • Luminescence Reading: After a short incubation, measure the luminescence.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

The development of isoniazid derivatives represents a promising strategy to combat the growing threat of drug-resistant tuberculosis. By modifying the core INH structure, researchers have successfully created novel compounds with enhanced antimycobacterial activity and, in some cases, improved safety profiles. The data and protocols presented in this guide offer a valuable resource for scientists and drug development professionals, facilitating the continued exploration and optimization of next-generation antitubercular agents. A thorough understanding of the structure-activity relationships, mechanisms of action, and resistance profiles of these derivatives is paramount to advancing the most promising candidates toward clinical application.

References

Validating the Role of KatG Mutations in Isoniazid Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations within the katG gene are the predominant mechanism of INH resistance in Mycobacterium tuberculosis. This guide provides a comparative overview of common katG mutations, their impact on INH susceptibility, and the experimental methodologies used to validate their role in conferring resistance.

Data Presentation: Impact of KatG Mutations on Isoniazid Resistance

The level of resistance conferred by different katG mutations can vary significantly. This is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Below is a summary of reported INH MIC values for various katG mutants.

KatG MutationAmino Acid ChangeINH MIC (µg/mL)Level of ResistanceCatalase ActivityPeroxidase ActivityReference
Wild-Type-0.02 - 0.2SusceptibleHighHigh[1]
S315TSerine to Threonine>1.0 - >64HighSlightly ReducedSignificantly Reduced[2][3]
S315NSerine to Asparagine>1.0HighReducedSignificantly Reduced[4]
S315GSerine to Glycine>1.0HighReducedSignificantly Reduced[4]
R463LArginine to Leucine0.2 - 10Low to HighRetainedRetained[5]
W341RTryptophan to Arginine>64HighNot ReportedNot Reported[3]
L398PLeucine to Proline>64HighNot ReportedNot Reported[3]
DeletionComplete gene deletionHighHighAbsentAbsent[6]

Experimental Protocols

Validating the contribution of specific katG mutations to INH resistance typically involves a combination of genetic manipulation and phenotypic assays.

Site-Directed Mutagenesis of katG

This technique is used to introduce specific mutations into the wild-type katG gene to study their effects.

Protocol:

  • Template Plasmid Preparation: A plasmid containing the wild-type M. tuberculosis katG gene is isolated and purified.

  • Primer Design: Two complementary oligonucleotide primers are designed. Each primer contains the desired mutation and is flanked by 20-25 nucleotides of the correct sequence on both sides.

  • PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. The PCR cycling parameters are optimized for the specific primers and plasmid.

  • Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids.

  • Transformation: The resulting mutated plasmids are transformed into competent E. coli cells for plasmid amplification.

  • Verification: Plasmids are isolated from the transformed E. coli and the katG gene is sequenced to confirm the presence of the desired mutation and the absence of any other mutations.

  • Expression in M. tuberculosis or a Surrogate Host: The validated mutated plasmid is then introduced into a strain of M. tuberculosis that lacks a functional katG gene or a suitable surrogate host like M. smegmatis.

Isoniazid Susceptibility Testing

The agar dilution method is a standard procedure to determine the MIC of INH for the engineered mycobacterial strains.

Protocol:

  • Media Preparation: Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.5% glycerol are prepared. A series of plates containing two-fold dilutions of INH (e.g., 0, 0.2, 1, 4, 16, 64 mg/L) are made.[3]

  • Inoculum Preparation: Mycobacterial strains (wild-type, katG mutant, and a control with an empty vector) are cultured to mid-log phase. The bacterial suspension is adjusted to a standardized turbidity, typically equivalent to a 1.0 McFarland standard.

  • Inoculation: A small volume (e.g., 5 µL) of a 1:100 dilution of the standardized bacterial suspension is spotted onto the surface of each INH-containing and control agar plate.[3]

  • Incubation: Plates are incubated at 37°C for 2-3 weeks.

  • MIC Determination: The MIC is recorded as the lowest concentration of INH that completely inhibits visible bacterial growth.

Catalase-Peroxidase Activity Assays

These assays measure the enzymatic function of the wild-type and mutant KatG proteins.

Catalase Activity Assay:

  • Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.[7]

  • Protocol:

    • Prepare cell-free extracts of the mycobacterial strains expressing wild-type or mutant KatG.

    • Add a known amount of the cell extract to a reaction mixture containing a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0) and a starting concentration of H₂O₂ (e.g., 10 mM).

    • Immediately measure the decrease in absorbance at 240 nm over time.

    • Calculate the catalase activity based on the rate of H₂O₂ decomposition.

Peroxidase Activity Assay:

  • Principle: This assay measures the oxidation of a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) by the peroxidase activity of KatG in the presence of an oxidizing agent like H₂O₂.[7]

  • Protocol:

    • Prepare cell-free extracts as in the catalase assay.

    • Add the cell extract to a reaction mixture containing a buffered solution (e.g., 50 mM sodium acetate, pH 5.0), ABTS, and H₂O₂.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for oxidized ABTS) over time.

    • Calculate the peroxidase activity based on the rate of substrate oxidation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of INH action and the experimental workflow for validating KatG mutations.

INH_Activation_and_Resistance cluster_activation Isoniazid Activation Pathway cluster_resistance Resistance Mechanism INH Isoniazid (Prodrug) KatG_WT Wild-Type KatG (Catalase-Peroxidase) INH->KatG_WT Activation KatG_Mutant Mutant KatG INH->KatG_Mutant Activated_INH Activated INH (Isonicotinoyl Radical) KatG_WT->Activated_INH NAD NAD+ Activated_INH->NAD Reacts with INH_NAD_Adduct INH-NAD Adduct NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to Reduced_Activation Reduced/No Activation of INH KatG_Mutant->Reduced_Activation Reduced_Activation->InhA No Inhibition

Caption: Mechanism of isoniazid activation and resistance due to KatG mutations.

Experimental_Workflow cluster_workflow Experimental Workflow for Validating KatG Mutations Start Identify KatG Mutation in Resistant Strain SDM Site-Directed Mutagenesis of katG Start->SDM Transformation Transform Mutant katG into Susceptible Strain SDM->Transformation Verification Sequence Verification of Mutation Transformation->Verification Susceptibility INH Susceptibility Testing (MIC Determination) Verification->Susceptibility Enzyme_Assay Catalase & Peroxidase Activity Assays Verification->Enzyme_Assay Conclusion Correlate Genotype with Phenotype Susceptibility->Conclusion Enzyme_Assay->Conclusion

References

A Head-to-Head Comparison of Isoniazid Formulations for Enhanced Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH) remains a cornerstone of tuberculosis treatment, but its efficacy can be hampered by issues such as poor bioavailability, patient non-compliance due to frequent dosing, and significant side effects like hepatotoxicity.[1][2] To overcome these challenges, various advanced drug delivery systems have been developed to improve the therapeutic index of INH. This guide provides a head-to-head comparison of different INH formulations, supported by experimental data, to aid researchers in the selection and development of next-generation anti-tubercular therapies.

Executive Summary of Formulation Performance

Novel formulations of Isoniazid aim to enhance its therapeutic efficacy by improving drug delivery to the site of infection, prolonging its release, and reducing systemic toxicity.[2][3] Nanoparticle-based systems, liposomes, and cyclodextrin complexes have shown considerable promise in achieving these goals. The following tables summarize the key quantitative data from various studies to facilitate a direct comparison of these formulations.

Data Presentation

Table 1: Physicochemical Properties of Isoniazid Nanoparticle Formulations
Formulation TypeCompositionParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference(s)
Solid Lipid Nanoparticles (SLNs) Stearic Acid, Tween 20203.7Not ReportedUp to 74.89Not Reported[4][5]
Solid Lipid Nanoparticles (SLNs) Tristearin, Phospholipon 80H164.9Not ReportedNot ReportedNot Reported[6]
Lipid-Polymer Hybrid Nanoparticles (LPHNs) Not Specified111.81 ± 1.20.189 ± 1.4Not ReportedNot Reported[7]
Lipid-Drug Conjugate (LDC) Not Specified124.60 ± 5.56MonodisperseNot Reported92.73 ± 6.31[7]
Mannosylated Gelatin Nanoparticles (Mn-GNPs) Gelatin, Mannose260-380Not Reported40-55Not Reported[8]
Hyaluronic Acid/Mannosylated Chitosan Nanoparticles Hyaluronic Acid, Mannosylated Chitosan303 ± 16.20.179 ± 0.04Not ReportedNot Reported[9]
PLGA Nanoparticles Poly(lactic-co-glycolic acid)93-869Not ReportedNot ReportedNot Reported[10]
Table 2: In Vitro Drug Release from Different Isoniazid Formulations
Formulation TypeRelease Conditions (pH)Cumulative Release (%)Time (hours)Reference(s)
Solid Lipid Nanoparticles (SLNs) pH 7.495.3348[4]
Isoniazid-Rifampicin BSA Nanoparticles pH 7.4~80120[11]
Pc-INH/γ-CD Complex-Loaded Liposomes pH 7.4~40Not Specified[12][13]
Pc-INH/γ-CD Complex-Loaded Liposomes pH 4.4100Not Specified[12][13]
Table 3: Pharmacokinetic Parameters of Isoniazid and its Formulations
Formulation/RouteCmax (µmol/L)AUC0–24h (µmol·h·L−1)Half-life (t1/2)Reference(s)
Oral INH (320 mg, single dose) - wt/wt NAT2 genotype 32.4 ± 13.755.2 ± 10.1Not Reported[14]
Oral INH (320 mg, single dose) - m/wt NAT2 genotype 42.6 ± 11.097.7 ± 16.7Not Reported[14]
Oral INH (320 mg, single dose) - m/m NAT2 genotype *71.6319.9Not Reported[14]
Oral INH (0.1-120 mg/kg, mice) Dose-dependentDose-dependent0.4 - 1.6 h[15]

*Pharmacokinetic parameters of Isoniazid are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) genotype, which determines whether they are fast, intermediate, or slow acetylators.[14][16]

Mandatory Visualization

Isoniazid's Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[17][18] Once activated, it forms a complex with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids.[17] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[18]

INH_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterium catalase-peroxidase (KatG) INH->KatG Activation Activated_INH Activated INH (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_adduct INH-NAD Adduct Activated_INH->INH_NAD_adduct + NAD+ NAD NAD+ NAD->INH_NAD_adduct InhA Enoyl-acyl carrier protein reductase (InhA) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Death Bactericidal Effect Cell_Wall_Disruption->Bacterial_Death INH_Hepatotoxicity INH Isoniazid (INH) NAT2 N-acetyltransferase 2 (NAT2) Acetyl_INH Acetylisoniazid INH->Acetyl_INH Acetylation Amidase Amidase Acetylhydrazine Acetylhydrazine Acetyl_INH->Acetylhydrazine Hydrolysis CYP2E1 Cytochrome P450 2E1 (CYP2E1) Reactive_Metabolites Reactive Metabolites Acetylhydrazine->Reactive_Metabolites Oxidation Hepatocellular_Damage Hepatocellular Damage (Liver Injury) Reactive_Metabolites->Hepatocellular_Damage Covalent binding to macromolecules

References

A Researcher's Guide to Validating Biomarkers for Isoniazid Treatment Response in Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for monitoring Isoniazid treatment response in Mycobacterium tuberculosis infections. It includes an objective analysis of biomarker performance, detailed experimental protocols, and a review of biomarkers for alternative anti-tuberculosis therapies.

Introduction to Isoniazid and the Need for Response Biomarkers

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. It functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] Once activated, Isoniazid inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to bacterial cell death.[1][3] Beyond its direct bactericidal effects, Isoniazid also modulates the host immune response, including interactions with crucial signaling pathways involving Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]

Effective monitoring of treatment response is critical to ensure therapeutic success, prevent the development of drug resistance, and guide clinical trial endpoints. Traditional methods like sputum smear microscopy and culture are slow and may not accurately reflect the patient's response in all cases.[5] This has spurred the search for reliable and sensitive biomarkers that can provide a more immediate and accurate assessment of treatment efficacy.

Comparison of Key Host-Derived Biomarkers for Isoniazid Treatment Response

Several host-derived inflammatory and immune markers have shown promise in monitoring the response to anti-tuberculosis therapy. The following table summarizes the performance of four key biomarkers: C-reactive protein (CRP), Interleukin-6 (IL-6), Interferon-gamma-inducible protein 10 (IP-10), and Tumor Necrosis Factor-alpha (TNF-α). These markers generally decrease during successful treatment.[5][6]

BiomarkerSample TypeTypical Performance CharacteristicsKey Findings
C-Reactive Protein (CRP) Serum/PlasmaSensitivity: 84% - 95.3%; Specificity: 22.1% - 42.6%[7][8]Levels decrease significantly with effective treatment, with a failure to reduce by more than 55% at week 2 potentially predicting adverse outcomes.[7]
Interleukin-6 (IL-6) Serum/PlasmaElevated in active TB and decreases with treatment.[9][10]Pre-treatment IL-6 levels may be a biomarker for unfavorable treatment outcomes, including failure, recurrence, and death.
Interferon-gamma-inducible protein 10 (IP-10) Serum/PlasmaSensitivity: 87.3% - 87.5%; Specificity: 40.9% - 50.3%[8]IP-10 is one of the most frequently analyzed biomarkers for treatment monitoring and shows a significant decline with successful therapy.[1][6]
Tumor Necrosis Factor-alpha (TNF-α) Serum/PlasmaLevels are generally higher in active TB patients and decrease with treatment.[9]Isoniazid's therapeutic effect is dependent on TNF-α signaling, highlighting its central role in the host response.[3]

Biomarkers for Alternative and Second-Line Anti-Tuberculosis Therapies

A comparative understanding of biomarkers extends to alternative first-line and second-line anti-tuberculosis drugs. This is crucial for managing drug-resistant TB and for the development of new therapeutic regimens.

Drug(s)Biomarker(s)Monitoring Approach
Rifampicin Drug concentration (AUC0-24/Cmax), Sputum bacterial countTherapeutic drug monitoring to ensure optimal exposure and correlation with the decline in bacterial load.[11]
Pyrazinamide, Ethambutol Drug concentrationTherapeutic drug monitoring is used to optimize dosing and minimize toxicity.[2][12]
Bedaquiline, Delamanid Sputum culture conversion, Electrocardiogram (QTc interval)Monitoring for bacteriological response and for potential cardiac side effects, specifically QTc prolongation.[1]
Other Second-Line Drugs GeneXpert MTB/XDRThis molecular test can detect resistance to Isoniazid and other second-line drugs, guiding treatment decisions.[7]

Signaling Pathways and Experimental Workflows

Isoniazid's Mechanism of Action and Host Immune Response

Isoniazid's efficacy is intertwined with the host's immune response. After activation by the bacterial KatG enzyme, Isoniazid not only disrupts mycolic acid synthesis but also influences host signaling pathways. Notably, the blockade of both IL-1 receptor and TNF signaling can impact the Isoniazid-induced killing of M. tuberculosis.[3] This suggests a synergistic relationship between the drug's direct antibacterial activity and the host's pro-inflammatory response.

Isoniazid_Mechanism_and_Host_Response cluster_bacterium Mycobacterium tuberculosis cluster_host Host Cell (Macrophage) Mtb M. tuberculosis IL1R IL-1 Receptor Mtb->IL1R Stimulates TNFR TNF Receptor Mtb->TNFR Stimulates KatG KatG Enzyme Activated Isoniazid Activated Isoniazid KatG->Activated Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Bacterial Cell Wall Bacterial Cell Wall Mycolic Acid Synthesis->Bacterial Cell Wall Disruption Bacterial Cell Wall->Mtb Leads to death of Host Signaling Pro-inflammatory Signaling IL1R->Host Signaling TNFR->Host Signaling Bacterial Killing Enhanced Bacterial Killing Host Signaling->Bacterial Killing Isoniazid (Prodrug) Isoniazid (Prodrug) Isoniazid (Prodrug)->KatG Activation Activated Isoniazid->Mycolic Acid Synthesis Inhibition Activated Isoniazid->Host Signaling Modulates

Isoniazid's dual action on M. tuberculosis and host immunity.

Experimental Workflow for Biomarker Validation

A typical workflow for validating these biomarkers involves collecting patient samples at various time points during treatment, followed by laboratory analysis to quantify biomarker levels.

Biomarker_Validation_Workflow Patient Samples Patient Samples (Serum/Plasma) - Baseline - Week 2 - Month 2 - End of Treatment Sample Processing Sample Processing - Centrifugation - Aliquoting - Storage at -80°C Patient Samples->Sample Processing Quantification Biomarker Quantification Sample Processing->Quantification ELISA ELISA (CRP, IL-6, IP-10, TNF-α) Quantification->ELISA LCMS LC-MS/MS (Isoniazid & Metabolites) Quantification->LCMS Data Analysis Data Analysis - Fold Change - Sensitivity/Specificity - Correlation with Clinical Outcome ELISA->Data Analysis LCMS->Data Analysis

Workflow for validating treatment response biomarkers.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (General Protocol)

This protocol provides a general framework for measuring CRP, IL-6, IP-10, and TNF-α in serum or plasma. Specific antibody concentrations and incubation times should be optimized for each analyte.

  • Coating: Dilute capture antibody in coating buffer and add to a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Add diluted patient samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the biomarker in the patient samples.

Sample Preparation and Quality Control for ELISA:

  • Collect blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).

  • Separate serum or plasma by centrifugation.

  • Aliquot and store samples at -80°C to avoid freeze-thaw cycles.[10]

  • Include positive and negative controls, as well as a standard curve on each plate to ensure assay validity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isoniazid Quantification

This method allows for the sensitive and specific quantification of Isoniazid and its metabolites in plasma.[2][11][12][13]

  • Sample Preparation:

    • Precipitate proteins in plasma samples by adding a solvent like methanol or acetonitrile.[12]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis. An internal standard is added to correct for variations in extraction and instrument response.[12]

  • Chromatographic Separation:

    • Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., a C18 column).

    • Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate Isoniazid and its metabolites from other plasma components.[11]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for Isoniazid and its metabolites are monitored for quantification.[11]

  • Data Analysis:

    • Create a calibration curve using standards of known concentrations.

    • Quantify the concentration of Isoniazid and its metabolites in the patient samples by comparing their peak areas to the calibration curve.

Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[2][13]

Conclusion

The validation and implementation of sensitive and specific biomarkers are paramount for optimizing Isoniazid therapy and advancing the development of new anti-tuberculosis drugs. Host-derived biomarkers such as CRP, IL-6, IP-10, and TNF-α offer a promising alternative to traditional monitoring methods, providing a more dynamic and timely assessment of treatment response. A thorough understanding of the underlying biological pathways and rigorous adherence to standardized experimental protocols are essential for the successful clinical translation of these biomarkers. This guide provides a foundational framework to aid researchers in this critical endeavor.

References

Comparative Transcriptomics of Isoniazid-Treated Mycobacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic responses of Mycobacterium tuberculosis to Isoniazid (INH) treatment. It summarizes key experimental findings, details the methodologies used, and visualizes the central signaling pathways affected by this first-line anti-tuberculosis drug.

Isoniazid, a cornerstone in the treatment of tuberculosis, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] The activated form of INH primarily targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by inhibiting the enoyl-acyl carrier protein reductase, InhA.[1][3][4] However, the emergence of INH resistance, often linked to mutations in katG or the inhA promoter region, poses a significant threat to global tuberculosis control.[2][3][5][6] Comparative transcriptomic studies, utilizing microarray and RNA-sequencing technologies, have been instrumental in elucidating the complex molecular responses of Mycobacterium tuberculosis to INH, revealing not only the direct effects on the drug's target pathway but also a broader landscape of stress responses and adaptive mechanisms.

Gene Expression Profiles in Response to INH Treatment

Transcriptomic analyses have consistently shown that INH treatment induces significant changes in the gene expression profiles of M. tuberculosis. These changes are observed across different strains, including drug-susceptible, INH-resistant, and multidrug-resistant (MDR) isolates, as well as in mycobacteria under different physiological states, such as active replication and dormancy.[7][8]

A common theme in the transcriptomic response to INH in susceptible strains is the upregulation of genes involved in the mycolic acid biosynthesis pathway, particularly the type II fatty acid synthase (FAS-II) system.[9][10] This is interpreted as a compensatory response to the inhibition of InhA. Additionally, genes associated with stress responses are frequently induced, reflecting the bactericidal and toxic effects of the drug.[1][8][11] In contrast, INH treatment of non-replicating, or dormant, mycobacteria, which exhibit phenotypic tolerance to the drug, does not elicit a significant transcriptional response.[4][12]

In drug-resistant strains, the transcriptomic signature following INH treatment can vary depending on the underlying resistance mechanism. For instance, strains with katG mutations, which are unable to activate the INH prodrug, show a blunted transcriptional response compared to susceptible strains.[9] Conversely, in strains with mutations in the inhA promoter leading to its overexpression, a different pattern of gene expression is observed.[6]

Key Gene Expression Changes in Response to INH
Functional CategoryGene(s)Fold Change (Direction)Strain/ConditionReference
Mycolic Acid Biosynthesis kasA, acpMUpregulatedDrug-Susceptible[9][11]
inhANo significant changeDrug-Susceptible[9]
mptA, pimB, mptCUpregulatedINH-Resistant[8]
Stress Response hspXUpregulatedRIF-R and MDR[8]
tgs1UpregulatedMDR[8]
sigEUpregulatedDrug-Susceptible[8]
ahpCUpregulatedDrug-Susceptible[9][11]
Drug Efflux efpAUpregulatedDrug-Susceptible[9][11][13]

Note: This table summarizes general trends observed across multiple studies. Specific fold changes can vary depending on the experimental conditions.

Signaling Pathways and Experimental Workflows

The transcriptomic response to INH involves a network of interconnected pathways. The primary pathway affected is mycolic acid biosynthesis. However, the cellular stress resulting from INH exposure triggers a broader response, including the induction of genes involved in oxidative stress mitigation and drug efflux.

INH_Action_Pathway cluster_cell Mycobacterium tuberculosis Cell INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Stress_Response Stress Response (e.g., ahpC, hspX) Activated_INH->Stress_Response Induces Efflux_Pumps Efflux Pumps (e.g., efpA) Activated_INH->Efflux_Pumps Induces FAS_II FAS-II Pathway InhA->FAS_II Mycolic_Acids Mycolic Acid Biosynthesis FAS_II->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall

Figure 1: Simplified signaling pathway of Isoniazid action in M. tuberculosis.

The experimental workflow for comparative transcriptomics of INH-treated mycobacteria typically involves several key steps, from bacterial culture to data analysis.

Experimental_Workflow Culture Mycobacterial Culture (e.g., M. tuberculosis H37Rv) INH_Treatment INH Treatment (vs. Control) Culture->INH_Treatment RNA_Extraction Total RNA Extraction INH_Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep Library Preparation (rRNA depletion, cDNA synthesis) RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq or Microarray) Library_Prep->Sequencing Data_QC Sequencing Data Quality Control Sequencing->Data_QC Mapping Read Mapping to Reference Genome Data_QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis (Pathway analysis, etc.) DEA->Downstream

Figure 2: A general experimental workflow for transcriptomic analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of transcriptomic studies. The following provides a generalized overview of protocols commonly employed in the analysis of INH-treated mycobacteria.

1. Bacterial Strains and Culture Conditions:

  • Mycobacterium tuberculosis strains: Commonly used laboratory strains include H37Rv (drug-susceptible).[8][9] Clinical isolates with varying drug resistance profiles (INH-resistant, RIF-resistant, MDR) are also frequently studied.[1][8]

  • Culture medium: Mycobacteria are typically grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) or similar nutrient mixtures.[14]

  • Growth phase: For studies on actively replicating bacteria, cultures are grown to mid-logarithmic phase before drug exposure.[14] For studies on dormant or non-replicating bacteria, models such as the Wayne model of hypoxia-induced dormancy are used.[4][12]

2. Isoniazid Treatment:

  • INH concentration: The concentration of INH used varies between studies but is often at or above the minimum inhibitory concentration (MIC) for the specific strain being tested.[11]

  • Exposure time: The duration of INH treatment can range from minutes to several hours or even days, depending on the experimental question.[9][14]

3. RNA Extraction and Quality Control:

  • RNA extraction: Total RNA is extracted from mycobacterial pellets using methods that ensure efficient cell lysis, such as bead beating in the presence of Trizol or similar reagents.

  • RNA quality: The integrity and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer).

4. Transcriptome Analysis:

  • Microarray analysis: DNA microarrays containing probes for nearly all predicted open reading frames (ORFs) of M. tuberculosis have been used to monitor global gene expression changes.[9][11] Labeled cDNA generated from the extracted RNA is hybridized to the microarray, and the signal intensity for each probe is quantified.

  • RNA-sequencing (RNA-Seq): More recently, RNA-Seq has become the method of choice for transcriptomic analysis. This involves the depletion of ribosomal RNA (rRNA), fragmentation of the remaining mRNA, synthesis of cDNA, library preparation, and high-throughput sequencing.[14][15]

  • Data analysis: Raw sequencing data is subjected to quality control, and reads are mapped to a reference M. tuberculosis genome. Gene expression levels are quantified (e.g., as reads per kilobase of transcript per million mapped reads - RPKM, or fragments per kilobase of transcript per million mapped reads - FPKM), and statistical methods are used to identify differentially expressed genes between INH-treated and control samples.[14][16]

Conclusion

Comparative transcriptomics has provided significant insights into the multifaceted response of Mycobacterium tuberculosis to isoniazid treatment. The induction of the mycolic acid biosynthesis pathway, the activation of stress response genes, and the differential responses between drug-susceptible and -resistant strains, as well as between replicating and dormant bacteria, highlight the complex adaptations of this pathogen. A thorough understanding of these transcriptomic signatures is crucial for the development of novel anti-tubercular drugs and for devising strategies to overcome drug resistance. Future research integrating transcriptomics with other omics approaches will further unravel the intricate mechanisms of INH action and resistance.

References

A Comparative Guide to Isoniazid Synergism with Novel Drug Candidates in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is to enhance the efficacy of existing first-line drugs, such as isoniazid (INH), by combining them with new drug candidates that exhibit synergistic effects. This guide provides a comparative analysis of the synergistic interactions of INH with two novel drug candidates, SQ109 and Gallein, supported by experimental data and detailed protocols to aid in the design and evaluation of future combination therapies.

Quantitative Assessment of Synergistic Efficacy

The following table summarizes the key quantitative data from in vitro and in vivo studies assessing the synergistic effects of SQ109 and Gallein when combined with isoniazid.

Drug CandidateAssay TypeTarget Organism/SystemKey FindingsReference
SQ109 Checkerboard AssayMycobacterium tuberculosis H37RvStrong synergistic activity observed with INH.[1]
In Vivo Murine Model (Chronic Infection)BALB/c mice infected with M. tuberculosis H37RvSubstituting ethambutol with SQ109 in an INH- and rifampin-containing regimen resulted in a 1.5 log10 reduction in lung bacterial load after 8 weeks of treatment.[2]
Gallein In Vitro Growth Inhibition AssayMycobacterium tuberculosisThe combination of INH (1 µg/ml) and Gallein (5 µM) resulted in a significant reduction in bacterial growth over 14 days compared to either drug alone.
Macrophage Infection ModelM. tuberculosis-infected human macrophagesThe INH-Gallein combination led to a significant decrease in viable intracellular bacteria after 48 hours compared to individual treatments.

Experimental Protocols

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, or antagonistic effects of drug combinations.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

Materials:

  • 96-well microtiter plates

  • Mycobacterium tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Isoniazid (INH) and the new drug candidate (e.g., SQ109, Gallein) stock solutions

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of INH horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the new drug candidate vertically down the plate.

    • The final plate will contain a gradient of concentrations for both drugs, individually and in combination.

  • Inoculum Preparation:

    • Grow M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation:

    • Inoculate the prepared 96-well plates with the bacterial suspension.

    • Include wells with no drugs (growth control) and wells with no bacteria (sterility control).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of a drug that prevents this color change.

  • Calculation of FICI:

    • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

In Vivo Synergy Assessment: Murine Model of Chronic Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of drug combinations.

Objective: To assess the reduction in bacterial load in the lungs and spleen of infected mice following combination therapy.

Materials:

  • 6- to 8-week-old female BALB/c mice

  • Aerosol exposure chamber for M. tuberculosis infection

  • Mycobacterium tuberculosis H37Rv culture

  • Isoniazid and the new drug candidate, formulated for oral gavage or injection

  • Middlebrook 7H11 agar plates

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection of approximately 100-200 CFU.

    • Allow the infection to establish for 4-6 weeks to develop a chronic state.

  • Treatment:

    • Randomly assign mice to different treatment groups:

      • Vehicle control

      • INH alone

      • New drug candidate alone

      • INH + new drug candidate combination

    • Administer drugs daily (or as per the specific drug's pharmacokinetics) for a defined period (e.g., 4-8 weeks).

  • Assessment of Bacterial Load:

    • At specified time points during and after treatment, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colonies to determine the CFU per organ.

    • Convert the CFU counts to a logarithmic scale (log10 CFU).

    • Compare the log10 CFU between the combination therapy group and the monotherapy and control groups. A significantly greater reduction in the combination group indicates in vivo synergy.

Visualizing Mechanisms and Workflows

Mechanism of Action and Synergy

The following diagrams illustrate the mechanisms of action of INH and its synergistic interactions with SQ109 and Gallein.

inh_mechanism cluster_mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Isoniazid (INH) in M. tuberculosis.

inh_sq109_synergy cluster_mtb Mycobacterium tuberculosis Cell Wall Synthesis INH Isoniazid Activated_INH Activated INH INH->Activated_INH KatG Activation SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibits InhA InhA Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid MmpL3->Mycolic_Acid Transports Precursors Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption

Caption: Synergistic mechanism of INH and SQ109 targeting cell wall synthesis.

inh_gallein_synergy cluster_mtb Metabolic Synergy in M. tuberculosis INH Isoniazid PolyP Polyphosphate Accumulation INH->PolyP Induces Metabolism Key Metabolic Pathways (Cell Envelope, Amino Acids, etc.) INH->Metabolism Modest Inhibition INH->Metabolism Profound Inhibition (Synergy) Gallein Gallein PPK Polyphosphate Kinase (PPK) Gallein->PPK Inhibits Gallein->Metabolism Modest Inhibition Gallein->Metabolism Profound Inhibition (Synergy) PPK->PolyP Growth Bacterial Growth Metabolism->Growth Inhibition

Caption: Synergistic metabolic inhibition by INH and Gallein.

Experimental and Logical Workflows

The following diagrams outline the workflows for assessing drug synergy.

synergy_assessment_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Checkerboard Checkerboard Assay FICI Calculate FICI Checkerboard->FICI TimeKill Time-Kill Kinetics Assay Synergy_In_Vitro Determine Synergy/ Additive/Antagonism TimeKill->Synergy_In_Vitro FICI->Synergy_In_Vitro Infection Murine Model Infection Synergy_In_Vitro->Infection Promising Candidates Treatment Combination Therapy Infection->Treatment CFU_Count Bacterial Load (CFU) Quantification Treatment->CFU_Count Synergy_In_Vivo Evaluate In Vivo Efficacy CFU_Count->Synergy_In_Vivo

Caption: General workflow for assessing drug synergy against M. tuberculosis.

Conclusion

The combination of isoniazid with novel drug candidates like SQ109 and Gallein presents a promising strategy to combat tuberculosis. SQ109 demonstrates potent synergy by targeting a complementary step in cell wall biosynthesis, leading to enhanced bacterial killing in vivo. Gallein, on the other hand, reveals a novel synergistic mechanism by disrupting key metabolic pathways that are induced as a stress response to INH. The provided experimental protocols and data serve as a valuable resource for researchers to further explore and validate these and other potential synergistic drug combinations, ultimately contributing to the development of more effective and shorter treatment regimens for tuberculosis.

References

Safety Operating Guide

Proper Disposal Procedures for INH6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of INH6, a chemical compound used in laboratory research. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with established safety protocols.

Hazard and Safety Information

This compound presents several hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Adherence to safety guidelines is crucial to mitigate risk.

Hazard Classification GHS Code Description Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is used to prevent exposure[1]:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective chemical-resistant gloves.

  • Skin and Body Protection: Impervious clothing or lab coat.

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are formed.

This compound Disposal Protocol

Disposal of this compound must be managed through an approved hazardous waste disposal program to prevent environmental contamination and ensure regulatory compliance[1][2]. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain[2][3].

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Designate all unwanted this compound, solutions containing this compound, and contaminated labware (e.g., pipette tips, tubes, glassware) as hazardous chemical waste[3].

  • Segregate Waste: Store the this compound waste container separately from incompatible materials, such as strong acids, alkalis, and strong oxidizing or reducing agents, to prevent hazardous reactions[1][3].

Step 2: Containment and Labeling

  • Use a Suitable Container: Collect this compound waste in a chemically compatible and sealable container that is in good condition with no leaks or cracks[3][4][5]. The container must be kept closed except when adding waste[2][3][5].

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately[3][5]. The label must include:

    • The full chemical name: "this compound, N-(4-mesitylthiazol-2-yl)benzamide"[1].

    • The words "Hazardous Waste"[5].

    • A clear description of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")[1][5].

    • The date when waste was first added to the container[5].

    • The name and contact information of the generating laboratory or researcher[5].

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area, until it is ready for pickup[1][6].

  • Secondary Containment: Place the primary waste container inside a larger, leak-proof secondary container to contain any potential spills[3].

Step 4: Arrange for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup[3].

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for waste manifests and handover procedures.

  • Final Disposal: The final disposal method will be determined by the approved waste disposal facility and may include high-temperature incineration or other approved methods for destroying chemical waste[7].

This compound Disposal Workflow

The following diagram outlines the decision-making and operational process for the safe disposal of this compound waste.

INH6_Disposal_Workflow cluster_prep Step 1: Preparation & Identification cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Safe Storage cluster_disposal Step 4: Final Disposal start Unwanted this compound or Contaminated Material ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe Before Handling identify Identify as Hazardous Waste container Select Compatible, Sealable Container identify->container ppe->identify add_waste Add Waste to Container container->add_waste label_waste Affix 'Hazardous Waste' Label (Name, Date, Hazards) add_waste->label_waste segregate Segregate from Incompatibles label_waste->segregate store Store in Designated Area (Secondary Containment) segregate->store contact_ehs Contact EH&S for Pickup store->contact_ehs end Dispose via Approved Waste Disposal Plant contact_ehs->end

Caption: Workflow for the safe handling, containment, and disposal of this compound hazardous waste.

References

Essential Safety and Handling Protocol for INH6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal protocols for INH6 (N-(4-mesitylthiazol-2-yl)benzamide). Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory setting.

Hazard Identification and Immediate Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the hazards associated with this compound before handling.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested[1].

  • Environmental Hazard: Very toxic to aquatic life, with potential for long-term adverse effects in the aquatic environment[1].

Immediate Actions:

  • Read and understand the Safety Data Sheet (SDS) for this compound before commencing any work[1].

  • Ensure a safety shower and eye wash station are readily accessible[1].

  • Do not eat, drink, or smoke in areas where this compound is handled, stored, or used[1].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure. This selection is based on established laboratory safety standards and the specific hazards of the compound.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Impervious laboratory coat or clothingProtects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorRequired when handling powder outside of a ventilated enclosure to avoid inhalation.

This data is compiled from the this compound Safety Data Sheet and general laboratory safety guidelines[1][2][3][4].

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

  • Avoid direct contact with skin and eyes[1].

  • Wash hands thoroughly after handling the compound[1].

Storage:

  • Keep the container tightly sealed[1].

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning the spill.

  • Collect the spillage to prevent it from entering drains or water courses[1].

  • For final disposal, follow the waste disposal protocol outlined below.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth[1].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous waste. The container should be sent to an approved waste disposal plant[1]. Do not allow the product to enter drains[1].

  • Contaminated Materials: All PPE (gloves, lab coats, etc.) and any materials used to clean up spills that have come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste[5].

Visual Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound, from initial preparation to final disposal.

INH6_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal start Start: Review SDS for this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe setup Prepare Well-Ventilated Workspace (Chemical Fume Hood) ppe->setup weigh Weigh/Handle this compound setup->weigh Proceed to Handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Surface experiment->decontaminate Post-Experiment waste_chem Dispose of excess this compound as Hazardous Chemical Waste experiment->waste_chem Segregate Waste store Store this compound Properly (-20°C or -80°C) decontaminate->store waste_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->waste_ppe Segregate Waste end_process End of Process waste_chem->end_process waste_ppe->end_process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.